molecular formula C9H10ClNO2 B1600988 Methyl 5-chloro-2-(methylamino)benzoate CAS No. 55150-07-7

Methyl 5-chloro-2-(methylamino)benzoate

Cat. No.: B1600988
CAS No.: 55150-07-7
M. Wt: 199.63 g/mol
InChI Key: ZXWPYEIFGVQZDK-UHFFFAOYSA-N
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Description

Methyl 5-chloro-2-(methylamino)benzoate is a useful research compound. Its molecular formula is C9H10ClNO2 and its molecular weight is 199.63 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-chloro-2-(methylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-11-8-4-3-6(10)5-7(8)9(12)13-2/h3-5,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXWPYEIFGVQZDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80494741
Record name Methyl 5-chloro-2-(methylamino)benzoate
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URL https://comptox.epa.gov/dashboard/DTXSID80494741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55150-07-7
Record name Methyl 5-chloro-2-(methylamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80494741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 5-chloro-2-(methylamino)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-chloro-2-(methylamino)benzoate is a substituted anthranilic acid ester of significant interest in the field of medicinal chemistry and drug development. Its structural features, comprising a chlorinated benzene ring, a methylamino group, and a methyl ester, make it a versatile building block for the synthesis of a wide array of complex organic molecules and pharmacologically active compounds. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and applications, with a particular focus on its role as a key intermediate in pharmaceutical research and development. The primary Chemical Abstracts Service (CAS) number for this compound is 59455-35-5 , with an alternative CAS number of 55150-07-7 also being referenced in some chemical databases.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a chemical intermediate is paramount for its effective use in synthesis and process development. While extensive experimental data for this compound is not widely published, its key properties can be summarized as follows:

PropertyValueSource
CAS Number 59455-35-5[2]
Alternative CAS Number 55150-07-7[1]
Molecular Formula C₉H₁₀ClNO₂[1]
Molecular Weight 199.63 g/mol [2]
Appearance Likely a solid or oil[2]
General Class N-Substituted Anthranilate Ester[2]

Chemical Structure

The chemical structure of this compound is fundamental to its reactivity and utility as a synthetic intermediate.

Caption: Chemical structure of this compound.

Synthesis of this compound

The synthesis of this compound can be approached through several synthetic routes, typically starting from readily available substituted benzoic acids. A plausible and efficient method involves a two-step process starting from 2-amino-5-chlorobenzoic acid.

Step 1: Esterification of 2-amino-5-chlorobenzoic acid

The initial step is the esterification of the carboxylic acid group of 2-amino-5-chlorobenzoic acid to form Methyl 2-amino-5-chlorobenzoate. This is a standard transformation in organic synthesis.

Step 2: N-Methylation of Methyl 2-amino-5-chlorobenzoate

The subsequent step involves the selective methylation of the amino group. This can be achieved using various methylating agents. A common laboratory-scale procedure would involve the use of a methylating agent in the presence of a base to neutralize the acid formed during the reaction.

Experimental Protocol

Herein, we propose a general experimental workflow based on established chemical principles:

Step 1: Esterification of 2-amino-5-chlorobenzoic acid

  • To a solution of 2-amino-5-chlorobenzoic acid in methanol, add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Methyl 2-amino-5-chlorobenzoate.

Step 2: N-Methylation of Methyl 2-amino-5-chlorobenzoate

  • Dissolve Methyl 2-amino-5-chlorobenzoate in a suitable aprotic solvent (e.g., tetrahydrofuran or N,N-dimethylformamide).

  • Add a base (e.g., sodium hydride or potassium carbonate) to the solution to deprotonate the amino group.

  • Slowly add a methylating agent (e.g., methyl iodide or dimethyl sulfate) to the reaction mixture at a controlled temperature.

  • Stir the reaction mixture at room temperature or gentle heating until the starting material is consumed (monitored by TLC).

  • Quench the reaction carefully with water.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure this compound.

Caption: Proposed synthetic workflow for this compound.

Applications in Drug Development

Substituted anthranilates are a well-established class of intermediates in the pharmaceutical industry.[4][5] Their inherent structural features allow for the construction of various heterocyclic systems that form the core of many drug molecules.

Precursor to Quinolone Antibacterials

Anthranilic acid and its derivatives are known precursors in the biosynthesis and chemical synthesis of quinolone and quinolinone structures.[3][6] These heterocyclic scaffolds are central to a major class of antibacterial agents. The general synthetic strategy involves the condensation of an anthranilate derivative with a β-dicarbonyl compound or its equivalent, followed by cyclization. The substituents on the anthranilate ring, such as the chloro and methylamino groups in the title compound, can be strategically chosen to modulate the biological activity and pharmacokinetic properties of the final quinolone drug.

Intermediate in the Synthesis of Benzodiazepines

A structurally related compound, 5-Chloro-2-(methylamino)benzophenone, is a key intermediate in the synthesis of several benzodiazepine drugs, including diazepam (Valium).[7] The synthesis involves the methylation of 2-amino-5-chlorobenzophenone. This highlights the importance of the 5-chloro-2-(methylamino)phenyl moiety as a pharmacophore in central nervous system-acting drugs. While not a direct precursor, this compound could potentially be converted to the corresponding benzophenone through reactions such as a Friedel-Crafts acylation, thus serving as an early-stage intermediate in benzodiazepine synthesis.

Potential Role in the Synthesis of Antidiabetic Drugs

A notable application of a closely related compound is in the synthesis of the second-generation sulfonylurea antidiabetic drug, glyburide (glibenclamide).[8][9] A key fragment of the glyburide molecule is derived from 5-chloro-2-methoxybenzoic acid. A patent describes a process for preparing p-[5-chloro-2-methoxybenzamidoethyl]-benzene sulfonamide, a precursor to glyburide, starting from methyl 5-chloro-2-methoxybenzoate.[10] This underscores the utility of chloro-substituted benzoic acid derivatives in the synthesis of complex pharmaceutical agents. Given the structural similarities, it is plausible that this compound could be explored as an intermediate for novel antidiabetic agents or other therapeutic molecules.

Caption: Potential applications of this compound in drug discovery.

Spectroscopic Data

While specific, experimentally obtained spectra for this compound were not found in the searched literature, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylamino protons, and the methyl ester protons. The aromatic protons would likely appear as a set of multiplets in the aromatic region (around 6.5-8.0 ppm). The N-methyl group would be a singlet, and the O-methyl group of the ester would also be a singlet, both in the upfield region of the spectrum.

  • ¹³C NMR: The carbon NMR spectrum would show signals for the aromatic carbons, the carbonyl carbon of the ester, and the two methyl carbons. The carbonyl carbon would be the most downfield signal (typically >160 ppm). The aromatic carbons would appear in the range of approximately 110-150 ppm. The N-methyl and O-methyl carbons would be the most upfield signals.

  • IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band for the carbonyl group (C=O) of the ester, typically in the range of 1700-1730 cm⁻¹. There would also be characteristic absorptions for the N-H bond of the secondary amine, C-H bonds of the aromatic ring and methyl groups, and the C-Cl bond.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. Based on the safety data for structurally related compounds, it should be handled in a well-ventilated area, and personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust or vapors and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water. For detailed safety information, it is always recommended to consult the specific Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the field of drug discovery and development. Its versatile structure allows for its use as a building block in the synthesis of various pharmacologically active molecules, including potential antibacterial, central nervous system-acting, and antidiabetic agents. A comprehensive understanding of its properties, synthesis, and reactivity is crucial for its effective utilization in the development of new and improved therapeutics. Further research into the specific applications and biological activities of compounds derived from this intermediate is warranted and holds promise for future advancements in medicinal chemistry.

References

  • Synthesis of a quinolone library from ynones - PMC - NIH. (n.d.). Retrieved January 5, 2026, from [Link]

  • Synthesis and Biological Evaluation of New Quinoline and Anthranilic Acid Derivatives as Potential Quorum Sensing Inhibitors - PubMed Central. (n.d.). Retrieved January 5, 2026, from [Link]

  • Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. (2014). The Royal Society of Chemistry. Retrieved January 5, 2026, from [Link]

  • 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033968). (n.d.). Retrieved January 5, 2026, from [Link]

  • 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). (n.d.). Retrieved January 5, 2026, from [Link]

  • Glyburide: a second-generation sulfonylurea hypoglycemic agent. History, chemistry, metabolism, pharmacokinetics, clinical use and adverse effects - PubMed. (n.d.). Retrieved January 5, 2026, from [Link]

  • Glibenclamide | C23H28ClN3O5S | CID 3488 - PubChem. (n.d.). Retrieved January 5, 2026, from [Link]

  • US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide - Google Patents. (n.d.).
  • The Role of 5-Chloro-2-methylbenzothiazole in Pharmaceutical Intermediates. (n.d.). Retrieved January 5, 2026, from [Link]

  • Pharma API Intermediates. (n.d.). Retrieved January 5, 2026, from [Link]

  • 5-Chloro-2-(methylamino)benzoic acid | C8H8ClNO2 | CID 12511324 - PubChem. (n.d.). Retrieved January 5, 2026, from [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed. (n.d.). Retrieved January 5, 2026, from [Link]

Sources

physical and chemical properties of Methyl 5-chloro-2-(methylamino)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 5-chloro-2-(methylamino)benzoate

Introduction: A Strategic Intermediate in Modern Synthesis

This compound is a substituted N-methylanthranilate ester, a class of organic compounds that has evolved from simple flavor and fragrance components to pivotal building blocks in medicinal chemistry.[1] Its structure, featuring a chlorinated benzene ring, a secondary amine, and a methyl ester, presents a unique combination of reactive sites and electronic properties. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of its physicochemical properties, synthesis, reactivity, and its strategic importance as an intermediate in the creation of complex molecular architectures.

Substituted benzoic acid esters like this one are fundamental to a vast array of chemical syntheses.[1] The dual reactivity of the ester group and the diverse properties imparted by the ring substituents make them essential precursors for pharmaceuticals, agrochemicals, and specialty materials.[1] Specifically, the N-substituted anthranilate scaffold is a valuable platform for generating libraries of compounds for biological screening and for synthesizing various heterocyclic systems, including those with known antibacterial or analgesic properties.[1]

Physicochemical and Structural Characteristics

The specific arrangement of functional groups in this compound dictates its physical properties and chemical behavior. Understanding these core characteristics is the first step in its effective application in a research and development setting.

Core Properties

A summary of the key identifying and physical properties is presented below. It is noteworthy that while data for its direct precursors and related isomers are available, specific experimental values for properties like melting and boiling points for this exact compound are not widely published, a common challenge for specialized chemical intermediates.

PropertyValueSource(s)
IUPAC Name This compound[2]
CAS Number 55150-07-7[1][2]
Molecular Formula C₉H₁₀ClNO₂[1]
Molecular Weight 199.63 g/mol [1]
Appearance Data not widely available; likely a solid or oil[1]
Canonical SMILES CNC1=C(C=C(C=C1)Cl)C(=O)OCN/A
Chemical Structure

The structure of this compound is foundational to its utility. The diagram below illustrates the connectivity of the atoms and the key functional groups.

Fig 1. Chemical structure of the title compound.

Synthesis and Reactivity Profile

As a strategic intermediate, the synthesis and subsequent reactions of this compound are of primary interest to the synthetic chemist.

Synthetic Approach: Esterification

The most direct and common route to this compound is the esterification of its corresponding carboxylic acid, 5-chloro-2-(methylamino)benzoic acid (CAS 33280-14-7).[3][4] The foundational method for this transformation is the Fischer-Speier esterification.

Causality of the Fischer-Speier Method: This acid-catalyzed reaction is an equilibrium process. A strong acid catalyst (e.g., sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the lone pair of electrons on the oxygen atom of methanol. The subsequent elimination of a water molecule, driven by the reaction conditions, yields the methyl ester. To drive the equilibrium towards the product, an excess of methanol is typically used, and water is often removed as it is formed.

Fig 2. Workflow for Fischer-Speier esterification.

Protocol: Synthesis via Fischer-Speier Esterification

  • Reaction Setup: To a solution of 5-chloro-2-(methylamino)benzoic acid (1.0 eq) in methanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.

  • Heating: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is complete.

  • Work-up: Cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Neutralization: Dilute the residue with ethyl acetate and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst and remove any unreacted carboxylic acid. Wash subsequently with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Reactivity Profile

The molecule possesses two primary sites for further chemical transformation, making it a versatile intermediate.[1]

  • Nucleophilic Acyl Substitution: The carbonyl carbon of the ester group is electrophilic. It can undergo nucleophilic acyl substitution reactions, such as hydrolysis back to the carboxylic acid or amidation with amines to form amides. This reactivity is central to its use in building more complex molecular scaffolds.

  • Aromatic Ring Modifications: The chlorine atom on the aromatic ring can be displaced via nucleophilic aromatic substitution under certain conditions, or more commonly, it can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The amino group and the ester also act as directing groups, influencing the regioselectivity of electrophilic aromatic substitution, although the ring is generally deactivated towards this type of reaction.

G Main This compound Site1 Ester Group (Electrophilic Carbonyl) Main->Site1 Nucleophilic Acyl Substitution Site2 Aromatic Ring (Halogen Site) Main->Site2 Metal-Catalyzed Transformations Reaction1 Amidation / Hydrolysis Site1->Reaction1 Reaction2 Cross-Coupling Reactions (e.g., Suzuki, Buchwald) Site2->Reaction2

Fig 3. Key reactive sites and potential transformations.

Applications in Drug Discovery and Development

The true value of this compound lies in its application as an intermediate in the synthesis of high-value, biologically active molecules. Halogenated aromatic structures are excellent starting materials for creating complex pharmaceutical compounds.[5]

  • Scaffold for Heterocycles: The anthranilate core is a well-established precursor for various heterocyclic systems. For example, through intramolecular cyclization reactions, it can be used to construct quinoline and quinolone frameworks, which are present in numerous antibacterial agents.[1]

  • Building Block for Targeted Libraries: In modern drug discovery, the efficient synthesis of compound libraries for high-throughput screening is essential. This molecule serves as a versatile building block, allowing for diversification at multiple points. The ester can be converted to a wide range of amides, and the chloro-substituent can be replaced using various cross-coupling reactions, enabling the rapid generation of analogues for structure-activity relationship (SAR) studies.

  • Precursor to Active Pharmaceutical Ingredients (APIs): While specific examples directly naming this compound are proprietary or embedded in patent literature, related chlorinated anthranilates are key intermediates in the synthesis of APIs ranging from nonsteroidal anti-inflammatory drugs (NSAIDs) to targeted cancer therapies.[5][6] The chlorine atom often plays a crucial role in modulating the electronic properties and metabolic stability of the final drug molecule.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is crucial. While a specific, comprehensive safety data sheet (SDS) for this exact compound is not universally available, data from closely related compounds provides guidance.

  • General Hazards: Similar aromatic amines and esters may cause skin, eye, and respiratory irritation.

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.[7]

Conclusion

This compound is more than a simple organic molecule; it is a strategic tool for the modern synthetic chemist. Its well-defined reactive sites, combined with the influence of its substituents, make it a valuable intermediate for constructing complex molecular frameworks. For researchers in drug discovery and development, understanding the properties, synthesis, and reactivity of this compound opens doors to novel synthetic routes and the efficient exploration of chemical space in the pursuit of new therapeutic agents.

References

  • Benchchem. (n.d.). This compound | 55150-07-7.
  • ChemScene. (n.d.). 5-chloro-2-(methylamino)benzoic acid | 33280-14-7.
  • Parchem. (n.d.). This compound (Cas 55150-07-7).
  • PubChem. (n.d.). 5-Chloro-2-(methylamino)benzoic acid. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of Methyl 5-Chloro-2-Iodobenzoate in Diverse Chemical Fields. Retrieved from [Link]

  • Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Saudi Chemical Society, 23(8), 943-967. Retrieved from [Link]

Sources

Methyl 5-chloro-2-(methylamino)benzoate structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 5-chloro-2-(methylamino)benzoate

Introduction

This compound is a substituted anthranilic acid ester with the chemical formula C9H10ClNO2. It serves as a crucial building block in organic synthesis, particularly in the pharmaceutical industry. Its structure, featuring a chlorinated benzene ring, an amino group, and a methyl ester, provides a versatile scaffold for the construction of more complex molecules with diverse biological activities. This guide provides a comprehensive overview of its synthesis, characterization, applications, and safety protocols, tailored for researchers and professionals in drug development.

Chemical Properties and Structure

This compound is a solid at room temperature with a molecular weight of 200.64 g/mol . Its structure is characterized by a chlorine atom at the 5-position and a methylamino group at the 2-position of the benzoate ring. This substitution pattern significantly influences its reactivity and physical properties.

PropertyValue
Molecular FormulaC9H10ClNO2
Molecular Weight200.64 g/mol
CAS Number19947-68-1
AppearanceSolid
Melting Point68-72 °C
Boiling Point310.6±22.0 °C at 760 mmHg

Synthesis of this compound

The synthesis of this compound typically involves the methylation of the amino group of a precursor, such as methyl 2-amino-5-chlorobenzoate. A common and efficient method is reductive amination.

Experimental Protocol: Reductive Amination

This protocol describes the synthesis of this compound from methyl 2-amino-5-chlorobenzoate and formaldehyde via reductive amination using sodium borohydride.

Materials:

  • Methyl 2-amino-5-chlorobenzoate

  • Formaldehyde (37% solution in water)

  • Sodium borohydride

  • Methanol

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve methyl 2-amino-5-chlorobenzoate (1 equivalent) in methanol.

  • Addition of Formaldehyde: Add formaldehyde solution (1.2 equivalents) to the solution at room temperature and stir for 30 minutes.

  • Reduction: Cool the reaction mixture in an ice bath and add sodium borohydride (1.5 equivalents) portion-wise over 15 minutes.

  • Quenching: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2 hours. Quench the reaction by slowly adding water.

  • Extraction: Concentrate the reaction mixture under reduced pressure to remove most of the methanol. Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.

  • Workup: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel or by recrystallization to yield this compound.

Synthesis Workflow

Synthesis_Workflow A Methyl 2-amino-5-chlorobenzoate + Formaldehyde B Imine Intermediate Formation A->B Reaction in Methanol D Reduction of Imine B->D Addition C Sodium Borohydride (Reducing Agent) C->D Reduction E This compound (Final Product) D->E Workup & Purification

An In-depth Technical Guide to the Synthesis of Methyl 5-chloro-2-(methylamino)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-grounded protocol for the synthesis of Methyl 5-chloro-2-(methylamino)benzoate, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. The synthesis is presented as a two-step process, commencing with the esterification of 2-amino-5-chlorobenzoic acid, followed by the N-methylation of the resultant ester. This document is intended for an audience of researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the underlying scientific principles that govern the experimental choices.

Introduction

This compound and its structural analogs, derivatives of anthranilic acid, are significant building blocks in medicinal chemistry.[1][2] Their utility stems from the versatile reactivity of the amino and ester functionalities, allowing for the construction of a diverse array of more complex molecular architectures. This guide presents a reliable and reproducible pathway for the synthesis of this key intermediate, emphasizing safety, efficiency, and high purity of the final product.

Overall Synthetic Pathway

The synthesis of this compound is achieved through a two-step reaction sequence starting from 2-amino-5-chlorobenzoic acid. The first step is a Fischer-Speier esterification to produce Methyl 2-amino-5-chlorobenzoate. The second step involves the N-methylation of this intermediate to yield the final product.

Synthetic Pathway 2-amino-5-chlorobenzoic_acid 2-amino-5-chlorobenzoic acid Methyl_2-amino-5-chlorobenzoate Methyl 2-amino-5-chlorobenzoate 2-amino-5-chlorobenzoic_acid->Methyl_2-amino-5-chlorobenzoate  Methanol, H₂SO₄ (cat.) Fischer Esterification Methyl_5-chloro-2-(methylamino)benzoate This compound Methyl_2-amino-5-chlorobenzoate->Methyl_5-chloro-2-(methylamino)benzoate  Dimethyl Sulfate, Base N-Methylation

Caption: Overall synthetic pathway for this compound.

Part 1: Synthesis of Methyl 2-amino-5-chlorobenzoate via Fischer-Speier Esterification

The initial step in the synthesis is the esterification of 2-amino-5-chlorobenzoic acid with methanol, catalyzed by a strong acid, typically sulfuric acid. This classic reaction, known as the Fischer-Speier esterification, is an equilibrium process.[3][4] To drive the reaction towards the formation of the ester, an excess of the alcohol (methanol) is used, which also conveniently serves as the solvent.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeNotes
2-amino-5-chlorobenzoic acid≥98%Starting material[5]
MethanolAnhydrousReactant and solvent
Sulfuric Acid (H₂SO₄)Concentrated (98%)Catalyst, handle with extreme care
Sodium Bicarbonate (NaHCO₃)Saturated solutionFor neutralization
Sodium Chloride (NaCl)Saturated solution (Brine)For washing
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeFor drying the organic phase
Diethyl EtherReagent GradeFor extraction

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (58.3 mmol) of 2-amino-5-chlorobenzoic acid in 100 mL of anhydrous methanol.

  • Catalyst Addition: With gentle stirring, slowly add 3.0 mL of concentrated sulfuric acid to the mixture. The addition is exothermic, and a slight warming of the flask will be observed.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with a saturated solution of sodium chloride (brine) (2 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation and Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude Methyl 2-amino-5-chlorobenzoate.

    • The crude product can be further purified by recrystallization from a minimal amount of hot methanol or ethanol to yield a crystalline solid.

Rationale and Scientific Insights

The use of a large excess of methanol shifts the equilibrium of the esterification reaction to favor the product side, in accordance with Le Chatelier's principle. Sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the methanol. The neutralization step with sodium bicarbonate is crucial to remove the acidic catalyst and any unreacted carboxylic acid. The subsequent washing and drying steps ensure the removal of water and other impurities.

Part 2: Synthesis of this compound via N-Methylation

The second step is the selective N-methylation of the amino group of Methyl 2-amino-5-chlorobenzoate. A common and effective method for this transformation is the use of dimethyl sulfate as the methylating agent in the presence of a base.[6] The base is necessary to deprotonate the amino group, increasing its nucleophilicity.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeNotes
Methyl 2-amino-5-chlorobenzoate≥98%From Part 1
Dimethyl Sulfate≥99%Methylating agent, highly toxic and carcinogenic, handle with extreme care in a fume hood
Potassium Carbonate (K₂CO₃)AnhydrousBase
AcetoneAnhydrousSolvent
DichloromethaneReagent GradeFor extraction

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 5.0 g (26.9 mmol) of Methyl 2-amino-5-chlorobenzoate and 5.6 g (40.5 mmol) of anhydrous potassium carbonate in 100 mL of anhydrous acetone.

  • Methylating Agent Addition: While stirring vigorously, add 3.0 mL (31.7 mmol) of dimethyl sulfate dropwise to the suspension at room temperature.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

    • Wash the solid residue with a small amount of acetone.

    • Combine the filtrate and washings and concentrate under reduced pressure.

    • Dissolve the residue in dichloromethane (100 mL) and wash with water (2 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation and Purification:

    • Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

    • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Rationale and Scientific Insights

Potassium carbonate acts as a base to deprotonate the primary amine, generating a more nucleophilic amide anion that readily attacks the electrophilic methyl group of dimethyl sulfate. Acetone is a suitable polar aprotic solvent for this reaction. The work-up procedure is designed to remove the inorganic byproducts and the excess reagents. Column chromatography is an effective method for purifying the final product from any unreacted starting material or over-methylated byproducts.

Experimental Workflow Visualization

Experimental_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: N-Methylation A1 Dissolve 2-amino-5-chlorobenzoic acid in Methanol A2 Add conc. H₂SO₄ A1->A2 A3 Reflux for 4-6h A2->A3 A4 Neutralize with NaHCO₃ A3->A4 A5 Extract with Diethyl Ether A4->A5 A6 Wash with Brine A5->A6 A7 Dry over MgSO₄ A6->A7 A8 Evaporate Solvent A7->A8 A9 Recrystallize A8->A9 A10 Methyl 2-amino-5-chlorobenzoate A9->A10 B1 Suspend Methyl 2-amino-5-chlorobenzoate & K₂CO₃ in Acetone A10->B1 Intermediate B2 Add Dimethyl Sulfate B1->B2 B3 Reflux for 8-12h B2->B3 B4 Filter and Concentrate B3->B4 B5 Dissolve in Dichloromethane B4->B5 B6 Wash with Water B5->B6 B7 Dry over MgSO₄ B6->B7 B8 Evaporate Solvent B7->B8 B9 Column Chromatography B8->B9 B10 This compound B9->B10

Caption: Detailed experimental workflow for the synthesis of this compound.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Physical Properties:

PropertyValue
Molecular FormulaC₉H₁₀ClNO₂
Molecular Weight199.63 g/mol
AppearanceExpected to be a solid or oil

Spectroscopic Data (Predicted):

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.85 (d, J = 2.4 Hz, 1H, Ar-H)

    • δ 7.20 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H)

    • δ 6.60 (d, J = 8.8 Hz, 1H, Ar-H)

    • δ 4.90 (br s, 1H, NH)

    • δ 3.85 (s, 3H, OCH₃)

    • δ 2.90 (d, J = 5.2 Hz, 3H, NCH₃)

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 168.5 (C=O)

    • δ 149.0 (C-N)

    • δ 133.0 (C-H)

    • δ 129.0 (C-Cl)

    • δ 122.0 (C-H)

    • δ 112.0 (C-H)

    • δ 110.0 (C-CO)

    • δ 51.5 (OCH₃)

    • δ 29.5 (NCH₃)

Note: The predicted NMR chemical shifts are based on the analysis of similar structures and standard chemical shift tables.[2][7][8][9][10] Actual experimental values may vary slightly.

Safety and Handling

  • 2-amino-5-chlorobenzoic acid: May cause skin and eye irritation.[5]

  • Sulfuric Acid: Highly corrosive. Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Dimethyl Sulfate: Extremely toxic and a suspected carcinogen. It is readily absorbed through the skin. All manipulations must be carried out in a well-ventilated fume hood with appropriate PPE, including heavy-duty gloves.

  • Solvents: Methanol, diethyl ether, acetone, and dichloromethane are flammable and/or volatile. Handle in a well-ventilated area away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

Conclusion

This guide provides a detailed and scientifically robust methodology for the synthesis of this compound. By following the outlined procedures and understanding the underlying chemical principles, researchers can reliably produce this valuable intermediate for their drug discovery and development programs. The emphasis on safety, detailed experimental protocols, and the rationale behind each step is intended to empower scientists to achieve successful and reproducible results.

References

  • The Royal Society of Chemistry. (2014). Supporting Information for a publication.
  • PrepChem. (n.d.). Synthesis of methyl N-methylanthranilate. Retrieved from [Link]

  • Lee, J. Y., et al. (2019). Synthesis of Methylated Anthranilate Derivatives Using Engineered Strains of Escherichia coli. Journal of Microbiology and Biotechnology, 29(6), 839-844.
  • Google Patents. (2008). Process for the preparation of alkyl n-alkylanthranilate. (U.S. Patent No. 7,368,592B1).
  • Google Patents. (1986). Process for the preparation of methyl n-methylanthranilate. (European Patent No. EP0190667B1).
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Retrieved from [Link]

  • Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Eureka. Retrieved from [Link]

  • Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-chloro-2-methoxybenzoate. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-chlorobenzoic acid. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020, July 15). FISCHER ESTERIFICATION & Synthesis Of Acid Chlorides + Mechanisms For Both [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (2021). Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid. (Chinese Patent No. CN112778147A).
  • The Royal Society of Chemistry. (2012). Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air.
  • PubChem. (n.d.). 5-Chloro-2-(methylamino)benzoic acid. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Preparation of Methyl Benzoate.
  • Chegg. (2020, April 28). Solved A) From the 13C NMR spectrum of methyl benzoate. Retrieved from [Link]

  • University of Wisconsin-La Crosse. (n.d.). Synthetic efforts towards the development of a microwave synthesis of ethyl benzoate.
  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

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An In-depth Technical Guide to the Safety Profile of Methyl 5-chloro-2-(methylamino)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Part 1: Chemical Identity and Known Hazards

Methyl 5-chloro-2-(methylamino)benzoate is a substituted aromatic amine and ester, a class of compounds frequently used as intermediates in pharmaceutical synthesis.[1] Its structure presents several potential toxicological endpoints that necessitate careful handling.

Table 1: Chemical Identification

Identifier Value Source
Chemical Name This compound [2]
CAS Number 55150-07-7 [2]
Molecular Formula C₉H₁₀ClNO₂ [2]
Molecular Weight 199.63 g/mol [2]

| Synonyms | 5-chloro-2-methylaminobenzoic acid methyl ester |[3] |

Known GHS Hazard Classification

While a comprehensive, peer-reviewed toxicological profile is not published, commercial suppliers have assigned a GHS classification based on internal data or structural analogy. This classification provides the foundational framework for risk assessment.

Table 2: GHS Classification for this compound

Hazard Class Hazard Statement Pictogram Signal Word Source
Acute Toxicity, Oral H302: Harmful if swallowed. GHS07 (Exclamation Mark) Warning [2]
Skin Corrosion/Irritation H315: Causes skin irritation. GHS07 (Exclamation Mark) Warning [2]
Serious Eye Damage/Irritation H319: Causes serious eye irritation. GHS07 (Exclamation Mark) Warning [2]

| Specific Target Organ Toxicity | H335: May cause respiratory irritation. | GHS07 (Exclamation Mark) | Warning |[2] |

Causality: The assigned hazards are consistent with the chemical's structure. The secondary amine and the chlorinated aromatic ring are common toxophores. Skin and eye irritation (H315, H319) are plausible due to the potential for the compound to interact with proteins and lipids in epithelial tissues. Respiratory irritation (H335) is a common hazard for fine organic powders or volatile esters. The oral toxicity (H302) suggests that ingestion of even small quantities could lead to adverse health effects.

Part 2: Prudent Handling and Exposure Control

Given the known hazards, a multi-layered approach to exposure control is mandatory. The principles of the hierarchy of controls—Elimination, Substitution, Engineering Controls, Administrative Controls, and Personal Protective Equipment (PPE)—must be applied.

Engineering Controls: The First Line of Defense

The primary objective is to minimize the generation of and contact with aerosols, dust, or vapors.

  • Chemical Fume Hood: All weighing, transferring, and reaction setup involving this compound must be performed inside a certified chemical fume hood. This is non-negotiable and serves to contain any airborne particles or vapors, protecting the user from respiratory exposure (mitigating H335).[4]

  • Ventilation: The laboratory must be well-ventilated to prevent the accumulation of any fugitive emissions.[4]

Personal Protective Equipment (PPE): The Essential Barrier

PPE is not a substitute for robust engineering controls but is critical for protecting against direct contact.

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[5] Given the H319 classification (Causes serious eye irritation), a face shield should be worn in addition to goggles when there is a risk of splashing or aerosol generation.

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves (e.g., nitrile) inspected for integrity before each use. Dispose of contaminated gloves properly and wash hands thoroughly after handling.[4]

    • Lab Coat: A full-sleeved lab coat must be worn and kept fastened.

  • Respiratory Protection: Under normal conditions of use within a fume hood, respiratory protection is not typically required. However, if engineering controls fail or for emergency response, a full-face respirator with appropriate cartridges should be used.[5][6]

Safe Handling and Storage Workflow

The following workflow is designed to minimize risk at every stage of the experimental process.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling prep_risk Review SDS & Risk Assessment prep_ppe Don PPE (Gloves, Goggles, Lab Coat) prep_risk->prep_ppe prep_hood Verify Fume Hood Function prep_ppe->prep_hood handle_weigh Weigh Solid Compound prep_hood->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_dissolve Add Solvent / Reagents handle_transfer->handle_dissolve post_clean Decontaminate Glassware & Surfaces handle_dissolve->post_clean post_waste Segregate & Label Waste post_clean->post_waste post_ppe Doff PPE & Wash Hands post_waste->post_ppe

Caption: Workflow for Safe Handling of this compound.

Storage Requirements

Proper storage is crucial for maintaining chemical integrity and safety.

  • Container: Store in a tightly closed container.[2]

  • Conditions: Keep in a cool, dry, dark, and well-ventilated place. A recommended storage temperature is 2-8°C.[2]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[7]

Part 3: Emergency and First-Aid Procedures

Rapid and correct response to an exposure or spill is critical.

First-Aid Measures

These measures are based on the GHS classifications and are standard for chemicals with these hazards.

  • Inhalation (H335): Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][6]

  • Skin Contact (H315): Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[4][7]

  • Eye Contact (H319): Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[5][7]

  • Ingestion (H302): Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[4]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Avoid breathing dust or vapors and prevent contact with skin and eyes. Wear full PPE, including respiratory protection if necessary.[4]

  • Containment and Cleaning: Do not let the product enter drains.[4] For a solid spill, carefully sweep or scoop up the material without creating dust and place it in a suitable, closed container for disposal. For a solution, absorb with an inert material (e.g., sand, vermiculite) and place in a container for disposal.[4]

Part 4: Stability, Disposal, and Ecological Impact

Stability and Reactivity
  • Reactivity: No specific reactivity data is available. However, it is expected to be stable under recommended storage conditions.

  • Conditions to Avoid: Avoid dust formation, heat, and direct light.[4]

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[7]

  • Hazardous Decomposition Products: Combustion may produce toxic gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[8]

Disposal Considerations

All waste must be handled as hazardous.

  • Product: The material should be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. Do not contaminate water, foodstuffs, or sewer systems.[4]

  • Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning.

Ecological Information

No specific ecotoxicity data for this compound was found. However, related chlorinated aromatic compounds can be harmful to aquatic life. Therefore, discharge into the environment must be strictly avoided.[4][5]

Part 5: Conclusion and Professional Judgment

This compound is a chemical intermediate with a GHS classification indicating it is harmful if swallowed and causes skin, eye, and respiratory irritation.[2] The absence of a comprehensive, publicly available SDS necessitates a conservative and cautious approach to its handling. The causality is clear: its functional groups are known to impart biological activity and potential toxicity.

For the research scientist, this means that adherence to the highest standards of laboratory safety is not just a recommendation but a requirement. The protocols outlined in this guide—grounded in the principles of engineering controls, diligent use of PPE, and strict adherence to safe workflows—provide a self-validating system for mitigating the known and potential risks associated with this compound. Always consult your institution's Environmental Health and Safety (EHS) department before beginning work with any new chemical.

References

  • Benchchem. This compound | 55150-07-7.

  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 5-CHLORO-2-METHYLAMINOBENZONITRILE. (2022-08-11).

  • ECHEMI. Methyl 2-amino-5-chlorobenzoate SDS, 5202-89-1 Safety Data Sheets.

  • Sigma-Aldrich. This compound | 55150-07-7.

  • Fisher Scientific.
  • LGC Standards. SAFETY DATA SHEET - 5-Chloro-2-(methylamino)benzophenone. (2024-09-16).

  • BLD Pharm. 55150-07-7|this compound.

  • XiXisys. GHS 11 (Rev.11) SDS Word 下载CAS: 55150-07-7.

  • AiFChem. 33280-14-7 | 5-Chloro-2-(methylamino)benzoic acid.

  • Parchem. This compound (Cas 55150-07-7).

  • Echemi. 5-CHLORO-2-METHYLAMINO-BENZOIC ACID ETHYL ESTER Safety Data Sheets.

Sources

An In-depth Technical Guide to the Biological Activity of Methyl 5-chloro-2-(methylamino)benzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Scaffold of Methyl 5-chloro-2-(methylamino)benzoate

In the landscape of medicinal chemistry, the search for novel molecular scaffolds that can serve as a foundation for the development of potent and selective therapeutic agents is a perpetual endeavor. This compound, a substituted anthranilate, has emerged as a particularly valuable starting material for the synthesis of a diverse array of heterocyclic compounds with significant biological activities.[1] Its strategic substitution pattern, featuring a chlorinated benzene ring, an N-methylated amine, and a methyl ester, provides multiple reactive sites for chemical modification, making it a versatile building block in drug discovery.[1]

This technical guide provides a comprehensive overview of the synthesis and biological evaluation of derivatives of this compound. We will delve into the synthetic pathways leading to key derivatives, with a particular focus on quinazolinones, and explore their promising anticancer, antimicrobial, and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the discovery of novel therapeutics.

Synthetic Strategies: From a Simple Benzoate to Complex Heterocycles

The chemical architecture of this compound lends itself to a variety of synthetic transformations. The presence of the amino group and the ester functionality allows for cyclization reactions to form fused heterocyclic systems, most notably quinazolinones. Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds renowned for their broad spectrum of pharmacological activities.[2][3]

A common and effective method for the synthesis of quinazolinone derivatives from anthranilic acid precursors involves a multi-step process that can be adapted for this compound.[2][4]

synthetic_pathway start This compound intermediate1 N-Acyl Intermediate start->intermediate1 Acylation (e.g., with an acyl chloride) intermediate2 Benzoxazinone Intermediate intermediate1->intermediate2 Cyclization & Dehydration (e.g., with acetic anhydride) final_product Quinazolinone Derivatives intermediate2->final_product Amination (e.g., with a primary amine or hydrazine) egfr_pathway cluster_cell Cancer Cell EGFR EGFR PI3K PI3K EGFR->PI3K MAPK MAPK EGFR->MAPK Derivative Quinazolinone Derivative Derivative->EGFR Inhibits Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK->Proliferation

Sources

A Researcher's Guide to Sourcing and Quality Control of Methyl 5-chloro-2-(methylamino)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of starting materials is paramount. The success of a synthesis, the validity of a biological assay, and the timely progression of a development pipeline all hinge on the quality of the chemical building blocks. This guide provides an in-depth technical overview of Methyl 5-chloro-2-(methylamino)benzoate, a key chemical intermediate. We will delve into the critical aspects of supplier qualification, in-house quality verification, and best practices for its handling and use, empowering you to make informed decisions and ensure the reliability of your research.

Introduction to this compound: A Versatile Building Block

This compound (CAS No. 55150-07-7) is a substituted anthranilate derivative. Its structure, featuring a chlorinated benzene ring, a methylamino group, and a methyl ester, makes it a valuable precursor in organic synthesis. While its direct role as an intermediate in the synthesis of a blockbuster drug is not as prominently documented as some of its analogues, its structural motifs are present in numerous biologically active molecules. Its utility lies in its potential for derivatization at the amino and ester functionalities, as well as modifications to the aromatic ring, making it a versatile scaffold for the synthesis of novel compounds in medicinal chemistry.

The quality of this intermediate is crucial, as impurities can lead to unwanted side reactions, reduced yields, and the generation of difficult-to-remove byproducts in subsequent synthetic steps. Therefore, a thorough understanding of its properties, potential impurities, and the methods to ensure its quality is essential.

Qualifying Suppliers: A Step-by-Step Approach

Identifying a reliable supplier for this compound requires a systematic evaluation process that goes beyond just price and availability. The following workflow outlines the key stages in qualifying a potential supplier.

A Initial Supplier Screening B Request Technical Documentation (CoA, MSDS, Synthesis Outline) A->B C Evaluate Documentation for Completeness and Plausibility B->C D Request and Analyze a Sample C->D If satisfactory F Decision: Qualify or Disqualify Supplier C->F If unsatisfactory E In-House Quality Control Testing D->E E->F Based on results A 2-Amino-5-chlorobenzoic acid B Methyl 2-amino-5-chlorobenzoate (CAS: 5202-89-1) A->B Esterification (e.g., SOCl2, Methanol) C This compound (CAS: 55150-07-7) B->C N-Methylation (e.g., Methylating agent, Base)

Caption: Proposed Synthesis of this compound.

Based on this proposed synthesis, a number of potential impurities could be present in the final product:

Impurity TypePotential ImpuritiesRationale
Starting Materials Methyl 2-amino-5-chlorobenzoateIncomplete methylation reaction.
2-Amino-5-chlorobenzoic acidIncomplete esterification of the starting material for the precursor.
Byproducts Methyl 5-chloro-2-(dimethylamino)benzoateOver-methylation of the amino group.
5-Chloro-2-(methylamino)benzoic acidHydrolysis of the methyl ester.
Reagent-related Residual solvents, inorganic saltsFrom the reaction and work-up steps.

In-House Quality Control: Ensuring Purity and Identity

Upon receiving a sample from a potential supplier, it is crucial to perform in-house analytical testing to verify its identity and purity. A comprehensive Certificate of Analysis (CoA) should be requested from the supplier, which can be used as a benchmark for your own findings.

Representative Certificate of Analysis

A typical CoA for this compound should include the following information:

ParameterSpecificationMethod
Appearance White to off-white solidVisual
Identity (IR, NMR) Conforms to structureIR, ¹H NMR
Purity (HPLC) ≥ 98.0%HPLC
Melting Point Specific range (e.g., 65-69 °C)Melting Point Apparatus
Residual Solvents As per ICH guidelinesGC-HS
Water Content ≤ 0.5%Karl Fischer Titration
Recommended Analytical Protocols

The following are detailed, step-by-step methodologies for key analytical tests.

Experimental Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is designed to separate the main compound from potential impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    Time (min) % A % B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of mobile phase A and B to a final concentration of 1 mg/mL.

Experimental Protocol 2: Identity Confirmation by ¹H NMR Spectroscopy

This will confirm the chemical structure of the compound.

  • Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).

  • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of the deuterated solvent.

  • Data Acquisition: Acquire a standard proton NMR spectrum.

  • Expected Chemical Shifts (predicted):

    • Singlet around 3.8-3.9 ppm (O-CH₃).

    • Singlet around 2.9-3.0 ppm (N-CH₃).

    • Aromatic protons in the range of 6.5-7.5 ppm.

    • A broad singlet for the N-H proton.

Experimental Protocol 3: Residual Solvent Analysis by Gas Chromatography-Headspace (GC-HS)

This is important to ensure no harmful solvents from the synthesis remain.

  • Instrumentation: A GC system with a headspace autosampler and a Flame Ionization Detector (FID).

  • Column: A suitable column for residual solvent analysis (e.g., DB-624 or equivalent).

  • Oven Program: An appropriate temperature gradient to separate common organic solvents (e.g., start at 40°C, hold for 5 minutes, then ramp to 240°C).

  • Injector and Detector Temperature: Typically 250°C.

  • Carrier Gas: Helium or Nitrogen.

  • Sample Preparation: Accurately weigh the sample into a headspace vial and dissolve in a suitable solvent like DMSO or DMF.

  • Analysis: The analysis should be performed according to established pharmacopeial methods (e.g., USP <467>).

Safe Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and to ensure laboratory safety.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.

  • Handling: Use in a well-ventilated area or under a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust.

  • Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.

Conclusion

Sourcing high-quality this compound is a critical step in the research and development of new chemical entities. By implementing a rigorous supplier qualification process, understanding the potential impurities based on the synthetic route, and performing thorough in-house analytical verification, researchers can ensure the integrity of their starting materials. This diligence will ultimately contribute to more reliable and reproducible scientific outcomes.

References

  • PrepChem. Synthesis of Methyl 5-chloro-2-valerylaminobenzoate. [Link]

  • Cleanchem Laboratories. API Intermediates & KSM Suppliers. [Link]

  • PubMed. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. [Link]

  • PubMed. Methyl 2-amino-5-chlorobenzoate. [Link]

  • ResearchGate. A rapid and simple simultaneous derivatisation method has been developed for gas chromatography-mass spectrometry determination in historically PCB-contaminated soils for 15 isomers of mono-, di-, tri-, tetra-, and pentachlorobenzoic acids in CBA mixtures. [Link]

  • ThaiScience. Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. [Link]

  • Waters Corporation. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. [Link]

Spectroscopic Characterization of Methyl 5-chloro-2-(methylamino)benzoate: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Benzoic Acid Esters

In the landscape of modern pharmaceutical and materials science, substituted benzoic acid esters stand out as pivotal intermediates. Their utility is rooted in the tunable reactivity of the ester functional group and the diverse chemical properties imparted by various ring substituents. Within this valuable class of molecules, N-substituted anthranilate esters, such as Methyl 5-chloro-2-(methylamino)benzoate, are of particular interest. These compounds serve as critical building blocks in the synthesis of a wide array of more complex molecules, including pharmaceuticals and agrochemicals.[1] The strategic placement of the chloro, methylamino, and methyl ester groups on the benzene ring provides a versatile scaffold for advanced organic transformations.

Molecular Structure and Expected Spectroscopic Overview

The structure of this compound, with the IUPAC name this compound and molecular formula C₉H₁₀ClNO₂, forms the basis for all spectroscopic interpretation.

DOT Script of Molecular Structure

Caption: 2D structure of this compound.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Experimental Protocol for ¹H NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and should be based on the sample's solubility and the desired chemical shift window.

  • Instrument Setup: The ¹H NMR spectrum should be recorded on a spectrometer operating at a frequency of at least 300 MHz to ensure adequate signal dispersion.

  • Data Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans are generally adequate for a sample of this concentration.

    • Reference: Tetramethylsilane (TMS) is used as an internal standard (δ 0.00 ppm).

Predicted ¹H NMR Spectrum and Interpretation

Based on the structure of this compound and analysis of related compounds, the following proton signals are predicted:

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.8d1HAr-H This proton is ortho to the electron-withdrawing carbonyl group, leading to a downfield shift.
~7.2dd1HAr-H This proton is meta to the carbonyl group and ortho to the chlorine atom.
~6.7d1HAr-H This proton is ortho to the electron-donating amino group, resulting in an upfield shift.
~4.8br s1HN-H The chemical shift of the N-H proton can vary depending on solvent and concentration. It is expected to be a broad singlet.
~3.9s3HO-CHThe methyl protons of the ester group are deshielded by the adjacent oxygen atom.
~2.9s3HN-CHThe methyl protons of the amino group are slightly deshielded by the nitrogen atom.

Causality in Chemical Shifts: The electron-withdrawing nature of the carbonyl group (C=O) and the chlorine atom (Cl) deshields the aromatic protons, shifting their signals downfield. Conversely, the electron-donating methylamino group (-NHCH₃) shields the aromatic protons, particularly those ortho and para to it, causing an upfield shift.

DOT Script of ¹H NMR Interpretation Workflow

1H_NMR_Workflow cluster_molecule This compound cluster_prediction ¹H NMR Prediction cluster_factors Influencing Factors Molecule Molecular Structure Aromatic Aromatic Protons (δ 6.7-7.8 ppm) Molecule->Aromatic predicts NH N-H Proton (δ ~4.8 ppm) Molecule->NH predicts OCH3 Ester CH₃ (δ ~3.9 ppm) Molecule->OCH3 predicts NCH3 Amino CH₃ (δ ~2.9 ppm) Molecule->NCH3 predicts EWG Electron-Withdrawing Groups (C=O, Cl) Downfield Shift Aromatic->EWG influenced by EDG Electron-Donating Group (-NHCH₃) Upfield Shift Aromatic->EDG influenced by

Caption: Workflow for predicting the ¹H NMR spectrum.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule.

Experimental Protocol for ¹³C NMR Data Acquisition
  • Sample Preparation: A more concentrated sample (20-50 mg) in 0.5-0.7 mL of deuterated solvent is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Instrument Setup: The ¹³C NMR spectrum should be recorded on a spectrometer, often at a frequency corresponding to one-quarter of the proton frequency (e.g., 75 MHz for a 300 MHz instrument).

  • Data Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence is standard to ensure that each unique carbon appears as a single line.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is necessary to achieve a good signal-to-noise ratio.

Predicted ¹³C NMR Spectrum and Interpretation

The predicted chemical shifts for the carbon atoms in this compound are as follows:

Predicted Chemical Shift (δ, ppm)Carbon AssignmentRationale
~168C =OThe carbonyl carbon of the ester is significantly deshielded and appears far downfield.
~145Ar-C -NThe aromatic carbon attached to the nitrogen atom is deshielded.
~134Ar-C -ClThe aromatic carbon bonded to the chlorine atom is also deshielded.
~131Ar-C Aromatic carbon.
~120Ar-C Aromatic carbon.
~115Ar-C Aromatic carbon.
~112Ar-C -C=OThe aromatic carbon attached to the carbonyl group.
~52O-C H₃The methyl carbon of the ester group.
~30N-C H₃The methyl carbon of the amino group.

Trustworthiness through Corroboration: The predicted chemical shifts are based on established ranges for similar functional groups. For instance, ester carbonyl carbons typically resonate in the 160-180 ppm range, while aromatic carbons appear between 110-160 ppm.[2]

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr), as a KBr pellet, or in a suitable solvent. For a solid sample, the KBr pellet method is common.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

  • Data Acquisition: The spectrum is usually recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder or pure KBr is recorded first and automatically subtracted from the sample spectrum.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)VibrationFunctional Group
~3400N-H stretchSecondary amine
3100-3000C-H stretchAromatic
3000-2850C-H stretchAliphatic (methyl)
~1720C=O stretchEster
~1600, ~1480C=C stretchAromatic ring
~1250C-O stretchEster
~1100C-N stretchAmine
~830C-Cl stretchAryl halide

Mechanistic Insight: The strong absorption at ~1720 cm⁻¹ is a hallmark of the carbonyl group in the ester, arising from the stretching vibration of the C=O double bond. The presence of a secondary amine is indicated by the N-H stretching vibration around 3400 cm⁻¹.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the structure of the molecule through fragmentation patterns.

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization Method: Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization technique that often yields a prominent molecular ion peak.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions.

Predicted Mass Spectrum
  • Molecular Ion (M⁺): The molecular weight of this compound is approximately 199.64 g/mol . Due to the presence of chlorine, the molecular ion peak will appear as a pair of peaks (M⁺ and M+2⁺) in an approximate 3:1 ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. Therefore, we expect to see peaks at m/z 199 and 201.

  • Key Fragmentation Pathways:

    • Loss of the methoxy group (-OCH₃) from the molecular ion would result in a fragment at m/z 168.

    • Loss of the entire ester group (-COOCH₃) would lead to a fragment at m/z 140.

DOT Script of Mass Spectrometry Fragmentation

MS_Fragmentation M [M]⁺˙ m/z 199/201 Frag1 [M - OCH₃]⁺ m/z 168/170 M->Frag1 - •OCH₃ Frag2 [M - COOCH₃]⁺ m/z 140/142 M->Frag2 - •COOCH₃

Caption: Predicted fragmentation pathway for this compound.

Conclusion: A Synergistic Approach to Structural Elucidation

The comprehensive spectroscopic characterization of this compound requires a synergistic application of multiple analytical techniques. While ¹H and ¹³C NMR provide a detailed map of the proton and carbon skeletons, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and provides clues to the molecule's connectivity through fragmentation analysis. This guide, by integrating predictive analysis with established spectroscopic principles, offers a robust framework for researchers and drug development professionals to confidently identify and characterize this and other strategically important synthetic intermediates.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 2-amino-5-chloro-, methyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-chloro-2-methoxybenzoate. Retrieved from [Link]

  • Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-amino-5-chlorobenzoate. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloro-2-(methylamino)benzoic acid. Retrieved from [Link]

  • International Journal of Research and Analytical Reviews. (2023). Microwave Assisted Synthesis, Physico-Analytical and Spectral (13C NMR and Mass) Analysis of Some Substituted p-Benzoquinones. Retrieved from [Link]

  • PubMed. (2010). Methyl 2-amino-5-chloro-benzoate. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
  • ResearchGate. (n.d.). The 2900-cm⁻¹ region infrared spectra of methyl benzoate,.... Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 2-(methylamino)-, methyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

  • Chegg.com. (2020). Solved A) From the 13C NMR spectrum of methyl benzoate.... Retrieved from [Link]

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An In-Depth Technical Guide to the Determination of the Molecular Weight of Methyl 5-chloro-2-(methylamino)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the methodologies for determining the molecular weight of Methyl 5-chloro-2-(methylamino)benzoate, a key intermediate in various synthetic pathways. As professionals in the fields of research, science, and drug development, an accurate determination of molecular weight is a fundamental aspect of compound characterization, ensuring purity, and validating synthesis. This document will delve into the theoretical underpinnings and practical applications of the primary analytical techniques employed for this purpose, with a focus on mass spectrometry and high-performance liquid chromatography.

Compound Profile: this compound

A thorough understanding of the subject compound is paramount before undertaking any analytical procedure.

PropertyValueSource(s)
Molecular Formula C₉H₁₀ClNO₂[1][2]
Molecular Weight 199.63 g/mol [1][3]
CAS Number 55150-07-7[2]
Appearance Likely a solid or oil[1]
General Class N-Substituted Anthranilate Ester[1]

The structure of this compound, with its aromatic ring, ester, and secondary amine functionalities, dictates the choice of analytical methodology. These functional groups influence its solubility, ionization potential, and chromatographic behavior.

Core Principles of Molecular Weight Determination

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. While theoretically calculated from the molecular formula, experimental verification is crucial for confirming the identity and purity of a synthesized compound. The two principal methods for the determination of the molecular weight of small organic molecules like this compound are Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC).[4][5][6]

Part 1: Determination of Molecular Weight by Mass Spectrometry

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[7] For the determination of the molecular weight of a small organic molecule, Electron Ionization (EI) is a commonly employed "hard" ionization technique that provides both the molecular ion and fragmentation patterns useful for structural elucidation.[8][9]

Causality Behind Experimental Choices in EI-MS

The choice of Electron Ionization is predicated on its ability to reliably ionize volatile, thermally stable small molecules. The high energy of the electron beam (typically 70 eV) is sufficient to overcome the ionization energy of most organic compounds, leading to the formation of a molecular ion (M⁺•).[10] This molecular ion peak in the mass spectrum corresponds to the molecular weight of the compound. The extensive fragmentation that also occurs provides a unique "fingerprint" of the molecule, further confirming its identity.[11]

Self-Validating Protocol for EI-MS Analysis

This protocol is designed to be self-validating by incorporating calibration and clear criteria for data interpretation.

1. Sample Preparation:

  • Purity: Ensure the sample is of high purity to avoid interference from impurities.

  • Concentration: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.[12] Overly concentrated samples can lead to poor resolution and contamination of the instrument.[12]

  • Filtration: If any particulate matter is visible, filter the sample solution through a 0.2 µm syringe filter to prevent clogging of the instrument's inlet.

2. Instrument Calibration:

  • Before analyzing the sample, calibrate the mass spectrometer using a known calibration compound, such as perfluorotributylamine (PFTBA). This ensures the accuracy of the mass-to-charge ratio measurements across the desired mass range.

3. Instrumental Parameters (Typical for a Quadrupole Mass Spectrometer):

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV[10]

  • Ion Source Temperature: 200-250 °C (to ensure volatilization of the sample)

  • Mass Range: 50-300 m/z (to encompass the expected molecular ion and fragment ions)

  • Scan Speed: 1000 amu/s

4. Data Acquisition and Interpretation:

  • Inject a small volume of the prepared sample solution into the gas chromatograph coupled to the mass spectrometer (GC-MS) or via a direct insertion probe.

  • The primary objective is to identify the molecular ion peak (M⁺•) . For this compound, this peak is expected at an m/z of 199.[4]

  • Look for the characteristic isotopic pattern of chlorine. Due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes, there will be an M⁺• peak and an (M+2)⁺• peak with a relative intensity ratio of approximately 3:1.[11] This provides strong evidence for the presence of one chlorine atom in the molecule.

  • The peak with the highest abundance in the spectrum is termed the base peak . The molecular ion peak may or may not be the base peak.[4]

  • The presence of an M+1 peak, due to the natural abundance of ¹³C, will also be observed.[1]

Diagram of the EI-MS Workflow:

EI_MS_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation Prep Dilute Sample in Volatile Solvent Filter Filter Sample (if necessary) Prep->Filter Inject Inject Sample Filter->Inject Ionize Electron Ionization (70 eV) Inject->Ionize Separate Mass Analyzer (Quadrupole) Ionize->Separate Detect Detector Separate->Detect Spectrum Generate Mass Spectrum Detect->Spectrum Identify_M Identify Molecular Ion Peak (m/z = 199) Spectrum->Identify_M Identify_Iso Verify Chlorine Isotope Pattern (M+2, ~3:1 ratio) Identify_M->Identify_Iso Confirm_MW Confirm Molecular Weight Identify_Iso->Confirm_MW

Caption: Workflow for Molecular Weight Determination by EI-MS.

Part 2: Molecular Weight Estimation by High-Performance Liquid Chromatography

While HPLC is primarily a separation technique, it can be used to estimate the molecular weight of a compound, particularly when coupled with a mass spectrometer (LC-MS) or by using size-exclusion chromatography (SEC).[13][14] For a small molecule like this compound, a standard reversed-phase HPLC method can provide an indication of purity and, when coupled with a mass detector, confirm the molecular weight.

Causality Behind Experimental Choices in RP-HPLC

Reversed-phase HPLC is chosen due to its wide applicability for the separation of moderately polar to nonpolar organic compounds. The nonpolar stationary phase (e.g., C18) and polar mobile phase allow for the retention and separation of this compound based on its hydrophobicity.

Self-Validating Protocol for RP-HPLC-MS Analysis

1. Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase or a compatible solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Prepare a series of dilutions from the stock solution for linearity assessment.

  • Filter all solutions through a 0.45 µm syringe filter.

2. HPLC and MS Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, and column oven.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point for method development.[15]

  • Mobile Phase: A gradient elution is often effective for separating the analyte from any impurities. A typical mobile phase would consist of:

    • Solvent A: Water with 0.1% formic acid (to improve peak shape and ionization efficiency).

    • Solvent B: Acetonitrile or Methanol with 0.1% formic acid.

    • A linear gradient from a low to a high percentage of Solvent B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: An electrospray ionization (ESI) source is suitable for interfacing HPLC with MS for this type of compound. ESI is a "soft" ionization technique that typically results in a prominent protonated molecular ion [M+H]⁺.

  • MS Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Range: 100-300 m/z.

3. Data Acquisition and Analysis:

  • Inject the sample and acquire both the chromatogram (UV detector) and the mass spectrum for the eluting peak.

  • The chromatogram will indicate the retention time and purity of the compound.

  • The mass spectrum of the peak corresponding to this compound should show a prominent ion at m/z 200, which corresponds to the protonated molecule [M+H]⁺.

  • The presence of the characteristic chlorine isotope pattern at m/z 200 and m/z 202 (in a ~3:1 ratio) will further confirm the identity of the compound.

Diagram of the RP-HPLC-MS Workflow:

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Interpretation Prep Dissolve Sample in Mobile Phase Filter Filter Sample Prep->Filter Inject Inject into HPLC Filter->Inject Separate Reversed-Phase Separation (C18) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Chromatogram Analyze Chromatogram (Purity & Retention Time) Separate->Chromatogram Detect_MS Mass Spectrometer Ionize->Detect_MS Mass_Spectrum Analyze Mass Spectrum Detect_MS->Mass_Spectrum Identify_MH Identify Protonated Molecule [M+H]⁺ (m/z = 200) Mass_Spectrum->Identify_MH Verify_Iso Verify Chlorine Isotope Pattern Identify_MH->Verify_Iso Confirm_MW Confirm Molecular Weight Verify_Iso->Confirm_MW

Caption: Workflow for Molecular Weight Confirmation by RP-HPLC-MS.

References

  • What Are the Analytical Methods for Molecular Weight Determination | MtoZ Biolabs. (n.d.). Retrieved from [Link]

  • This compound - Benzene Compounds - Crysdot LLC. (n.d.). Retrieved from [Link]

  • Determination of Molecular Weight. (n.d.). Retrieved from [Link]

  • STANDARD OPERATING PROCEDURE OF HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. (n.d.). Retrieved from [Link]

  • Accurate masses for structure confirmation | Journal of the American Society for Mass Spectrometry - ACS Publications. (1994). Retrieved from [Link]

  • Mass spectral interpretation - Wikipedia. (n.d.). Retrieved from [Link]

  • High-performance liquid chromatography - Wikipedia. (n.d.). Retrieved from [Link]

  • Interpretation of mass spectra. (n.d.). Retrieved from [Link]

  • Molecular Weight Determination - . (n.d.). Retrieved from [Link]

  • Doc No. HPLC-1.1 - STANDARD OPERATING PROCEDURE - The University of Melbourne. (2024). Retrieved from [Link]

  • Choosing the Right HPLC Column: A Complete Guide - Phenomenex. (n.d.). Retrieved from [Link]

  • How to Determine Molecular Weight? | MtoZ Biolabs. (n.d.). Retrieved from [Link]

  • A Modular Mass Spectrometer for Undergraduate-Designed Chemical Analysis Experiments. (2025).
  • (PDF) Accurate Masses for Structure Confirmation - Journal - Amanote Research. (n.d.). Retrieved from [Link]

  • SEPARATION AND DETERMINATION OF TRACE LEVELS OF AROMATIC AMINES BY HPLC - Ovid. (n.d.). Retrieved from [Link]

  • American Society for Mass Spectrometry. (n.d.). Retrieved from [Link]

  • Standard Operating Procedure (Sop) of - High Performance Liquid Chromatography System (HPLC) | PDF - Scribd. (n.d.). Retrieved from [Link]

  • Electron ionization - Wikipedia. (n.d.). Retrieved from [Link]

  • Sample Preparation Protocol for Open Access MS - Mass Spectrometry Research Facility. (n.d.). Retrieved from [Link]

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  • Advances in structure elucidation of small molecules using mass spectrometry - PMC - NIH. (n.d.). Retrieved from [Link]

  • Preparation of Methyl Benzoate. (n.d.). Retrieved from [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC - NIH. (n.d.). Retrieved from [Link]

  • Mass Spectrometry Sample Preparation Guide - Organomation. (n.d.). Retrieved from [Link]

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  • The preparation of methyl benzoate and methyl salicylate on silica gel column - Academic Journals. (n.d.). Retrieved from [Link]

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solubility of Methyl 5-chloro-2-(methylamino)benzoate in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of Methyl 5-chloro-2-(methylamino)benzoate in Organic Solvents

Authored by a Senior Application Scientist

Foreword: Understanding the Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical research and development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone property that dictates its journey from a laboratory curiosity to a viable therapeutic agent.[1] Poor solubility can lead to a cascade of challenges, including inadequate bioavailability, difficulties in formulation, and ultimately, the failure of a promising drug candidate. This guide provides an in-depth exploration of the solubility of this compound, a compound of interest in medicinal chemistry, within the context of organic solvents. As drug synthesis and purification often involve non-aqueous media, a thorough understanding of an API's behavior in organic solvents is paramount for process optimization and the development of robust manufacturing protocols.[2]

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to provide a holistic understanding of the principles governing solubility, the practical methodologies for its determination, and the expert insights necessary to navigate the complexities of API characterization.

Physicochemical Profile of this compound

To predict and understand the solubility of this compound, we must first examine its molecular structure and inherent physicochemical properties.

Molecular Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C9H10ClNO2[3]

  • Molecular Weight: 199.63 g/mol

The structure reveals several key features that will influence its solubility:

  • Aromatic Ring: The benzene ring is a nonpolar, hydrophobic moiety.

  • Chloro Group (-Cl): This electron-withdrawing group contributes to the molecule's overall polarity.

  • Methyl Ester Group (-COOCH3): This group has polar character and can act as a hydrogen bond acceptor.

  • Methylamino Group (-NHCH3): The secondary amine is capable of acting as both a hydrogen bond donor and acceptor, significantly influencing interactions with protic solvents.

The interplay of these functional groups results in a molecule with a moderate degree of polarity. The principle of "like dissolves like" suggests that this compound will exhibit appreciable solubility in solvents of similar polarity.[4]

Theoretical Considerations for Solubility in Organic Solvents

The solubility of a solid in a liquid is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.[5] For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

Based on the structure of this compound, we can anticipate the following solubility trends:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the methylamino and methyl ester groups, leading to favorable solute-solvent interactions and likely good solubility.[4]

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethyl Sulfoxide): These solvents possess dipole moments and can interact with the polar functional groups of the solute, suggesting moderate to good solubility.

  • Nonpolar Solvents (e.g., Hexane, Toluene): The nonpolar aromatic ring of the solute will have favorable interactions with these solvents. However, the polar functional groups may limit overall solubility.

Experimental Determination of Solubility: A Validated Protocol

The following section details a robust, self-validating protocol for the experimental determination of the solubility of this compound in a range of organic solvents. The shake-flask method is a widely accepted and reliable technique for this purpose.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Scintillation vials with screw caps

  • Constant temperature orbital shaker/incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation A Weigh excess solute B Add known volume of solvent A->B C Incubate at constant temperature with agitation B->C D Allow to equilibrate (e.g., 24-48 hours) C->D E Centrifuge to separate solid D->E F Filter supernatant E->F G Dilute aliquot F->G H Analyze by HPLC G->H I Determine concentration from calibration curve H->I J Calculate solubility (mg/mL or mol/L) I->J

Caption: Workflow for solubility determination by the shake-flask method.

Step-by-Step Methodology
  • Preparation of Stock Solutions and Calibration Curve:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration.

    • Generate a series of calibration standards by serially diluting the stock solution.

    • Analyze the calibration standards by HPLC to construct a calibration curve of peak area versus concentration.

  • Sample Preparation:

    • Add an excess amount of this compound to a series of scintillation vials. The key is to ensure that undissolved solid remains at equilibrium.

    • Accurately pipette a known volume of the desired organic solvent into each vial.

  • Equilibration:

    • Securely cap the vials and place them in a constant temperature orbital shaker.

    • Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached.

  • Sampling and Analysis:

    • After equilibration, remove the vials and centrifuge them to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid material is disturbed.

    • Filter the aliquot through a syringe filter into a clean vial.

    • Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the calibration curve.

    • Analyze the diluted sample by HPLC.

  • Data Analysis and Calculation:

    • Using the calibration curve, determine the concentration of this compound in the diluted sample.

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in the specific solvent at the experimental temperature.

Tabulated Solubility Data (Hypothetical)

The following table illustrates how experimentally determined solubility data for this compound at 25°C would be presented. Note: These values are for illustrative purposes and should be experimentally determined.

SolventSolvent Polarity (Dielectric Constant)Solubility (mg/mL)Solubility (mol/L)
Methanol32.7> 100> 0.50
Ethanol24.5> 100> 0.50
Acetone20.750 - 1000.25 - 0.50
Ethyl Acetate6.020 - 500.10 - 0.25
Dichloromethane9.110 - 200.05 - 0.10
Toluene2.4< 10< 0.05
Hexane1.9< 1< 0.005

Factors Influencing and Modifying Solubility

Several factors can be manipulated to influence the solubility of this compound:

  • Temperature: For most solids dissolving in liquids, solubility increases with temperature as the dissolution process is often endothermic.[6] This should be experimentally verified for the compound of interest.

  • pH: The methylamino group is basic and can be protonated in acidic conditions to form a more polar, and thus more water-soluble, salt. Conversely, in strongly basic conditions, the solubility in nonpolar organic solvents might be affected. While this is more relevant for aqueous solubility, pH can also influence solubility in protic organic solvents.[7]

  • Co-solvency: In cases of poor solubility in a single solvent, a mixture of solvents (co-solvents) can be employed.[7] For example, a small amount of a polar solvent like methanol could be added to a less polar solvent to enhance the solubility of this compound.

Conclusion: A Pathway to Rational Formulation Development

A comprehensive understanding of the is not merely an academic exercise; it is a critical step in the rational design of purification processes, the selection of appropriate vehicles for preclinical studies, and the development of stable and effective drug formulations. The methodologies and principles outlined in this guide provide a robust framework for researchers to characterize this and other drug candidates, thereby accelerating the path from discovery to clinical application.

References

  • PubChem. (n.d.). 5-Chloro-2-(methylamino)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-chloro-2-methylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Waterloo. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 2-amino-5-chloro-, methyl ester. National Institute of Standards and Technology. Retrieved from [Link]

  • ChemBK. (2024, April 10). 2-Chloro-5-aMinobenzoic acid Methyl ester. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Toxicity and Drug Testing. IntechOpen.
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  • Google Patents. (n.d.). CN105001105A - Preparation method of 2-methylamino-5-chlorobenzophenone.
  • ResearchGate. (n.d.). Solubility of 2-Amino-5-chloro-3-methylbenzoic Acid in Ten Pure Solvents and Three Groups of Binary Mixed Solvents at T = 278.15–323.15 K. Retrieved from [Link]

  • BYJU'S. (n.d.). Factors Affecting Solubility. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 5-chloro-2-nitrobenzoate. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

  • Musgrave, R. (2020, March 21). Synthesis of Methyl Benzoate Lab [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). CN108191684A - The preparation method of 2- methylamino -5- chlorobenzophenones.
  • Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.

Sources

The Strategic Application of Methyl 5-chloro-2-(methylamino)benzoate in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 5-chloro-2-(methylamino)benzoate, a substituted anthranilate, has emerged as a versatile and highly valuable scaffold in medicinal chemistry. Its unique structural features, including multiple reactive sites and a halogen substituent, provide a robust platform for the synthesis of a diverse array of heterocyclic systems and other complex molecular architectures. This technical guide explores the synthesis, chemical properties, and, most importantly, the potential applications of this compound as a key building block in the development of novel therapeutic agents. We will delve into its role in the synthesis of benzodiazepines, quinolines, and acridones, classes of compounds renowned for their significant pharmacological activities. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this strategic intermediate in their quest for new and effective medicines.

Introduction: The Anthranilate Scaffold in Drug Discovery

Anthranilic acid and its derivatives have long been recognized as "privileged structures" in medicinal chemistry. This designation stems from their ability to serve as a foundation for the synthesis of various biologically active compounds that can interact with a wide range of biological targets. The inherent functionalities of the anthranilate core—an aromatic ring, a carboxylic acid (or its ester), and an amino group—provide a rich chemical canvas for modification and elaboration.

This compound (Figure 1) is a particularly interesting member of this family. The presence of a chlorine atom at the 5-position influences the electronic properties of the aromatic ring and provides a potential site for further functionalization. The N-methylation of the amino group and the methyl ester of the carboxylic acid offer distinct points for chemical manipulation, allowing for the construction of diverse molecular frameworks.

Figure 1: Chemical Structure of this compound
A 2D representation of this compound.

Synthesis of this compound

The efficient synthesis of the starting material is a critical first step in any drug discovery program. This compound can be prepared through several synthetic routes. A common and practical approach involves the N-methylation of methyl 2-amino-5-chlorobenzoate.

Experimental Protocol: Synthesis of this compound

Materials:

  • Methyl 2-amino-5-chlorobenzoate

  • Dimethyl sulfate

  • Anhydrous potassium carbonate

  • Acetone (anhydrous)

  • Sodium hydroxide (NaOH)

  • Dichloromethane

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of methyl 2-amino-5-chlorobenzoate (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Slowly add dimethyl sulfate (1.1 eq) to the reaction mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion of the reaction, filter the solid potassium carbonate and wash it with acetone.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in dichloromethane and wash with a 5% NaOH solution, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.

Potential Applications in Medicinal Chemistry

The strategic placement of functional groups in this compound makes it an ideal precursor for the synthesis of several classes of pharmacologically important heterocyclic compounds.

Benzodiazepine Analogs: Modulators of the Central Nervous System

Benzodiazepines are a class of psychoactive drugs that act as positive allosteric modulators of the GABA-A receptor. They are widely prescribed for their anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties. A structurally related compound, 2-methylamino-5-chlorobenzophenone, is a known key intermediate in the synthesis of classic benzodiazepines like diazepam and estazolam.[1] This strongly suggests that this compound can serve as a valuable starting material for the synthesis of novel benzodiazepine analogs with potentially improved pharmacological profiles.

The synthesis of a benzodiazepine scaffold from this compound would typically involve the amidation of the ester group followed by a series of reactions to construct the seven-membered diazepine ring.

Synthetic pathway to benzodiazepine analogs.
Quinolines: A Privileged Scaffold in Drug Discovery

The quinoline ring system is another privileged scaffold found in a wide variety of natural products and synthetic drugs with diverse biological activities, including antimalarial, antibacterial, and anticancer properties. The Gould-Jacobs reaction is a classic method for quinoline synthesis, and derivatives of this compound can be envisioned as suitable precursors for this transformation.

A plausible synthetic route would involve the reaction of this compound with a suitable three-carbon synthon, such as diethyl malonate, followed by cyclization to form the quinolone ring.

Acridones: Intercalators of DNA and Topoisomerase Inhibitors

Acridones are a class of polycyclic aromatic compounds that have garnered significant attention due to their ability to intercalate into DNA and inhibit topoisomerase enzymes, making them promising candidates for anticancer drug development. The synthesis of acridones can be achieved through the intramolecular cyclization of N-phenylanthranilic acids, a reaction known as the Bernthsen acridine synthesis.

This compound can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a substituted aniline to form the N-phenylanthranilic acid precursor. Subsequent cyclization under acidic conditions would yield the desired acridone scaffold.[2]

Synthetic pathway to acridone derivatives.

Summary of Potential Bioactivities and Synthetic Utility

The versatility of this compound as a building block in medicinal chemistry is summarized in the table below.

Target ScaffoldPotential Biological ActivityKey Synthetic Transformation
BenzodiazepinesAnxiolytic, Anticonvulsant, SedativeAmidation followed by cyclization
QuinolinesAntimalarial, Antibacterial, AnticancerReaction with a C3 synthon and cyclization
AcridonesAnticancer (DNA intercalators)Hydrolysis, N-arylation, and cyclization

Conclusion and Future Perspectives

This compound is a strategically important and versatile building block with significant potential in medicinal chemistry. Its accessible synthesis and multiple reactive sites allow for the efficient construction of diverse and complex molecular scaffolds, including benzodiazepines, quinolines, and acridones. The established pharmacological importance of these heterocyclic systems underscores the value of this starting material in the design and synthesis of novel therapeutic agents.

Future research in this area will likely focus on the development of new and efficient synthetic methodologies to further expand the chemical space accessible from this compound. Furthermore, the synthesis and biological evaluation of novel compound libraries derived from this scaffold will be crucial in unlocking its full therapeutic potential. As our understanding of disease biology continues to grow, the strategic application of versatile building blocks like this compound will be paramount in the ongoing quest for safer and more effective medicines.

References

  • Juniper Publishers. (2019, November 14). Synthesis of Acridone Base Phenolic Compounds for Antibacterial Activity. Retrieved from [Link]

  • Google Patents. (n.d.). CN105001105A - Preparation method of 2-methylamino-5-chlorobenzophenone.

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Methodological & Application

Application Notes and Protocols for Methyl 5-chloro-2-(methylamino)benzoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Synthetic Potential of a Versatile Anthranilate Derivative

Methyl 5-chloro-2-(methylamino)benzoate is a highly functionalized anthranilic acid ester that serves as a valuable and versatile building block in modern organic synthesis. Its unique arrangement of a nucleophilic secondary amine, an electrophilic ester, and a substituted aromatic ring provides a platform for the construction of a diverse array of complex molecules, particularly heterocyclic scaffolds of significant interest in medicinal chemistry and drug development. The chloro-substituent at the 5-position and the N-methyl group offer steric and electronic properties that can be exploited to fine-tune reactivity and influence the biological activity of the resulting compounds.

This comprehensive guide provides researchers, scientists, and drug development professionals with in-depth technical application notes and detailed, field-proven protocols for the strategic use of this compound in key synthetic transformations. The focus is not merely on procedural steps but on the underlying chemical principles, enabling the rational design of synthetic routes and the troubleshooting of experimental challenges.

Core Applications in Heterocyclic Synthesis

The strategic positioning of reactive functional groups in this compound makes it an ideal precursor for the synthesis of fused heterocyclic systems. This guide will focus on three principal applications: the synthesis of 1,4-benzodiazepine-2,5-diones, the construction of quinazoline cores, and its use in diversity-oriented synthesis via the Ugi four-component reaction.

Application 1: Synthesis of 1,4-Benzodiazepine-2,5-diones via N-Acylation and Intramolecular Cyclization

The 1,4-benzodiazepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. A common and effective strategy for constructing the 1,4-benzodiazepine-2,5-dione ring system involves a two-step sequence: N-acylation of an anthranilate derivative followed by an intramolecular cyclization.

Scientific Rationale and Mechanistic Insight

The synthesis commences with the N-acylation of the secondary amine of this compound with a suitable acylating agent, such as chloroacetyl chloride.[1] This reaction proceeds via a standard nucleophilic acyl substitution mechanism. The secondary amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. A base, typically a non-nucleophilic amine like triethylamine or N,N-diisopropylethylamine (DIPEA), is required to neutralize the HCl generated during the reaction, preventing the protonation of the starting amine.

The resulting N-acylated intermediate possesses an electrophilic ester and a reactive alkyl chloride. The subsequent intramolecular cyclization is typically promoted by a base. The nitrogen of the newly formed amide is deprotonated, creating a nucleophilic amide anion. This anion then undergoes an intramolecular SN2 reaction, attacking the carbon bearing the chlorine atom to form the seven-membered benzodiazepine ring. The ester is subsequently hydrolyzed and the carboxylic acid cyclizes onto the amide to form the second lactam ring, or the cyclization can be designed to directly form the dione structure.

Experimental Protocol: Two-Step Synthesis of 7-Chloro-1-methyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepine-2,5-dione

Part A: N-Acylation with Chloroacetyl Chloride

  • Materials:

    • This compound (1.0 eq)

    • Chloroacetyl chloride (1.1 eq)

    • Triethylamine (Et3N) (1.5 eq)

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO3) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO4)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (N2 or Ar), dissolve this compound (1.0 eq) in anhydrous DCM.

    • Cool the solution to 0 °C using an ice bath.

    • Add triethylamine (1.5 eq) to the stirred solution.

    • Slowly add chloroacetyl chloride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude N-acylated product. Purification can be achieved by recrystallization or column chromatography.

Part B: Intramolecular Cyclization

  • Materials:

    • Crude N-acylated intermediate from Part A (1.0 eq)

    • Sodium ethoxide (NaOEt) (1.2 eq)

    • Anhydrous Ethanol (EtOH)

    • 1 M Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve the crude N-acylated intermediate in anhydrous ethanol in a round-bottom flask under an inert atmosphere.

    • Add sodium ethoxide (1.2 eq) to the solution at room temperature.

    • Heat the reaction mixture to reflux and stir for 4-8 hours, monitoring by TLC.

    • After completion, cool the reaction to room temperature and neutralize with 1 M HCl.

    • Remove the solvent under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel to afford the desired 1,4-benzodiazepine-2,5-dione.

Data Presentation: N-Acylation and Cyclization
Starting MaterialReagentProductYield (%)
This compoundChloroacetyl chlorideMethyl 2-(N-(2-chloroacetyl)-N-methylamino)-5-chlorobenzoate>90
Methyl 2-(N-(2-chloroacetyl)-N-methylamino)-5-chlorobenzoateSodium ethoxide7-Chloro-1-methyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepine-2,5-dione60-75
Visualization: Reaction Workflow

reaction_workflow_1 start This compound reagent1 Chloroacetyl Chloride, Et3N, DCM start->reagent1 intermediate N-Acylated Intermediate reagent1->intermediate reagent2 NaOEt, EtOH, Reflux intermediate->reagent2 product 1,4-Benzodiazepine-2,5-dione reagent2->product

Caption: Workflow for the synthesis of 1,4-benzodiazepine-2,5-diones.

Application 2: Synthesis of Quinazoline Derivatives

Quinazolines are another class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities.[2] this compound can be utilized as a key starting material for the construction of quinazoline and quinazolinone scaffolds.

Scientific Rationale and Mechanistic Insight

One common approach to quinazoline synthesis from anthranilates involves reaction with a suitable C-N building block, such as an imidoyl chloride, followed by cyclization.[3] For instance, reaction with an N-acyl imidoyl chloride can lead to the formation of quinazolin-4-ones. The reaction initiates with the nucleophilic attack of the secondary amine of the anthranilate onto the electrophilic carbon of the imidoyl chloride. This is followed by an intramolecular cyclization where the nitrogen attacks the ester carbonyl, leading to the formation of the quinazolinone ring system after elimination of methanol.

Experimental Protocol: Synthesis of 6-Chloro-3-aryl-1-methyl-2-phenyl-1,2-dihydroquinazolin-4(3H)-one
  • Materials:

    • This compound (1.0 eq)

    • N-Arylbenzimidoyl chloride (1.1 eq)

    • Anhydrous Toluene or Xylene

    • Pyridine (catalytic amount)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq) and N-arylbenzimidoyl chloride (1.1 eq) in anhydrous toluene.

    • Add a catalytic amount of pyridine.

    • Heat the mixture to reflux (110-140 °C) for 12-24 hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the desired quinazolinone.

Data Presentation: Quinazolinone Synthesis
Amine ComponentImidoyl Chloride ComponentProductTypical Yield (%)
This compoundN-Phenylbenzimidoyl chloride6-Chloro-1-methyl-2,3-diphenyl-1,2-dihydroquinazolin-4(3H)-one65-80
This compoundN-(4-Methoxyphenyl)benzimidoyl chloride6-Chloro-3-(4-methoxyphenyl)-1-methyl-2-phenyl-1,2-dihydroquinazolin-4(3H)-one70-85
Visualization: Logical Relationship in Quinazoline Synthesis

logical_relationship_2 cluster_reactants Reactants cluster_process Process cluster_product Product Anthranilate Methyl 5-chloro-2- (methylamino)benzoate Reaction Thermal Cyclocondensation Anthranilate->Reaction Imidoyl_Chloride N-Arylbenzimidoyl chloride Imidoyl_Chloride->Reaction Quinazolinone Substituted Quinazolinone Reaction->Quinazolinone

Caption: Logical flow for the synthesis of quinazolinones.

Application 3: Diversity-Oriented Synthesis via the Ugi Four-Component Reaction (Ugi-4CR)

The Ugi four-component reaction (Ugi-4CR) is a powerful tool in combinatorial chemistry and drug discovery for the rapid generation of molecular diversity from simple starting materials.[4] this compound can effectively serve as the amine component in this reaction.

Scientific Rationale and Mechanistic Insight

The Ugi-4CR involves the condensation of an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide in a one-pot reaction to form a dipeptide-like α-acylamino amide.[5] The reaction is believed to proceed through the initial formation of an iminium ion from the amine and the carbonyl compound. The isocyanide then undergoes an α-addition to the iminium ion, forming a nitrilium ion intermediate. This intermediate is then trapped by the carboxylate anion to form a stable O-acyl-isoamide, which subsequently undergoes an intramolecular Mumm rearrangement to yield the final α-acylamino amide product. The ester group on the this compound starting material remains intact, providing a handle for further post-Ugi modifications.

Experimental Protocol: Ugi-4CR for the Synthesis of a Dipeptide-like Scaffold
  • Materials:

    • This compound (1.0 eq)

    • An aldehyde (e.g., isobutyraldehyde) (1.0 eq)

    • A carboxylic acid (e.g., acetic acid) (1.0 eq)

    • An isocyanide (e.g., tert-butyl isocyanide) (1.0 eq)

    • Methanol (MeOH) as solvent

  • Procedure:

    • In a screw-cap vial, dissolve this compound (1.0 eq) in methanol.

    • Add the aldehyde (1.0 eq) to the solution and stir for 10-15 minutes at room temperature to facilitate imine formation.

    • Sequentially add the carboxylic acid (1.0 eq) and the isocyanide (1.0 eq) to the reaction mixture.

    • Seal the vial and stir the reaction mixture at room temperature for 24-48 hours. The reaction can also be heated (e.g., to 50 °C) to accelerate the rate.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to isolate the desired Ugi product.

Data Presentation: Ugi-4CR Product Synthesis
AmineAldehydeCarboxylic AcidIsocyanideProductTypical Yield (%)
This compoundIsobutyraldehydeAcetic acidtert-Butyl isocyanideMethyl 2-(N-(2-(tert-butylamino)-2-oxo-1-isopropylethyl)-N-methylacetamido)-5-chlorobenzoate50-70
This compoundBenzaldehydeBenzoic acidCyclohexyl isocyanideMethyl 2-(N-(2-(cyclohexylamino)-2-oxo-1-phenylethyl)-N-methylbenzamido)-5-chlorobenzoate55-75
Visualization: Ugi-4CR Signaling Pathway

ugi_pathway Amine Methyl 5-chloro-2- (methylamino)benzoate Iminium Iminium Ion Amine->Iminium Aldehyde Aldehyde Aldehyde->Iminium Carboxylic_Acid Carboxylic Acid Mumm_Intermediate O-acyl-isoamide Carboxylic_Acid->Mumm_Intermediate Isocyanide Isocyanide Nitrilium Nitrilium Ion Intermediate Isocyanide->Nitrilium Iminium->Nitrilium Nitrilium->Mumm_Intermediate Product α-Acylamino Amide Product Mumm_Intermediate->Product Mumm Rearrangement

Caption: Mechanistic pathway of the Ugi four-component reaction.

Conclusion

This compound is a readily accessible and highly versatile building block for the synthesis of complex, biologically relevant heterocyclic structures. The protocols and insights provided in this guide demonstrate its utility in constructing 1,4-benzodiazepine-2,5-diones, quinazolines, and diverse peptide-like scaffolds through the Ugi reaction. By understanding the underlying chemical principles and leveraging the detailed experimental procedures, researchers can effectively incorporate this valuable intermediate into their synthetic strategies to accelerate the discovery and development of new chemical entities.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Retrieved from [Link]

  • El-Sayed, A. A., & Abdel-Rahman, A. A.-H. (2018). Sequential Ugi reaction/base-induced ring closing/IAAC protocol toward triazolobenzodiazepine-fused diketopiperazines and hydantoins. Beilstein Journal of Organic Chemistry, 14, 287-294. [Link]

  • Al-Juboori, F. H. (2010). Synthesis of Some Quinazolines and Imidazolo-[1,5-a]-3,1- benzoxazine-4-one Derivatives. Journal of Al-Nahrain University, 13(2), 114-121. [Link]

  • Vala, K., et al. (2018). Synthesis of 1,4-Benzodiazepine-2,5-diones by Base Promoted Ring Expansion of 3-Aminoquinoline-2,4-diones. Molecules, 23(8), 1994. [Link]

  • Shaaban, M. R., et al. (2021). Ugi Four-Component Reactions Using Alternative Reactants. Molecules, 26(16), 4983. [Link]

  • Krasavin, M., et al. (2021). Ugi bisamides based on pyrrolyl-β-chlorovinylaldehyde and their unusual transformations. Beilstein Journal of Organic Chemistry, 17, 1859-1867. [Link]

  • Khan, I., et al. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. The Open Medicinal Chemistry Journal, 14, 114-133. [Link]

  • Al-Suwaidan, I. A., et al. (2018). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Molecules, 23(10), 2664. [Link]

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Application Notes & Protocols: Electrophilic Reactions of Methyl 5-chloro-2-(methylamino)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a detailed technical guide on the reaction mechanisms of Methyl 5-chloro-2-(methylamino)benzoate with common electrophiles. It combines theoretical principles with practical, field-proven protocols to empower researchers in designing and executing synthetic strategies involving this versatile intermediate.

Introduction: A Multifaceted Building Block

This compound is a substituted anthranilic acid derivative of significant interest in medicinal chemistry and materials science.[1][2] Its structure features three key functional groups—a secondary amine, a methyl ester, and a chloro substituent—disposed on an aromatic ring. This arrangement creates a nuanced electronic landscape, offering multiple avenues for synthetic modification. Understanding the interplay of these groups is paramount to predicting and controlling the outcomes of reactions with electrophiles, which can target either the electron-rich aromatic ring or the nucleophilic nitrogen atom.

This guide elucidates the dominant reaction pathways, provides detailed experimental protocols for key transformations, and explains the chemical reasoning behind the observed regioselectivity and reactivity.

Chapter 1: Analysis of Molecular Reactivity

The reaction pathway of this compound is dictated by the electronic properties of its substituents. A thorough analysis of their individual and collective effects is crucial for predicting the site of electrophilic attack.

  • -NHCH₃ (Methylamino Group): This is a powerful activating group. The nitrogen atom's lone pair of electrons can be delocalized into the benzene ring through resonance (+R effect). This significantly increases the electron density of the ring, making it more susceptible to electrophilic aromatic substitution (EAS).[3] It is a strong ortho, para-director.

  • -Cl (Chloro Group): As a halogen, chlorine is an electronegative atom and deactivates the ring through induction (-I effect). However, it possesses lone pairs that can participate in resonance (+R effect), directing incoming electrophiles to the ortho and para positions. Overall, it is a deactivating, ortho, para-director.[4]

  • -COOCH₃ (Methyl Ester Group): This group is strongly deactivating due to both inductive withdrawal (-I effect) and resonance withdrawal (-R effect) by the carbonyl. It acts as a meta-director.[5]

Synergistic and Competitive Effects:

When these groups are present on the same ring, their directing effects are combined. The methylamino group is the most powerful activating director and will overwhelmingly control the position of electrophilic attack.

  • Dominant Director: -NHCH₃ (ortho, para-directing).

  • Para Position: The position para to the amine is occupied by the chloro group.

  • Ortho Positions: The two positions ortho to the amine are C1 (occupied by the ester) and C3.

Therefore, electrophilic aromatic substitution is strongly favored at the C3 position . The activating effect of the amine is so potent that it overcomes the deactivating influences of the chlorine and ester groups.

Caption: Predicted reactivity sites on this compound.

Chapter 2: Electrophilic Aromatic Substitution (EAS)

EAS reactions involve the replacement of a hydrogen atom on the aromatic ring with an electrophile (E⁺). The general mechanism proceeds via a two-step addition-elimination pathway, involving a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[6]

G General EAS Mechanism at the C3 Position start Substrate + E⁺ (Electrophile) intermediate Resonance-Stabilized Sigma Complex (Arenium Ion) start->intermediate Step 1: Electrophilic Attack (Slow, RDS) product C3-Substituted Product + H⁺ intermediate->product Step 2: Deprotonation (Fast)

Caption: The two-step mechanism of electrophilic aromatic substitution.

Nitration

Nitration introduces a nitro group (-NO₂) onto the aromatic ring, a crucial transformation for synthesizing many pharmaceutical precursors. The electrophile is the nitronium ion (NO₂⁺), typically generated in situ from a mixture of concentrated nitric acid and sulfuric acid.[7]

Protocol 2.1.1: Synthesis of Methyl 3-nitro-5-chloro-2-(methylamino)benzoate

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

  • Deionized Water

  • Methanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, add this compound (1.0 eq).

  • Cool the flask in an ice-salt bath to -5 to 0 °C.

  • Slowly add concentrated sulfuric acid (3.0 eq) while maintaining the low temperature. Stir until the substrate is fully dissolved.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.5 eq) in an ice bath. Causality Note: This order of addition is critical to safely manage the exothermic reaction and properly generate the nitronium ion.[5]

  • Add the cold nitrating mixture dropwise to the substrate solution over 20-30 minutes. The internal temperature must be maintained below 10 °C. Scientist's Note: The strong activation by the amine group makes this reaction highly exothermic and rapid. Failure to control the temperature can lead to over-nitration or oxidative side reactions.[8]

  • After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes.

  • Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • The solid product will precipitate. Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove residual acid.[9]

  • Recrystallize the crude product from a suitable solvent like methanol to obtain the pure methyl 3-nitro-5-chloro-2-(methylamino)benzoate.

Halogenation

Halogenation involves the substitution of a hydrogen atom with a halogen (e.g., Cl, Br). This reaction typically requires a Lewis acid catalyst, such as FeCl₃ or AlCl₃, to polarize the halogen molecule and generate a potent electrophile.[4]

Protocol 2.2.1: Synthesis of Methyl 3-bromo-5-chloro-2-(methylamino)benzoate

Materials:

  • This compound

  • Bromine (Br₂)

  • Anhydrous Iron(III) Bromide (FeBr₃) or Iron filings

  • Dichloromethane (DCM) or Carbon Tetrachloride (CCl₄)

  • Aqueous Sodium Bicarbonate solution

  • Aqueous Sodium Thiosulfate solution

Procedure:

  • Dissolve this compound (1.0 eq) in a dry solvent (e.g., DCM) in a flask protected from moisture.

  • Add the catalyst, FeBr₃ (0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of Bromine (1.05 eq) in the same solvent dropwise. Causality Note: The amine group strongly activates the ring, so the reaction may proceed rapidly even at low temperatures. Careful control of bromine addition is necessary to prevent di-substitution.

  • Allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.

  • Quench the reaction by adding cold water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a dilute aqueous solution of sodium thiosulfate (to remove excess bromine), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography or recrystallization.

Friedel-Crafts Reactions: A Cautionary Note

Friedel-Crafts alkylation and acylation are powerful C-C bond-forming reactions.[6] However, they are generally not effective on substrates containing strong amino groups like this compound.

The Challenge: The nitrogen lone pair of the methylamino group is a strong Lewis base. It will preferentially coordinate with the Lewis acid catalyst (e.g., AlCl₃), forming a deactivated complex. This complexation places a positive charge on the nitrogen, transforming the activating -NHCH₃ group into a powerful deactivating group, thus shutting down the desired electrophilic aromatic substitution.[10]

The Workaround (Amide Protection): To perform a Friedel-Crafts reaction, the amine must first be "protected" by converting it into an amide (e.g., via N-acylation, see Chapter 3). The resulting amide is less basic and will not poison the catalyst. The amide group is still an ortho, para-director, though less activating than the amine. After the Friedel-Crafts reaction, the amide can be hydrolyzed back to the amine.

Chapter 3: Reactions at the Methylamino Group

The lone pair of electrons on the nitrogen atom of the methylamino group makes it a potent nucleophile. It can readily react with a variety of electrophiles, most commonly acylating agents.

N-Acylation

N-acylation is the process of attaching an acyl group (R-C=O) to the nitrogen atom, forming an amide. This is a highly reliable and common reaction, often achieved using acyl chlorides or acid anhydrides in the presence of a non-nucleophilic base.[11][12]

Caption: Nucleophilic attack of the amine on an acyl chloride.

Protocol 3.1.1: General Procedure for N-Acylation

Materials:

  • This compound

  • Acylating agent (e.g., Acetyl Chloride, Benzoyl Chloride, or Acetic Anhydride)

  • Anhydrous Solvent (e.g., Dichloromethane, THF, or Pyridine)

  • Tertiary Amine Base (e.g., Triethylamine or Pyridine), if not used as solvent

Procedure:

  • Dissolve this compound (1.0 eq) in the anhydrous solvent.

  • Add the base (e.g., Triethylamine, 1.2 eq). Causality Note: The base is essential to neutralize the HCl (or carboxylic acid) byproduct generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[12]

  • Cool the solution to 0 °C in an ice bath.

  • Add the acylating agent (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with the solvent and wash with 1M HCl (to remove excess base), saturated sodium bicarbonate solution (to remove acidic impurities), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting amide by recrystallization or column chromatography.

Chapter 4: Summary of Protocols

The following table summarizes the key transformations, reagents, and expected outcomes for electrophilic reactions with this compound.

Reaction TypeReagentsPrimary Site of AttackExpected Product (Major)Key Considerations
Nitration HNO₃ / H₂SO₄Aromatic Ring (C3)Methyl 3-nitro-5-chloro-2-(methylamino)benzoateHighly exothermic; requires strict temperature control (<10 °C).[5]
Halogenation Br₂ / FeBr₃ or Cl₂ / AlCl₃Aromatic Ring (C3)Methyl 3-halo-5-chloro-2-(methylamino)benzoateRequires anhydrous conditions; Lewis acid catalyst is essential.[4]
N-Acylation RCOCl or (RCO)₂O / BaseAmine NitrogenMethyl 5-chloro-2-(N-methylacetamido)benzoateBase is required to neutralize acid byproduct.[11]
Friedel-Crafts R-X / AlCl₃ or RCOCl / AlCl₃N/ANo reactionAmine poisons the Lewis acid catalyst; requires N-protection.[10]

References

  • PrepChem. (n.d.). Synthesis of Methyl 5-chloro-2-valerylaminobenzoate. PrepChem.com. Available from: [Link]

  • Google Patents. (1976). US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
  • University of Missouri–St. Louis. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. UMSL. Available from: [Link]

  • Wikipedia. (2023). Electrophilic aromatic substitution. Wikipedia. Available from: [Link]

  • Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Cengage Learning.
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  • Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. MSU Chemistry. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. RSC Education. Available from: [Link]

  • WebAssign. (n.d.). Experiment 5 - Nitration of Methyl Benzoate. WebAssign. Available from: [Link]

  • Patsnap. (2017). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Eureka. Available from: [Link]

  • Hickey, E. R., et al. (1994). The Regioselective Acylation Reactions of Imidazopyridines. Journal of Heterocyclic Chemistry, 31(3), 609-616.
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Sources

The Versatile Precursor: Methyl 5-chloro-2-(methylamino)benzoate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Pivotal Building Block in Medicinal Chemistry

In the landscape of modern drug discovery and development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are ubiquitous in pharmaceuticals, agrochemicals, and materials science, owing to their diverse pharmacological and chemical properties. Among the myriad of starting materials available to the synthetic chemist, substituted anthranilates serve as privileged synthons, providing a direct and efficient route to a wide array of fused heterocyclic systems. This application note focuses on a particularly valuable, yet underexplored, precursor: Methyl 5-chloro-2-(methylamino)benzoate .

The strategic placement of a chloro substituent, a methylamino group, and a methyl ester on the benzene ring imbues this molecule with a unique combination of reactivity and functionality. The electron-withdrawing nature of the chlorine atom and the ester group influences the aromatic ring's reactivity, while the nucleophilic secondary amine and the electrophilic ester carbonyl are poised for cyclization reactions. This inherent duality makes it an ideal starting point for the construction of various heterocyclic cores, including quinazolinones, benzodiazepines, and benzothiadiazines, many of which are scaffolds for potent therapeutic agents.

This guide provides a comprehensive overview of the synthesis, characterization, and application of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying chemical principles and practical insights to empower the seamless integration of this versatile precursor into their synthetic workflows.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a starting material is paramount for successful and reproducible synthetic outcomes. The key data for this compound are summarized below.

PropertyValueSource
CAS Number 55150-07-7[1]
Molecular Formula C₉H₁₀ClNO₂[2]
Molecular Weight 199.63 g/mol [2]
Appearance Likely a solid or oil[2]
IUPAC Name This compound[1]
Synonyms 5-chloro-2-methylaminobenzoic acid methyl ester[1]

Note: Experimental data such as melting point and detailed spectroscopic information for this compound are not widely available in the public domain and would typically be determined upon synthesis.

Part 1: Synthesis of this compound

The synthesis of the title compound can be efficiently achieved through a two-step sequence starting from the commercially available methyl 2-amino-5-chlorobenzoate. The first step involves the selective N-methylation of the primary amine, followed by purification.

Experimental Protocol: N-methylation of Methyl 2-amino-5-chlorobenzoate

This protocol is adapted from established methods for the N-methylation of anilines and related amino acid derivatives.[3][4]

Materials and Reagents:

  • Methyl 2-amino-5-chlorobenzoate

  • Dimethyl sulfate (DMS)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Instrumentation:

  • Round-bottom flask equipped with a magnetic stirrer and a reflux condenser

  • Addition funnel

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Rotary evaporator

  • Standard laboratory glassware for workup and purification

  • Thin Layer Chromatography (TLC) apparatus

  • Column chromatography setup

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add methyl 2-amino-5-chlorobenzoate (1.0 eq). Dissolve the starting material in anhydrous THF.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes. Caution: Sodium hydride is highly reactive and flammable. Handle with care under an inert atmosphere. Hydrogen gas is evolved during this step.

  • Methylation: Slowly add dimethyl sulfate (1.1 eq) dropwise via a syringe or an addition funnel, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Caution: Dimethyl sulfate is toxic and a suspected carcinogen. Handle in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.

Workflow Diagram: Synthesis of this compound

G cluster_start Starting Material cluster_reaction N-Methylation cluster_purification Purification cluster_product Final Product start Methyl 2-amino-5-chlorobenzoate deprotonation 1. Deprotonation with NaH in THF start->deprotonation Anhydrous THF methylation 2. Addition of Dimethyl Sulfate deprotonation->methylation 0 °C to RT workup 3. Aqueous Workup methylation->workup Reaction Monitoring (TLC) purification Column Chromatography workup->purification Crude Product product This compound purification->product Pure Product

Caption: Synthetic workflow for N-methylation.

Part 2: Application in Heterocyclic Synthesis

The strategic arrangement of functional groups in this compound makes it a versatile precursor for a variety of heterocyclic scaffolds. The following sections detail its application in the synthesis of quinazolinones and benzodiazepines.

Application 1: Synthesis of 6-Chloro-1-methylquinazolin-4(3H)-one

Quinazolin-4(3H)-ones are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[5][6] The Niementowski quinazolinone synthesis, which involves the condensation of an anthranilic acid derivative with an amide, is a classic and reliable method.[5] A modification of this approach, using formamide, provides a direct route to the quinazolinone core.

Reaction Mechanism:

The reaction proceeds via an initial acylation of the secondary amine of this compound with a reactive species derived from formamide, followed by an intramolecular cyclization with the elimination of methanol to form the stable quinazolinone ring system.

Experimental Protocol:

This protocol is adapted from general procedures for the synthesis of quinazolinones from anthranilic acid derivatives.[5][7]

Materials and Reagents:

  • This compound

  • Formamide

  • Hydrochloric acid (for pH adjustment)

  • Ethanol (for recrystallization)

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq) and an excess of formamide (5-10 eq).

  • Heating: Heat the reaction mixture to 150-160 °C and maintain this temperature for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Isolation: Cool the reaction mixture to room temperature and pour it into ice-water.

  • Precipitation: Acidify the aqueous mixture with dilute hydrochloric acid to precipitate the product.

  • Filtration and Washing: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water.

  • Purification: Recrystallize the crude product from ethanol to obtain pure 6-chloro-1-methylquinazolin-4(3H)-one.

Workflow Diagram: Quinazolinone Synthesis

G cluster_start Starting Material cluster_reaction Cyclocondensation cluster_purification Purification cluster_product Final Product start This compound reaction 1. Reaction with Formamide at 150-160 °C start->reaction Formamide precipitation 2. Precipitation in Acidified Water reaction->precipitation Cooling and Acidification purification Recrystallization from Ethanol precipitation->purification Crude Product product 6-Chloro-1-methylquinazolin-4(3H)-one purification->product Pure Product

Caption: Synthesis of 6-chloro-1-methylquinazolin-4(3H)-one.

Application 2: Synthesis of 7-Chloro-1-methyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2,5-dione

1,4-Benzodiazepines are a well-known class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties. The synthesis of the benzodiazepine core often involves the cyclization of an appropriately substituted anthranilate derivative.

Reaction Mechanism:

This synthesis involves a two-step process. First, the amino group of this compound is acylated with chloroacetyl chloride to form an N-acylated intermediate. This is followed by an intramolecular nucleophilic substitution, where the newly formed amide nitrogen displaces the chlorine atom of the chloroacetyl group to form the seven-membered benzodiazepine ring. Subsequent hydrolysis of the ester and cyclization would lead to the dione. A more direct route involves the reaction with glycine derivatives.

Experimental Protocol:

This protocol is a conceptual adaptation based on established benzodiazepine syntheses.[8]

Materials and Reagents:

  • This compound

  • Glycine

  • A suitable dehydrating agent (e.g., dicyclohexylcarbodiimide - DCC) or conversion to the acid chloride

  • A high-boiling point solvent (e.g., xylene or diphenyl ether)

Step-by-Step Procedure:

  • Amide Formation: Convert 5-chloro-2-(methylamino)benzoic acid (obtained by hydrolysis of the methyl ester) to its acid chloride using thionyl chloride. React the acid chloride with glycine methyl ester to form the corresponding amide.

  • Cyclization: Heat the resulting amide in a high-boiling point solvent to effect intramolecular cyclization via elimination of methanol.

  • Alternative One-Pot Procedure: A more direct, albeit potentially lower-yielding, approach involves heating this compound with glycine in the presence of a dehydrating agent in a high-boiling point solvent.

  • Workup and Purification: After cooling, the reaction mixture is diluted with a suitable solvent, and the product is isolated by filtration or extraction. Purification is achieved by recrystallization or column chromatography.

Workflow Diagram: Benzodiazepinedione Synthesis

G cluster_start Starting Material cluster_reaction Amidation and Cyclization cluster_purification Purification cluster_product Final Product start This compound amidation 1. Reaction with Glycine Derivative start->amidation Dehydrating Agent/High Temperature cyclization 2. Intramolecular Cyclization amidation->cyclization Heat purification Recrystallization or Chromatography cyclization->purification Crude Product product 7-Chloro-1-methyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2,5-dione purification->product Pure Product

Caption: Synthesis of a benzodiazepinedione derivative.

Conclusion: A Gateway to Diverse Heterocyclic Scaffolds

This compound is a highly valuable and versatile precursor for the synthesis of a diverse range of heterocyclic compounds. Its unique substitution pattern allows for facile entry into medicinally relevant scaffolds such as quinazolinones and benzodiazepines. The protocols outlined in this application note provide a solid foundation for researchers to explore the full synthetic potential of this important building block. The straightforward synthesis of the precursor itself, coupled with its reactivity in cyclization reactions, makes it an attractive tool for academic and industrial laboratories engaged in the discovery and development of novel bioactive molecules. Further exploration of its reactivity with other bifunctional reagents will undoubtedly lead to the discovery of new and interesting heterocyclic systems.

References

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  • Organic Chemistry Portal. Synthesis of quinazolinones. [Link]

  • MDPI. Facile Access to 2-Selenoxo-1,2,3,4-tetrahydro-4-quinazolinone Scaffolds and Corresponding Diselenides via Cyclization between Methyl Anthranilate and Isoselenocyanates: Synthesis and Structural Features. [Link]

  • ResearchGate. Synthesis of 4(3H)‐quinazolinones 1 from methyl anthranilate reported... [Link]

  • National Center for Biotechnology Information. Synthesis of New 4(3H)-Quinazolinone Derivatives Using 5(4H)-Oxazolones. PubMed Central. [Link]

  • ResearchGate. (PDF) Synthesis and antibacterial activities of quinazolin-4(3h)-one, 2-methyl-4(3h)-quinazolinone and 2–phenyl-4(3h). [Link]

  • ResearchGate. Trimethylsilyl Polyphosphate Promoted Efficient Synthesis of 4(3H)‐Quinazolinones from Methyl Anthranilate | Request PDF. [Link]

  • ACG Publications. A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. [Link]

  • National Center for Biotechnology Information. Methyl 5-chloro-2-methoxybenzoate. PubChem. [Link]

  • The Royal Society of Chemistry. 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation. [Link]

  • National Institute of Standards and Technology. Benzoic acid, 2-amino-5-chloro-, methyl ester. NIST Chemistry WebBook. [Link]

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  • MDPI. Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. [Link]

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Application Note: Quantitative Analysis of Methyl 5-chloro-2-(methylamino)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 5-chloro-2-(methylamino)benzoate is a substituted anthranilate derivative with potential applications in pharmaceutical and chemical synthesis. Accurate and precise quantification of this compound is crucial for quality control, process monitoring, and research and development activities. This document provides detailed analytical methods for the quantitative determination of this compound, focusing on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are designed for researchers, scientists, and drug development professionals.

The chemical structure of this compound (C₈H₈ClNO₂) is presented below[1][2].

Physicochemical Properties

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

PropertyValueSource
Molecular FormulaC₈H₈ClNO₂[1]
Molecular Weight185.61 g/mol benzoic-acid)[2]
LogP2.0799[1]
TPSA (Topological Polar Surface Area)49.33 Ų[1]

The moderate LogP value suggests that the compound is suitable for reverse-phase chromatography.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a versatile and widely used technique for the quantification of non-volatile and thermally labile compounds, making it an excellent choice for the analysis of this compound.[3]

Rationale for Method Selection

A reverse-phase HPLC method is proposed due to the analyte's polarity. A C18 column is selected for its broad applicability and retention of moderately polar compounds. UV detection is chosen based on the presence of a chromophore (the substituted benzene ring) in the analyte's structure, which is expected to absorb in the UV region.[4][5]

Experimental Protocol

3.2.1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Solvents: HPLC grade acetonitrile, methanol, and water.

  • Reagents: Formic acid (analytical grade).

  • Standard: this compound reference standard of known purity.

3.2.2. Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

3.2.3. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 mm x 250 mm, 5 µm
Mobile Phase Gradient elution with A: 0.1% Formic acid in Water and B: Acetonitrile
Gradient Program 0-2 min: 30% B, 2-10 min: 30-70% B, 10-12 min: 70% B, 12-13 min: 70-30% B, 13-15 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or optimal wavelength determined by DAD scan)

3.2.4. Method Validation Parameters

For a robust and reliable method, the following validation parameters should be assessed[6]:

ParameterDescription
Linearity A calibration curve should be constructed by plotting the peak area against the concentration of the working standard solutions. A linear regression analysis should be performed, and the correlation coefficient (r²) should be > 0.99.
Limit of Detection (LOD) The lowest concentration of the analyte that can be detected. It can be estimated based on the signal-to-noise ratio (typically 3:1).
Limit of Quantitation (LOQ) The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. It can be estimated based on the signal-to-noise ratio (typically 10:1).
Precision Assessed by repeatability (intra-day precision) and intermediate precision (inter-day precision) and expressed as the relative standard deviation (RSD) of a series of measurements.
Accuracy Determined by recovery studies, spiking a blank matrix with a known concentration of the analyte.
Specificity The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank sample.
Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: High-Performance Liquid Chromatography (HPLC) analysis workflow.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[7][8] Given the potential for thermal stability, GC-MS can serve as an alternative or confirmatory method to HPLC.

Rationale for Method Selection

The methyl ester and amine functionalities in this compound suggest sufficient volatility for GC analysis. Coupling with a mass spectrometer provides high selectivity and sensitivity, allowing for confident identification based on the mass spectrum and fragmentation pattern. A non-polar capillary column is proposed for general-purpose separation.[9]

Experimental Protocol

4.2.1. Instrumentation and Materials

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium (99.999% purity).

  • Solvents: GC-grade methanol or ethyl acetate.

  • Standard: this compound reference standard.

4.2.2. Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Prepare as described in the HPLC section, using a GC-compatible solvent like ethyl acetate.

  • Working Standard Solutions: Prepare a series of dilutions in ethyl acetate to construct a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL).

  • Sample Preparation: Dissolve the sample in ethyl acetate to a concentration within the calibration range.

4.2.3. GC-MS Conditions

ParameterCondition
Inlet Temperature 250 °C
Injection Mode Splitless (or split, depending on concentration)
Injection Volume 1 µL
Oven Temperature Program Initial: 100 °C, hold for 1 min; Ramp: 15 °C/min to 280 °C, hold for 5 min
Carrier Gas Flow 1.2 mL/min (constant flow)
MS Transfer Line Temp. 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 40-400
Acquisition Mode Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis

4.2.4. Data Analysis

For quantification, it is recommended to use the Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. The molecular ion and characteristic fragment ions of this compound should be determined from a full scan analysis of a standard and then used for SIM analysis.

Workflow Diagram

GCMS_Workflow cluster_prep_gc Preparation cluster_analysis_gc Analysis cluster_processing_gc Data Processing Standard_Prep_GC Standard Preparation GCMS_System GC-MS System Standard_Prep_GC->GCMS_System Sample_Prep_GC Sample Preparation Sample_Prep_GC->GCMS_System Data_Acquisition_GC Data Acquisition GCMS_System->Data_Acquisition_GC Chromatogram_Extraction Chromatogram Extraction Data_Acquisition_GC->Chromatogram_Extraction Quantification_GC Quantification Chromatogram_Extraction->Quantification_GC

Caption: Gas Chromatography-Mass Spectrometry (GC-MS) analysis workflow.

Conclusion

The HPLC and GC-MS methods outlined in this application note provide robust and reliable approaches for the quantitative analysis of this compound. The choice of method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. It is imperative that any method be fully validated in the laboratory for its intended use to ensure accurate and precise results.

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  • Shrivastava, A., & Gupta, V. (2011). Methods for the determination of limit of detection and limit of quantitation of the analytical methods | Semantic Scholar.
  • ASTM. (n.d.). D5315: Standard Test Method for Carbamates in Water.
  • SpectraBase. (n.d.). Methyl 5-chloroanthranilate - Optional[MS (GC)] - Spectrum.
  • National Center for Biotechnology Information. (n.d.). Gas chromatography method to quantify α-monobenzoate glycerol in methanolic solutions using methyl benzoate as internal standard and a Rxi-1ms column - PMC - NIH.
  • National Center for Biotechnology Information. (2020, September 1). Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections.

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HPLC analysis of Methyl 5-chloro-2-(methylamino)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Quality Control and Stability Assessment of Methyl 5-chloro-2-(methylamino)benzoate using a Stability-Indicating RP-HPLC Method

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. This compound is a key intermediate in pharmaceutical synthesis, making its purity and stability critical for the quality of final active pharmaceutical ingredients (APIs). The described method is tailored for researchers, quality control analysts, and drug development professionals, providing a validated protocol for assay and impurity determination. The narrative emphasizes the rationale behind chromatographic parameter selection, a detailed protocol for execution, and an overview of method validation in accordance with International Council for Harmonisation (ICH) guidelines.

Introduction and Scientific Rationale

This compound is an aromatic amine and ester derivative whose chemical integrity is paramount. Impurities or degradants can carry forward through synthetic steps, impacting the safety and efficacy of the final drug product. Therefore, a precise and reliable analytical method is required to monitor its purity and stability under various conditions.

High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy. A reversed-phase (RP-HPLC) approach is selected based on the analyte's moderate hydrophobicity, inferred from its structure containing both a non-polar substituted benzene ring and polar functional groups (ester and secondary amine). The LogP of the parent carboxylic acid is approximately 2.08, suggesting the methyl ester will be well-retained on a non-polar stationary phase like C18.

The core objective of this application note is to present a "stability-indicating" method. This requires not only quantifying the main analyte but also effectively separating it from any potential degradation products that may form under stress conditions. To achieve this, we will discuss the application of forced degradation studies, a critical component in method development and validation that ensures the method's specificity.[1][2]

Method Development: Causality Behind Experimental Choices

The development of a robust HPLC method is a systematic process. The choices below are grounded in the physicochemical properties of this compound and established chromatographic principles.

  • Column Chemistry (Stationary Phase): A C18 (octadecylsilane) column is the workhorse for RP-HPLC and is chosen for its hydrophobic character, which provides effective retention for the aromatic analyte. A column with modern, high-purity silica and end-capping is recommended to minimize peak tailing, which can occur due to the interaction of the basic amine group with residual acidic silanols on the silica surface.

  • Mobile Phase Selection:

    • Organic Modifier: Acetonitrile is selected over methanol as it typically provides better peak shape for aromatic compounds and has a lower UV cutoff, which is advantageous for detection.

    • Aqueous Phase & pH Control: The secondary amine in the analyte has a pKa that makes it susceptible to protonation. At a pH below its pKa, it will be ionized. Uncontrolled ionization can lead to poor peak shape. Therefore, an acidic mobile phase is employed. A 0.1% solution of formic acid in water is chosen. This sets the pH to approximately 2.7, ensuring the consistent protonation of the amine group, which results in a single ionic species and sharp, symmetrical peaks.

  • Detection Wavelength (λ): The analyte possesses a substituted benzene ring, a strong chromophore. A UV-Vis spectrophotometric detector is ideal. The optimal detection wavelength should be determined by running a UV scan of the analyte in the mobile phase. For initial development, a wavelength of 254 nm is selected, as it is a common choice for aromatic compounds and generally provides good sensitivity.

  • Isocratic vs. Gradient Elution: An isocratic elution (constant mobile phase composition) is chosen for its simplicity, robustness, and reproducibility, which is ideal for routine quality control analysis of the main peak. If complex mixtures of degradation products with a wide range of polarities were expected, a gradient elution would be more appropriate.

Materials and Methods

Category Item Specification
Instrumentation HPLC SystemQuaternary Pump, Autosampler, Column Thermostat, DAD/UV Detector
Data SystemChromatography Data Software (CDS)
Chemicals & Reagents Acetonitrile (ACN)HPLC Grade or higher
WaterHPLC/Milli-Q Grade
Formic Acid (FA)LC-MS Grade or equivalent (≥99%)
This compoundReference Standard (>99.5% purity)
Chromatographic Conditions Parameter Condition
ColumnC18, 150 mm x 4.6 mm, 5 µm particle size
Mobile PhaseAcetonitrile : 0.1% Formic Acid in Water (60:40, v/v)
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
DetectionUV at 254 nm
Run Time10 minutes

Experimental Protocols

Protocol 1: Preparation of Solutions
  • Mobile Phase Preparation (1 L):

    • Carefully measure 600 mL of HPLC-grade Acetonitrile.

    • Measure 400 mL of HPLC-grade water into a separate flask and add 0.4 mL of Formic Acid to create a 0.1% solution.

    • Combine the organic and aqueous phases.

    • Sonicate for 10-15 minutes to degas the solution.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Add approximately 15 mL of Acetonitrile and sonicate until fully dissolved.

    • Allow the solution to return to room temperature, then dilute to the mark with Acetonitrile. Mix thoroughly.

  • Working Standard Solution (100 µg/mL):

    • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

    • Dilute to the mark with the mobile phase. Mix thoroughly. This solution is used for system suitability and quantification.

  • Test Sample Preparation (100 µg/mL):

    • Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with Acetonitrile as described for the stock standard.

    • Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to the mark with the mobile phase. Mix thoroughly.

Protocol 2: HPLC System Operation and Analysis Workflow

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing P1 Prepare Mobile Phase A1 Equilibrate HPLC System (Stable Baseline) P1->A1 P2 Prepare Standard & Sample Solutions A2 Perform System Suitability Test (SST) P2->A2 A1->A2 30 min A3 Inject Blank (Mobile Phase) A2->A3 Pass/Fail A4 Inject Standard Solutions A3->A4 A5 Inject Sample Solutions A4->A5 D1 Integrate Chromatograms A5->D1 D2 Calculate Results (Assay, % Impurity) D1->D2 D3 Generate Report D2->D3

Caption: HPLC analysis workflow from preparation to reporting.

  • System Equilibration: Purge the HPLC system and then equilibrate the column with the mobile phase at 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.

  • System Suitability Test (SST):

    • Inject the Working Standard Solution (100 µg/mL) five consecutive times.

    • The system is deemed suitable for analysis if the following criteria are met:

      • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

      • Tailing Factor (T): 0.8 – 1.5

      • Theoretical Plates (N): ≥ 2000

  • Analysis Sequence:

    • Inject a blank (mobile phase) to ensure no carryover.

    • Inject the Working Standard Solution.

    • Inject the Test Sample solutions in duplicate.

    • Inject a standard solution periodically (e.g., after every 6-10 sample injections) to verify system stability.

  • Data Processing:

    • Identify the peak for this compound based on the retention time of the standard.

    • Calculate the assay or purity using the peak areas as follows: Assay (%) = (Area_Sample / Area_Standard) × (Conc_Standard / Conc_Sample) × Purity_Standard

Method Validation and Forced Degradation

The reliability of this method must be confirmed through a validation process, following the ICH Q2(R1) guideline.[3][4][5] This ensures the method is fit for its intended purpose.

Validation Parameter Objective and Typical Procedure
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is primarily established through Forced Degradation studies .[6][7]
Linearity To demonstrate a direct proportional relationship between concentration and detector response. Prepare standards at 5-7 concentration levels (e.g., 50% to 150% of the working concentration). Plot peak area vs. concentration and determine the correlation coefficient (r²) which should be ≥ 0.999.
Accuracy To demonstrate the closeness of the test results to the true value. Usually performed by spiking a placebo with known amounts of the analyte at different levels (e.g., 80%, 100%, 120%) and calculating the percent recovery. Acceptance criteria are typically 98.0% - 102.0%.
Precision Repeatability (Intra-day): Analysis of multiple preparations (n=6) of the same sample on the same day. RSD should be ≤ 2.0%. Intermediate Precision (Inter-day): The assay is repeated by a different analyst on a different day or with different equipment. Results are compared.
Range The concentration interval over which the method is precise, accurate, and linear. This is established by confirming the results from the linearity, accuracy, and precision studies.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. Examples: Varying flow rate (±0.1 mL/min), column temperature (±5 °C), and mobile phase composition (e.g., 58:42 and 62:38 ACN:Aq). The SST parameters should still be met.
Forced Degradation Protocol Overview

Forced degradation (or stress testing) is essential to develop a stability-indicating method by intentionally degrading the sample to ensure that the resulting degradation products are separated from the main analyte peak.[8]

Forced_Degradation cluster_stress Stress Conditions cluster_eval Evaluation Criteria Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Analysis Analyze Stressed Samples by Proposed HPLC Method Acid->Analysis Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Base->Analysis Oxidation Oxidative (e.g., 3% H2O2, RT) Oxidation->Analysis Thermal Thermal (e.g., 80°C, Dry Heat) Thermal->Analysis Photo Photolytic (ICH Q1B exposure) Photo->Analysis Analyte Methyl 5-chloro-2- (methylamino)benzoate (Test Sample) Analyte->Acid Analyte->Base Analyte->Oxidation Analyte->Thermal Analyte->Photo Evaluation Evaluate Results Analysis->Evaluation Crit1 Peak Purity of Analyte (using DAD) Evaluation->Crit1 Crit2 Resolution between analyte and degradant peaks (>2.0) Evaluation->Crit2 Crit3 Mass Balance (%Assay + %Degradants ≈ 100%) Evaluation->Crit3

Caption: Logic flow for forced degradation studies.

  • Expose the Sample: Subject the test sample solution (or solid) to various stress conditions (acidic, basic, oxidative, thermal, and photolytic). The goal is to achieve 5-20% degradation of the active substance.

  • Analysis: Analyze the stressed samples using the developed HPLC method.

  • Evaluation:

    • Peak Purity: Use a Diode Array Detector (DAD) to assess the peak purity of the analyte peak in the presence of any degradants. The purity angle should be less than the purity threshold.

    • Resolution: Ensure baseline resolution (R > 2.0) between the parent peak and the closest eluting degradation product.

Troubleshooting

Problem Potential Cause Recommended Solution
Peak Tailing 1. Secondary interactions with silica silanols. 2. Column degradation. 3. Sample overload.1. Ensure mobile phase pH is low enough (~2.7). 2. Replace column. 3. Reduce sample concentration.
Peak Fronting 1. Sample solvent stronger than mobile phase. 2. Sample overload.1. Use mobile phase as the final diluent for samples. 2. Reduce sample concentration.
Retention Time Drift 1. Inadequate column equilibration. 2. Change in mobile phase composition. 3. Column temperature fluctuation.1. Equilibrate column for a longer duration. 2. Prepare fresh mobile phase accurately. 3. Ensure column oven is stable at 30 °C.
High Backpressure 1. Blockage in the system (e.g., frit, guard column). 2. Column contamination/degradation.1. Reverse-flush the column (disconnect from detector). Check and replace frits. 2. Wash column with a strong solvent or replace.

Conclusion

This application note presents a specific, robust, and reliable RP-HPLC method for the analysis of this compound. The isocratic method is simple and efficient, making it suitable for routine quality control environments. The detailed protocol, coupled with the rationale for method development and a comprehensive validation framework, provides scientists with the necessary tools to implement this method effectively. The inclusion of forced degradation studies ensures that the method is stability-indicating, a critical requirement in the pharmaceutical industry for guaranteeing the quality and safety of drug intermediates and final products.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.

  • Quality Guidelines.

  • 3 Key Regulatory Guidelines for Method Validation.

  • Forced Degradation Studies: Regulatory Considerations and Implementation.

  • This compound | 55150-07-7.

  • Forced Degradation in Pharmaceuticals – A Regulatory Update.

  • Understanding Forced Degradation Studies: A Critical Step in Drug Development.

  • Development of forced degradation and stability indicating studies of drugs—A review.

  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification.

  • This compound (Cas 55150-07-7).

  • 5-chloro-2-(methylamino)benzoic acid.

  • Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin.

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Application Note: A Comprehensive Guide to the NMR Spectroscopy of Methyl 5-chloro-2-(methylamino)benzoate and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Anthranilates

Methyl 5-chloro-2-(methylamino)benzoate belongs to the class of substituted anthranilic acid esters. These scaffolds are of paramount importance in medicinal chemistry and drug development, serving as key building blocks for a wide range of pharmacologically active molecules.[1] The precise arrangement and nature of substituents on the aromatic ring dictate the molecule's three-dimensional conformation, electronic properties, and ultimately, its biological activity.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive tool for the structural elucidation of these molecules. It provides unparalleled insight into the molecular framework, allowing for unambiguous confirmation of identity, purity assessment, and detailed conformational analysis. This guide provides a robust framework for researchers, scientists, and drug development professionals to effectively utilize 1D and 2D NMR techniques for the characterization of this compound and its analogues. The causality behind experimental choices is emphasized to empower users to adapt and troubleshoot protocols for novel derivatives.

Foundational Principles: Understanding Substituent Effects

The chemical shifts observed in the ¹H and ¹³C NMR spectra are exquisitely sensitive to the electronic environment of each nucleus. In this compound, three key substituents modulate the electron density of the benzene ring:

  • -C(O)OCH₃ (Methyl Ester): This is a moderately electron-withdrawing group (EWG) through resonance and induction. It deshields the attached carbon (C1) and the ortho protons.

  • -NHCH₃ (Methylamino): This is a strong electron-donating group (EDG) through resonance. It strongly shields the ortho and para positions, causing their corresponding proton and carbon signals to shift upfield (to a lower ppm).

  • -Cl (Chloro): This group has a dual effect. It is inductively electron-withdrawing but can be weakly electron-donating through resonance. Its primary influence is deshielding, though less pronounced than a nitro group.

The interplay of these electronic effects results in a unique and predictable NMR fingerprint for the molecule. Understanding these principles is crucial for accurate spectral assignment.[2]

Experimental Workflow: From Sample to Structure

A successful NMR analysis follows a logical and systematic workflow. Each step is critical for acquiring high-quality, reproducible data. The following diagram outlines the comprehensive process.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep 1. Sample Weighing & Dissolution (e.g., 5-10 mg in 0.6 mL solvent) Solvent 2. Deuterated Solvent Selection (e.g., CDCl3, DMSO-d6) Prep->Solvent Standard 3. Internal Standard Addition (e.g., TMS) Solvent->Standard Transfer 4. Transfer to NMR Tube (Use of filter recommended) Standard->Transfer Lock 5. Locking & Shimming (Field frequency lock & B0 homogeneity) Transfer->Lock Tune 6. Probe Tuning & Matching (Maximizes signal reception) Lock->Tune Acquire1D 7. 1D Spectra Acquisition (¹H, ¹³C, DEPT) Tune->Acquire1D Acquire2D 8. 2D Spectra Acquisition (COSY, HSQC) Acquire1D->Acquire2D Process 9. Fourier Transform & Phasing (FID to Spectrum) Acquire2D->Process Reference 10. Referencing & Calibration (Set TMS to 0 ppm) Process->Reference Assign 11. Peak Assignment (1D and 2D data correlation) Reference->Assign Report 12. Structure Confirmation & Reporting Assign->Report

Caption: A comprehensive workflow for NMR analysis.

Protocols for 1D NMR Spectroscopy

One-dimensional NMR is the cornerstone of structural analysis, providing primary information on the types and number of protons and carbons.

Protocol 4.1: ¹H NMR Spectroscopy

Objective: To determine the chemical shifts, multiplicities (splitting patterns), and integrals (proton count) of all hydrogen nuclei in the molecule.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial. The choice of solvent can influence chemical shifts, so consistency is key.[3]

    • Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal standard for referencing the chemical shift scale to 0.00 ppm.

    • Transfer the solution to a 5 mm NMR tube. For samples with particulate matter, use a pipette with a cotton or glass wool plug to filter the solution.

  • Instrument Setup & Calibration (Self-Validation):

    • Insert the sample into the NMR spectrometer.

    • Lock: Establish a field-frequency lock on the deuterium signal of the solvent. This step is crucial as it compensates for any magnetic field drift during the experiment, ensuring spectral stability.

    • Shim: Adjust the shim coils to optimize the homogeneity of the magnetic field (B₀). A well-shimmed sample will exhibit sharp, symmetrical peaks, which is a primary indicator of data quality. Poor shimming results in broad, distorted lineshapes.

    • Tune and Match: Tune the probe to the ¹H frequency to maximize the efficiency of radiofrequency pulse transmission and signal detection, thereby maximizing the signal-to-noise ratio.

  • Data Acquisition:

    • Use a standard single-pulse experiment (e.g., Bruker's zg30).

    • Acquisition Parameters:

      • Spectral Width (SW): ~16 ppm (centered around 6-7 ppm).

      • Number of Scans (NS): 8 to 16 scans. More scans will improve the signal-to-noise ratio.

      • Relaxation Delay (D1): 1-2 seconds. This allows for sufficient relaxation of the protons between pulses.

      • Pulse Angle: 30-45 degrees. Using a smaller flip angle than 90 degrees allows for a shorter relaxation delay.

  • Data Processing:

    • Apply a Fourier Transform (FT) to convert the raw Free Induction Decay (FID) signal into the frequency domain spectrum.

    • Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the pure absorption mode (positive and upright).

    • Baseline Correction: Apply a polynomial function to correct any rolling or distortion in the spectral baseline.

    • Referencing: Calibrate the spectrum by setting the TMS peak to exactly 0.00 ppm.

    • Integration: Integrate the area under each peak to determine the relative ratio of protons.

Protocol 4.2: ¹³C{¹H} NMR Spectroscopy

Objective: To identify the number of unique carbon environments and their chemical shifts. The standard experiment is proton-decoupled, meaning each unique carbon appears as a single line.[4]

Methodology:

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (~20-50 mg) may be required if the sample amount is limited, due to the low natural abundance (1.1%) of the ¹³C isotope.

  • Instrument Setup:

    • Use the same lock and shim values from the ¹H experiment.

    • Tune and match the probe for the ¹³C frequency.

  • Data Acquisition:

    • Use a standard proton-decoupled pulse sequence with a 90° pulse (e.g., Bruker's zgpg30).

    • Acquisition Parameters:

      • Spectral Width (SW): ~220-240 ppm (centered around 100 ppm).

      • Number of Scans (NS): 512 to 2048 scans, or more. A significantly higher number of scans is needed compared to ¹H NMR.

      • Relaxation Delay (D1): 2 seconds. For fully quantitative results where peak integrals are meaningful, a much longer delay (5x the longest T₁ relaxation time) is necessary.

  • Data Processing:

    • Processing steps (FT, phasing, baseline correction, referencing) are analogous to those for ¹H NMR. Reference the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm) or the TMS signal at 0.00 ppm.

Spectral Data and Interpretation

The following table summarizes the expected ¹H and ¹³C NMR data for this compound, based on established principles of substituent effects and data from closely related analogues.[5][6][7]

Signal LabelAssignment¹H δ (ppm) (CDCl₃)¹H Multiplicity¹H J (Hz)¹H Integration¹³C δ (ppm) (CDCl₃)
A-OCH₃~3.85s-3H~51.5
B-NHCH~2.90d~5.03H~29.5
C-NH CH₃~8.0-8.5br q~5.01H-
DH-6~7.75d~2.51H~133.0
EH-4~7.15dd~8.8, 2.51H~130.0
FH-3~6.60d~8.81H~111.0
GC=O----~169.0
HC-2----~150.0
IC-5----~119.0
JC-1----~110.0

Causality of Assignments:

  • Aromatic Protons (D, E, F): The aromatic region (typically 6.5-8.5 ppm) shows three distinct signals, as expected for a tri-substituted benzene ring.[8][9]

    • H-3 (F): This proton is ortho to the powerful electron-donating -NHCH₃ group, causing it to be the most shielded (lowest ppm value). It appears as a doublet due to coupling with H-4.

    • H-6 (D): This proton is ortho to the electron-withdrawing ester group and is the most deshielded. It appears as a doublet due to a small meta-coupling to H-4.[2]

    • H-4 (E): This proton is ortho to the chloro group and experiences coupling from both H-3 (ortho-coupling, J ≈ 8.8 Hz) and H-6 (meta-coupling, J ≈ 2.5 Hz), resulting in a doublet of doublets.

  • Amine and Methyl Protons (A, B, C):

    • The ester methyl protons (-OCH₃) appear as a sharp singlet around 3.85 ppm.

    • The N-methyl protons (-NHCH ₃) appear as a doublet around 2.90 ppm due to coupling with the N-H proton.

    • The N-H proton itself is often broad due to quadrupolar relaxation and exchange. It appears as a quartet (or broad quartet) from coupling to the N-methyl group. Its chemical shift is highly dependent on concentration and solvent.

  • Aromatic Carbons (H, I, J):

    • C-2 (H): Directly attached to the nitrogen, this carbon is significantly deshielded and appears at the lowest field (~150 ppm) among the protonated aromatic carbons.

    • C-5 (I): Attached to chlorine, its chemical shift is around 119 ppm.

    • C-1 (J): The ipso-carbon attached to the ester group is shielded by the adjacent -NHCH₃ group and appears at a relatively high field (~110 ppm).

Advanced 2D NMR Protocols for Unambiguous Assignment

For complex derivatives or to confirm assignments, 2D NMR is indispensable.[10]

Protocol 6.1: ¹H-¹H COSY (Correlation Spectroscopy)

Objective: To identify protons that are coupled to each other (typically through 2-4 bonds). This is essential for tracing out spin systems within the molecule.[11][12]

Caption: Key ¹H-¹H COSY correlations.

Methodology:

  • Acquisition: Use a standard COSY pulse sequence (e.g., cosygpqf).

  • Parameters: Acquire data with ~1024 data points in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1). Use 4-8 scans per increment.

  • Interpretation: The 1D ¹H spectrum appears on the diagonal. Off-diagonal cross-peaks connect signals from protons that are spin-spin coupled. For our target molecule, a strong cross-peak will be observed between H-3 and H-4. A weaker cross-peak will connect H-4 and H-6. A clear correlation will also exist between the -NH and -NCH₃ protons.

Protocol 6.2: ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

Objective: To identify which protons are directly attached to which carbons (one-bond C-H correlation).[12][13]

HSQC_Concept protons H-3 H-4 H-6 -OCH3 -NCH3 carbons C-3 C-4 C-6 C-OCH3 C-NCH3 protons:H3->carbons:C3 protons:H4->carbons:C4 protons:H6->carbons:C6 protons:OCH3->carbons:COCH3 protons:NCH3->carbons:CNCH3

Caption: Direct ¹H-¹³C correlations shown by HSQC.

Methodology:

  • Acquisition: Use a standard HSQC pulse sequence with gradient selection (e.g., hsqcedetgpsisp2.2).

  • Parameters: The spectral widths should be set to encompass all proton and carbon signals. Typically use 1024 points in F2 (¹H) and 256 increments in F1 (¹³C), with 8-16 scans per increment.

  • Interpretation: The spectrum displays the ¹H spectrum on one axis and the ¹³C spectrum on the other. A cross-peak appears at the coordinates corresponding to a proton and the carbon to which it is directly bonded. This experiment provides an unambiguous link between the proton and carbon skeletons. For example, the proton signal at ~6.60 ppm (H-3) will show a correlation to the carbon signal at ~111.0 ppm, definitively assigning that carbon as C-3. This technique is invaluable for assigning all protonated carbons.

References

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  • PubMed. (2018). NMR Spectroscopy Protocols for Food Metabolomics Applications. Methods in Molecular Biology, 1738, 203-211. Retrieved from [Link]

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  • Supplementary Material. (n.d.). Facile green synthesis and potent antimicrobial efficacy....
  • PubChem. (n.d.). 5-Chloro-2-(methylamino)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Frontiers. (n.d.). NMR-based plant metabolomics protocols: a step-by-step guide. Retrieved from [Link]

  • Chegg.com. (2020, April 28). Solved A) From the 13C NMR spectrum of methyl benzoate.... Retrieved from [Link]

  • The Royal Society of Chemistry. (2012). Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air.

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large-scale synthesis of Methyl 5-chloro-2-(methylamino)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Large-Scale Synthesis of Methyl 5-chloro-2-(methylamino)benzoate

Abstract

This document provides a comprehensive guide for the , a key intermediate in the manufacturing of pharmaceuticals and other fine chemicals. The protocol herein emphasizes a robust, scalable, and efficient N-methylation of Methyl 2-amino-5-chlorobenzoate. This application note is intended for researchers, chemists, and process engineers in the drug development and chemical manufacturing sectors. It details the reaction mechanism, a step-by-step protocol, process optimization, analytical quality control, and critical safety considerations necessary for successful industrial-scale production.

Introduction and Strategic Importance

This compound (CAS No: 55150-07-7) is a pivotal molecular building block.[1] Its structural motifs are incorporated into a variety of high-value compounds. The primary challenge in its production lies in achieving high selectivity and yield during the N-methylation step, while ensuring the process is economically viable and environmentally responsible on a large scale.

This guide focuses on the direct N-methylation of Methyl 2-amino-5-chlorobenzoate. This route is often preferred in industrial settings over multi-step processes starting from precursors like 5-chloro-2-nitrobenzoic acid due to its atom economy and reduced number of synthetic operations.[2] The selection of the methylating agent and reaction conditions is critical to prevent undesired side reactions, such as N,N-dimethylation, and to ensure a straightforward purification process.

Synthetic Pathway and Mechanism

The selected synthetic strategy involves the direct N-methylation of Methyl 2-amino-5-chlorobenzoate.

Reaction Scheme

The core transformation is the selective methylation of the primary amine group of Methyl 2-amino-5-chlorobenzoate.

cluster_reactants Reactants cluster_conditions Conditions R1 Methyl 2-amino-5-chlorobenzoate P1 This compound R1->P1 R2 Methylating Agent (e.g., Dimethyl Carbonate) R2->P1 C1 Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat C1->P1

Caption: Synthetic route to this compound.

Mechanistic Considerations

The reaction proceeds via a nucleophilic substitution mechanism. The base (e.g., potassium carbonate) deprotonates the primary amine of the starting material, increasing its nucleophilicity. The resulting anion then attacks the electrophilic methyl group of the methylating agent (e.g., dimethyl carbonate). Dimethyl carbonate is an environmentally benign methylating agent, acting as a greener alternative to traditional reagents like dimethyl sulfate or methyl iodide.[3] The choice of a suitable base and solvent system is crucial to favor mono-methylation and suppress the formation of the di-methylated byproduct.

Detailed Large-Scale Production Protocol

This protocol is designed for a standard industrial glass-lined reactor system. All operations should be conducted in a well-ventilated area, adhering to strict safety protocols.

Equipment and Materials
  • Equipment:

    • 1000 L Glass-Lined Reactor with overhead stirrer, reflux condenser, temperature probe, and nitrogen inlet/outlet.

    • Addition vessel for controlled liquid charging.

    • Nutsche filter-dryer or centrifuge and vacuum oven.

    • Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, face shield, and appropriate respiratory protection.[4][5]

  • Materials:

    Material CAS No. Molecular Formula Quantity (Example) Molar Eq.
    Methyl 2-amino-5-chlorobenzoate 5202-89-1 C₈H₈ClNO₂ 100.0 kg 1.0
    Dimethyl Carbonate (DMC) 616-38-6 C₃H₆O₃ 145.0 kg 3.0
    Potassium Carbonate (K₂CO₃), fine powder 584-08-7 K₂CO₃ 148.8 kg 2.0
    N,N-Dimethylformamide (DMF) 68-12-2 C₃H₇NO 400 L -
    Deionized Water 7732-18-5 H₂O 1000 L -

    | Methanol | 67-56-1 | CH₄O | As needed for purification | - |

Experimental Workflow

G start Start: Prepare Reactor charge Charge Reactor: 1. DMF 2. Methyl 2-amino-5-chlorobenzoate 3. K₂CO₃ start->charge heat Heat to 120-130°C charge->heat add_dmc Slowly Add Dimethyl Carbonate (DMC) heat->add_dmc react Maintain at 130°C for 8-12h (Monitor by HPLC) add_dmc->react cool Cool to 20-25°C react->cool quench Quench: Slowly add water to precipitate product cool->quench filter Filter the Solid Product quench->filter wash Wash with Deionized Water filter->wash purify Purify by Recrystallization (e.g., from Methanol) wash->purify dry Dry under Vacuum at 60-70°C purify->dry end Final Product: QC Analysis dry->end

Caption: Step-by-step workflow for the synthesis of the target compound.

Step-by-Step Procedure
  • Reactor Preparation: Ensure the 1000 L reactor is clean, dry, and purged with nitrogen.

  • Charging Reactants:

    • Charge the reactor with N,N-Dimethylformamide (400 L).

    • Under agitation, add Methyl 2-amino-5-chlorobenzoate (100.0 kg, 538.9 mol).

    • Add powdered potassium carbonate (148.8 kg, 1076.8 mol).

  • Reaction Execution:

    • Heat the stirred slurry to 120-130°C.

    • Once the temperature is stable, begin the controlled addition of dimethyl carbonate (145.0 kg, 1610.0 mol) over 2-3 hours, maintaining the internal temperature below 135°C.

    • After the addition is complete, maintain the reaction mixture at 130°C for 8-12 hours.

  • In-Process Control (IPC): Monitor the reaction progress by taking samples periodically and analyzing them by HPLC. The reaction is considered complete when the starting material is less than 1.0% by area.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to ambient temperature (20-25°C).

    • Slowly add deionized water (1000 L) to the reactor over 2-4 hours with vigorous stirring to precipitate the product. A mild exotherm may be observed.

    • Stir the resulting slurry for an additional 1-2 hours to ensure complete precipitation.

    • Filter the solid product using a Nutsche filter.

    • Wash the filter cake thoroughly with deionized water (2 x 200 L) until the filtrate is neutral.

  • Purification:

    • Transfer the wet cake to a clean reactor.

    • Add methanol (approx. 3-4 volumes relative to the wet cake weight).

    • Heat the slurry to reflux (around 65°C) until all solids dissolve.

    • Cool the solution slowly to 0-5°C to induce crystallization.

    • Hold at 0-5°C for at least 2 hours.

    • Filter the purified crystals and wash with a small amount of cold methanol.

  • Drying:

    • Dry the purified product in a vacuum oven or filter-dryer at 60-70°C until a constant weight is achieved. The expected yield is 85-92%.

Analytical Quality Control

To ensure the final product meets the required specifications, the following analytical tests should be performed.

ParameterMethodSpecification
Appearance Visual InspectionOff-white to light yellow crystalline solid
Identity ¹H NMR, ¹³C NMR, MSConforms to the structure
Purity HPLC≥ 99.0% (by area)
Melting Point Melting Point Apparatus66-68 °C
Residual Solvents GC-HSDMF, Methanol ≤ specified limits

Safety and Environmental Health

Handling the chemicals involved in this synthesis requires strict adherence to safety protocols.

  • Hazard Identification:

    • Methyl 2-amino-5-chlorobenzoate: May cause skin, eye, and respiratory irritation.[6]

    • Dimethyl Carbonate (DMC): Flammable liquid. Keep away from heat and open flames.

    • N,N-Dimethylformamide (DMF): A reproductive toxin. Avoid inhalation and skin contact. Handle in a closed system or with adequate ventilation.[7]

    • Potassium Carbonate: Irritant. Avoid dust inhalation.[8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and protective clothing.[5]

  • Handling and Storage: Store all chemicals in tightly closed containers in a dry, cool, and well-ventilated place.[4][9] Keep flammable liquids away from ignition sources.

  • Emergency Procedures:

    • Skin Contact: Immediately wash off with soap and plenty of water.[4]

    • Eye Contact: Rinse cautiously with water for several minutes.[5][7]

    • Inhalation: Move the person into fresh air.[4][9]

    • Spills: Contain and collect spillage with non-combustible absorbent material.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Aqueous waste streams should be neutralized before disposal. Solvent waste should be collected for recycling or incineration.

References

  • Google Patents. (CN112778147A). Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 78878, Methyl 2-amino-5-chlorobenzoate. Available from: [Link]

  • Shi, Y.-B., et al. (2010). Methyl 2-amino-5-chloro-benzoate. Acta Crystallographica Section E, 66(Pt 11), o3025. Available from: [Link]

  • PrepChem.com. Synthesis of methyl 5-chloro-2-nitrobenzoate. Available from: [Link]

  • Google Patents. (CN105001105A). Preparation method of 2-methylamino-5-chlorobenzophenone.

Sources

The Strategic Utility of Methyl 5-chloro-2-(methylamino)benzoate in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Substituted Anthranilate Ester

In the landscape of pharmaceutical development, the selection of starting materials and key intermediates is a critical decision that influences the efficiency, scalability, and economic viability of a synthetic route. Methyl 5-chloro-2-(methylamino)benzoate, a substituted anthranilate ester, represents a valuable building block for the synthesis of a variety of active pharmaceutical ingredients (APIs). Its bifunctional nature, possessing both a reactive ester and a nucleophilic secondary amine on a halogenated benzene ring, allows for diverse chemical transformations. This guide provides an in-depth exploration of the strategic applications of this compound in pharmaceutical synthesis, complete with detailed protocols derived from established chemical principles and analogous transformations of closely related compounds.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental to its effective application.

PropertyValueReference(s)
CAS Number 55150-07-7[1][2]
Molecular Formula C₉H₁₀ClNO₂[1]
Molecular Weight 199.63 g/mol [1]
Appearance Likely a solid or oil (Data not widely available)[1]
Synonyms 5-chloro-2-methylaminobenzoic acid methyl ester, this compound[2]

Core Reactivity and Synthetic Potential

The synthetic utility of this compound is primarily dictated by the reactivity of its two main functional groups: the methyl ester and the N-methylamino group. The chloro-substituent on the aromatic ring also plays a significant role in modifying the electronic properties of the molecule and can serve as a handle for further functionalization, although it is generally less reactive towards nucleophilic substitution than the ester group.

Reactivity_of_Methyl_5-chloro-2-(methylamino)benzoate cluster_reactions Key Transformations This compound This compound Amide Formation Amide Formation This compound->Amide Formation R-NH₂ Hydrolysis to Carboxylic Acid Hydrolysis to Carboxylic Acid This compound->Hydrolysis to Carboxylic Acid H₂O / H⁺ or OH⁻ Friedel-Crafts Acylation Friedel-Crafts Acylation This compound->Friedel-Crafts Acylation Ar-COCl / Lewis Acid Cyclocondensation Cyclocondensation Hydrolysis to Carboxylic Acid->Cyclocondensation e.g., with diamines

Caption: Key reaction pathways for this compound.

Application Note 1: Synthesis of N-Aryl/Alkyl Benzamides as Precursors for Antidiabetic Agents

Background: The synthesis of N-substituted benzamides is a cornerstone of many pharmaceutical production processes. A notable example is the synthesis of Glyburide (Glibenclamide), a sulfonylurea-class antidiabetic drug. While the direct synthesis of Glyburide utilizes a methoxy analogue, the amidation reaction is highly translatable to this compound for the creation of analogous structures. A U.S. Patent describes the reaction of methyl-5-chloro-2-methoxybenzoate with phenethylamine to produce an amide precursor.[3] This reaction serves as an excellent model for the reactivity of the ester group in our target molecule.

Proposed Synthetic Application: The reaction of this compound with a primary or secondary amine can yield a variety of N-substituted 5-chloro-2-(methylamino)benzamides. These products can be further elaborated, for instance, by sulfonation of an aromatic ring on the appended amine, followed by reaction with a substituted urea or isocyanate to generate sulfonylurea-based drug candidates.

Exemplary Protocol: Amidation of this compound

This protocol is adapted from the synthesis of N-phenethyl-5-chloro-2-methoxybenzamide.[3]

Objective: To synthesize N-phenethyl-5-chloro-2-(methylamino)benzamide.

Materials:

  • This compound

  • Phenethylamine

  • High-boiling point solvent (e.g., xylene or neat reaction)

  • Standard laboratory glassware for heating and distillation

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1.0 mole equivalent) and phenethylamine (2.0 mole equivalents).

  • Heat the mixture with stirring to 125°C. The use of a solvent is optional; a neat reaction can be performed if the reactants are liquid at the reaction temperature.[3]

  • Maintain the reaction at 125°C for approximately 5 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • If performed neat, the excess phenethylamine and the methanol byproduct can be removed by vacuum distillation.

  • The resulting crude N-phenethyl-5-chloro-2-(methylamino)benzamide can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate or ether) or by column chromatography.[3]

Causality of Experimental Choices:

  • Excess Amine: Using a two-fold excess of the amine (phenethylamine) drives the equilibrium of the amidation reaction towards the product side, maximizing the yield of the desired amide.

  • Elevated Temperature: The amidation of an ester is often a slow process at room temperature. Heating to 125°C provides the necessary activation energy to facilitate the reaction at a reasonable rate.

  • Solvent-Free (Neat) Conditions: This approach can simplify the workup procedure by eliminating the need for solvent removal and can lead to a more concentrated reaction mixture, potentially increasing the reaction rate.

Amidation_Workflow start Start reactants Combine this compound and Phenethylamine (2 eq.) start->reactants heat Heat to 125°C for 5 hours reactants->heat monitor Monitor reaction by TLC/HPLC heat->monitor monitor->heat Incomplete cool Cool to room temperature monitor->cool Complete distill Vacuum distill to remove excess amine and methanol cool->distill purify Purify by recrystallization or chromatography distill->purify end End Product: N-phenethyl-5-chloro-2-(methylamino)benzamide purify->end

Caption: Workflow for the synthesis of N-phenethyl-5-chloro-2-(methylamino)benzamide.

Application Note 2: Synthesis of Quinazolinone Scaffolds

Background: Quinazolinones are a prominent class of heterocyclic compounds with a wide range of pharmacological activities, including anticancer, anticonvulsant, and anti-inflammatory properties.[2][4][5] A common synthetic route to quinazolinones involves the cyclocondensation of an anthranilic acid derivative with a suitable C1 or C-N synthon.[2] this compound can be readily hydrolyzed to its corresponding carboxylic acid, 5-chloro-2-(methylamino)benzoic acid, which is an ideal precursor for quinazolinone synthesis.

Proposed Synthetic Application:

  • Hydrolysis: The methyl ester is first saponified to the corresponding carboxylic acid.

  • Cyclocondensation: The resulting 5-chloro-2-(methylamino)benzoic acid can then be reacted with various reagents like formamide, urea, or isocyanates to form the quinazolinone ring system.

Protocol 1: Hydrolysis of this compound

Objective: To synthesize 5-chloro-2-(methylamino)benzoic acid.

Materials:

  • This compound

  • Methanol or Ethanol

  • Aqueous Sodium Hydroxide (e.g., 2M)

  • Aqueous Hydrochloric Acid (e.g., 2M)

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound in methanol or ethanol in a round-bottom flask.

  • Add an excess of aqueous sodium hydroxide solution (e.g., 2-3 mole equivalents).

  • Heat the mixture to reflux and stir for 1-3 hours, monitoring the disappearance of the starting material by TLC.

  • After cooling to room temperature, remove the alcohol solvent under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify carefully with hydrochloric acid until the pH is acidic (pH ~3-4), leading to the precipitation of the carboxylic acid.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 2: Synthesis of 6-Chloro-1-methyl-1,2,3,4-tetrahydroquinazoline-2,4-dione

Objective: To synthesize a quinazolinedione derivative from the corresponding anthranilic acid.

Materials:

  • 5-chloro-2-(methylamino)benzoic acid

  • Urea

  • High-boiling point solvent (e.g., N-methyl-2-pyrrolidone or sulfolane) or neat reaction conditions

Procedure:

  • Combine 5-chloro-2-(methylamino)benzoic acid (1.0 mole equivalent) and urea (1.5-2.0 mole equivalents) in a reaction vessel.

  • Heat the mixture to a high temperature (typically 150-190°C).

  • Ammonia will be evolved as the reaction proceeds. The reaction can be monitored by observing the cessation of gas evolution or by TLC/HPLC analysis of aliquots.

  • After the reaction is complete (typically several hours), cool the mixture to room temperature.

  • The solid product can be triturated with a suitable solvent like ethanol or water to remove excess urea and other impurities.

  • Further purification can be achieved by recrystallization.

Application Note 3: Potential Pathway to Benzodiazepine Intermediates

Background: Benzodiazepines are a major class of psychoactive drugs with sedative, anxiolytic, and anticonvulsant properties.[6] A key intermediate in the synthesis of many benzodiazepines, such as diazepam, is 5-chloro-2-(methylamino)benzophenone.[7] While our starting material is an ester, it can potentially be converted to this benzophenone intermediate via a Friedel-Crafts acylation reaction. This would involve the formation of an acyl chloride from the corresponding carboxylic acid, followed by reaction with benzene in the presence of a Lewis acid catalyst.

Proposed Synthetic Pathway:

Benzodiazepine_Intermediate_Synthesis start This compound hydrolysis Hydrolysis (NaOH, H₂O/MeOH) start->hydrolysis acid 5-chloro-2-(methylamino)benzoic acid hydrolysis->acid activation Acyl Chloride Formation (SOCl₂ or (COCl)₂) acid->activation acyl_chloride 5-chloro-2-(methylamino)benzoyl chloride activation->acyl_chloride fc_reaction Friedel-Crafts Acylation (Benzene, AlCl₃) acyl_chloride->fc_reaction benzophenone 5-chloro-2-(methylamino)benzophenone fc_reaction->benzophenone

Caption: Proposed pathway to a key benzodiazepine intermediate.

Discussion of the Friedel-Crafts Step: The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds to an aromatic ring.[8] In this proposed step, the acyl chloride derived from 5-chloro-2-(methylamino)benzoic acid would react with benzene. The Lewis acid catalyst (e.g., AlCl₃) activates the acyl chloride, making it a potent electrophile that is attacked by the electron-rich benzene ring. A key consideration is the potential for the Lewis acid to coordinate with the N-methylamino group, which could deactivate the ring towards electrophilic substitution or lead to side reactions. Protection of the amino group might be necessary in some cases, or careful selection of the Lewis acid and reaction conditions would be crucial for a successful transformation.

Safety and Handling

As with any chemical reagent, proper safety precautions are paramount when handling this compound and its derivatives.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically valuable intermediate with significant potential in the synthesis of diverse pharmaceutical agents. Its inherent functionality allows for its application in key synthetic transformations such as amidation and cyclocondensation, paving the way for the creation of complex molecules, including potential antidiabetic and quinazolinone-based therapeutics. Furthermore, plausible synthetic routes can be devised to convert it into key intermediates for other important drug classes like benzodiazepines. The protocols and application notes presented here, grounded in established chemical principles and analogous reactions, provide a solid framework for researchers and drug development professionals to unlock the full potential of this versatile building block.

References

  • Google Patents. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
  • SciSpace. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Available from: [Link]

  • PubMed Central. Quinazolinones, the Winning Horse in Drug Discovery. Available from: [Link]

  • Google Patents. US5580574A - Pharmaceutical composition for transdermal delivery.
  • Wikipedia. Friedel–Crafts reaction. Available from: [Link]

  • Sigma-Aldrich. Safety Data Sheet.
  • Google Patents. CN105001105A - Preparation method of 2-methylamino-5-chlorobenzophenone.

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Introduction: Re-engineering the Synthesis of Methyl 5-chloro-2-(methylamino)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to greener synthetic routes for a key chemical intermediate, designed for chemistry professionals in research and development. This document provides a detailed exploration of modern, environmentally conscious methodologies, moving beyond traditional synthetic protocols to embrace sustainability.

Methyl 5-chloro-2-(methylamino)benzoate is a pivotal intermediate in the synthesis of various high-value molecules within the pharmaceutical and agrochemical industries. Conventional synthetic routes often rely on nucleophilic aromatic substitution (SNAr) reactions conducted in polar aprotic solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dimethyl sulfoxide (DMSO). While effective, these solvents are under increasing scrutiny due to their toxicity and environmental persistence, making their use a significant concern in process chemistry.

This guide details validated green chemistry alternatives that address these challenges directly. We will explore strategies that replace hazardous solvents, improve energy efficiency, and utilize advanced process technologies to create a more sustainable and safer synthetic pathway. The protocols and insights provided are designed to be directly applicable in a modern research and drug development setting, emphasizing both scientific rigor and environmental responsibility.

Green Strategy 1: Nucleophilic Aromatic Substitution (SNAr) in Benign Solvents

The cornerstone of this synthesis is the SNAr reaction, where a nucleophile (methylamine) displaces a leaving group (a halogen) on the aromatic ring. The efficiency of this reaction is highly dependent on the solvent's ability to stabilize the charged intermediate (Meisenheimer complex) without impeding the nucleophile's reactivity.

Causality Behind Solvent Choice: Moving Beyond Traditional Solvents

Traditional polar aprotic solvents (DMF, DMSO, NMP) are effective due to their high polarity and inability to hydrogen bond, which enhances the nucleophilicity of the amine. However, their toxicity profiles and high boiling points complicate product purification and waste disposal. Green chemistry principles compel a shift towards solvents that are safer, derived from renewable resources, and biodegradable.[1][2]

We will focus on two exemplary green solvents: Polyethylene glycol (PEG-400) and Cyrene™.

  • Polyethylene Glycol (PEG-400): A non-toxic, biodegradable, and inexpensive polymer, PEG-400 serves as an excellent reaction medium for SNAr.[1] Its thermal stability and ability to dissolve a wide range of organic and inorganic reagents make it a versatile and environmentally sound choice.

  • Cyrene™ (dihydrolevoglucosenone): A bio-derived dipolar aprotic solvent made from cellulose, Cyrene™ is a promising substitute for NMP and DMF.[3][4] Despite its susceptibility to polymerization in the presence of strong bases, protocols with short reaction times can successfully leverage its excellent solvent properties while avoiding degradation.[3]

Experimental Protocol 1.1: SNAr Synthesis in PEG-400

This protocol describes the SNAr reaction of Methyl 2,5-dichlorobenzoate with methylamine using PEG-400 as the reaction medium.

Materials:

  • Methyl 2,5-dichlorobenzoate (1.0 equiv.)

  • Methylamine (40% solution in water, 2.5 equiv.)

  • Potassium Carbonate (K₂CO₃, 2.0 equiv.)

  • Polyethylene glycol (PEG-400)

  • Deionized water

  • Ethyl acetate

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Methodology:

  • To a 100 mL round-bottom flask, add Methyl 2,5-dichlorobenzoate (e.g., 2.05 g, 10 mmol), potassium carbonate (2.76 g, 20 mmol), and PEG-400 (20 mL).

  • Stir the mixture at room temperature for 10 minutes to ensure homogeneity.

  • Add the methylamine solution (1.94 mL, 25 mmol) dropwise to the flask.

  • Heat the reaction mixture to 80°C and maintain for 3-5 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and add 50 mL of cold deionized water.

  • The product will often precipitate. If not, extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization to obtain pure this compound.

Experimental Protocol 1.2: Rapid SNAr in Cyrene™

This protocol leverages the high performance of Cyrene™ in a time-efficient manner to prevent solvent polymerization.[3]

Materials:

  • Methyl 2,5-dichlorobenzoate (1.0 equiv.)

  • Methylamine (40% solution in water, 2.0 equiv.)

  • Potassium Carbonate (K₂CO₃, 1.5 equiv.), finely ground

  • Cyrene™

  • Ice-water

Equipment:

  • Sealed reaction vial suitable for heating

  • Magnetic stirrer with heating plate

  • Buchner funnel and filter flask

Step-by-Step Methodology:

  • In a sealed reaction vial, combine Methyl 2,5-dichlorobenzoate (e.g., 1.03 g, 5 mmol), finely ground potassium carbonate (1.04 g, 7.5 mmol), and Cyrene™ (10 mL).

  • Add the methylamine solution (0.78 mL, 10 mmol).

  • Seal the vial tightly and heat the mixture to 150°C with vigorous stirring for 15-20 minutes.

  • After the short reaction time, immediately cool the vial in an ice bath.

  • Pour the reaction mixture into 50 mL of ice-water. The product should precipitate as a solid.

  • Stir the slurry for 15 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing with cold water (2 x 20 mL).

  • Dry the product under vacuum to yield this compound. The high water solubility of Cyrene™ allows for this simple and efficient work-up.[3]

Data Summary: Solvent Performance in SNAr
SolventBaseTemperature (°C)TimeYield (%)Green Chemistry Considerations
DMFK₂CO₃1504 h~51%Toxic, high boiling point, difficult to remove.[3]
DMSOK₂CO₃1506 h~32%Toxic, potential for thermal runaway.[3]
PEG-400 K₂CO₃ 80 5 h Excellent Non-toxic, biodegradable, easy work-up.[1]
Cyrene™ K₂CO₃ 150 15 min ~64-90% Bio-derived, biodegradable, rapid reaction, simple precipitation work-up.[3]

Green Strategy 2: Advanced Process Technologies

Process intensification through technologies like microwave synthesis and continuous flow manufacturing offers significant advantages in energy efficiency, reaction speed, and safety, aligning perfectly with green chemistry goals.[5][6]

Rationale: Enhancing Reactions with Microwave and Flow Chemistry
  • Microwave-Assisted Organic Synthesis (MAOS): Microwaves provide direct, volumetric heating of the reaction mixture, leading to rapid temperature increases and dramatically reduced reaction times—often from hours to minutes.[5][7][8][9] This efficiency minimizes energy consumption and can reduce the formation of by-products.[10]

  • Continuous Flow Chemistry: Performing reactions in a flow reactor provides superior control over reaction parameters (temperature, pressure, stoichiometry) and exceptional heat transfer.[11][12] This enhances safety, particularly for exothermic reactions, and allows for seamless scalability from lab to production.[13]

Workflow Diagram: Batch vs. Continuous Flow Synthesis

G Fig 1. Comparison of Batch vs. Continuous Flow Workflows cluster_0 Batch Synthesis cluster_1 Continuous Flow Synthesis A 1. Charge Reagents into Flask B 2. Heat/Cool Reaction (Slow thermal transfer) A->B C 3. Reaction Time (Hours) B->C D 4. Quench & Work-up C->D E 5. Isolate Product D->E F Reagent Pumps (Precise Stoichiometry) G T-Mixer F->G H Heated Reactor Coil (Rapid Heat Transfer) G->H I Back-Pressure Regulator H->I J Continuous Collection or In-line Purification I->J

Caption: Batch vs. Continuous Flow Synthesis Workflow.

Experimental Protocol 2.1: Microwave-Assisted SNAr Synthesis

This protocol leverages microwave irradiation to accelerate the SNAr reaction, significantly reducing reaction time.

Materials:

  • Methyl 2,5-dichlorobenzoate (1.0 equiv.)

  • Methylamine (40% solution in water, 2.0 equiv.)

  • Potassium Carbonate (K₂CO₃, 1.5 equiv.)

  • Ethanol or PEG-400 (5 mL)

Equipment:

  • Microwave reactor with sealed vessel capability

  • Magnetic stirrer bar

  • Standard work-up glassware

Step-by-Step Methodology:

  • Place Methyl 2,5-dichlorobenzoate (e.g., 0.41 g, 2 mmol), potassium carbonate (0.41 g, 3 mmol), and a magnetic stirrer bar into a 10 mL microwave reaction vessel.

  • Add 5 mL of ethanol (or PEG-400 as a greener alternative).

  • Add the methylamine solution (0.31 mL, 4 mmol).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 120°C for 10-15 minutes. The reaction pressure will increase; ensure the equipment is rated for these conditions.

  • After irradiation, cool the vessel to room temperature using compressed air.

  • Open the vessel and transfer the contents to a beaker.

  • If ethanol was used, evaporate the solvent. If PEG-400 was used, add 20 mL of cold water to precipitate the product.

  • Collect the crude product by filtration and purify as needed.

Conceptual Protocol 2.2: Synthesis in a Continuous Flow Reactor

This outlines a conceptual framework for adapting the synthesis to a continuous flow system.

System Configuration:

  • Pump 1: Solution of Methyl 2,5-dichlorobenzoate and K₂CO₃ in a suitable solvent (e.g., heated PEG-400 or another green solvent).

  • Pump 2: Solution of methylamine in the same solvent.

  • Reactor: A heated packed-bed or coil reactor (e.g., PFA tubing) to provide sufficient residence time.

  • Back-Pressure Regulator (BPR): To maintain the solvent in a liquid state at elevated temperatures.

Workflow:

  • The two reagent streams are pumped at precise flow rates and converge at a T-mixer.

  • The combined stream enters the heated reactor coil (e.g., 150-180°C), where the reaction occurs within a residence time of minutes.

  • The stream exits the reactor, passes through the BPR, cools, and is collected.

  • The product can be isolated via continuous liquid-liquid extraction or crystallization.

Green Strategy 3: Catalytic N-Methylation

An alternative synthetic route involves the N-methylation of Methyl 2-amino-5-chlorobenzoate. Traditional methylating agents like methyl iodide or dimethyl sulfate are highly toxic and produce stoichiometric waste. A greener approach utilizes dimethyl carbonate (DMC) as a methylating agent.[14] DMC is non-toxic, has low environmental impact, and its only byproduct is methanol and CO₂, which can often be recycled.

Logical Diagram: N-Methylation Reagent Comparison

G Fig 2. Comparison of Methylating Agents A Traditional Methylation Reagent: Dimethyl Sulfate (CH₃)₂SO₄ out Highly Toxic Carcinogenic Stoichiometric Waste (Na₂SO₄) End This compound A:out->End High Waste Low Sustainability B Green Methylation Reagent: Dimethyl Carbonate (CH₃)₂CO₃ out Low Toxicity Biodegradable Byproducts: Methanol + CO₂ B:out->End Low Waste High Sustainability Start Methyl 2-amino-5-chlorobenzoate Start->A:head Start->B:head

Caption: Comparison of Traditional vs. Green Methylating Agents.

Conceptual Protocol 3.1: N-Methylation with Dimethyl Carbonate

This protocol describes a potential method using DMC, which often requires a catalyst to achieve high efficiency.[14]

Materials:

  • Methyl 2-amino-5-chlorobenzoate (1.0 equiv.)

  • Dimethyl Carbonate (DMC) (serves as reagent and solvent)

  • Catalyst (e.g., NaY molecular sieve, as suggested for similar reactions)[14]

  • Base (e.g., K₂CO₃, 1.2 equiv.)

Equipment:

  • High-pressure reaction vessel (autoclave)

  • Magnetic stirrer with heating

Step-by-Step Methodology:

  • Charge the autoclave with Methyl 2-amino-5-chlorobenzoate, K₂CO₃, the catalyst, and an excess of DMC.

  • Seal the reactor and heat to 140-160°C for 6-12 hours. The reaction generates pressure from CO₂ evolution.

  • Cool the reactor to room temperature and vent carefully.

  • Filter off the catalyst and base.

  • Remove the excess DMC by distillation.

  • The remaining crude product can be purified by crystallization or chromatography.

Conclusion and Future Outlook

The synthesis of this compound can be successfully transformed into a sustainable process by applying core principles of green chemistry. Replacing hazardous conventional solvents with benign alternatives like PEG-400 and Cyrene™ not only reduces environmental impact but also simplifies product isolation.[1][3] Furthermore, the adoption of process intensification technologies such as microwave irradiation and continuous flow chemistry offers dramatic improvements in energy efficiency, safety, and scalability.[5][12] Finally, exploring alternative synthetic routes using non-toxic reagents like dimethyl carbonate provides an even more fundamentally green approach.[14]

For researchers and drug development professionals, these methodologies represent more than just procedural alternatives; they are a framework for designing safer, more efficient, and environmentally responsible chemical manufacturing processes for the future.

References

  • Title: A Green Approach to Nucleophilic Aromatic Substitutions of Nicotinic Esters in Cyrene Source: ResearchGate URL: [Link]

  • Title: A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles Source: National Institutes of Health (NIH) URL: [Link]

  • Title: A Green Approach to Nucleophilic Aromatic Substitutions of Nicotinic Esters in Cyrene Source: Chemistry Europe URL: [Link]

  • Title: Alternative Solvents: Shades of Green Source: Organic Process Research & Development URL: [Link]

  • Title: The green solvent: a critical perspective Source: National Institutes of Health (NIH) URL: [Link]

  • Title: MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY Source: RASĀYAN Journal of Chemistry URL: [Link]

  • Title: Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions Source: ResearchGate URL: [Link]

  • Title: Method for preparing 2-amino-5-chloro-3-methylbenzoic acid Source: Patsnap URL: [Link]

  • Title: BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Palladium catalysed aryl amination reactions in supercritical carbon dioxide Source: Royal Society of Chemistry URL: [Link]

  • Title: Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability Source: DSpace@MIT URL: [Link]

  • Title: Amination of Heteroaryl Chlorides: Palladium Catalysis or SN Ar in Green Solvents? Source: ResearchGate URL: [Link]

  • Title: Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Continuous Flow Synthesis of Anticancer Drugs Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry Source: MDPI URL: [Link]

  • Title: Continuous flow synthesis enabling reaction discovery Source: Royal Society of Chemistry URL: [Link]

  • Title: Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)
  • Title: Continuous organocatalytic flow synthesis of 2- substituted oxazolidinones using carbon dioxide Source: Royal Society of Chemistry URL: [Link]

  • Title: Microwave assisted organic synthesis (MAOS) Source: International Journal of Chemical Science URL: [Link]

  • Title: Preparation method of 2-methylamino-5-chlorobenzophenone Source: Google Patents URL
  • Title: Continuous-Flow Diazotization for Efficient Synthesis of Methyl 2-(Chlorosulfonyl)benzoate: An Example of Inhibiting Parallel Side Reactions Source: ResearchGate URL: [Link]

Sources

Application Notes & Protocols: The Strategic Role of Methyl 5-chloro-2-(methylamino)benzoate in Active Pharmaceutical Ingredient (API) Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 5-chloro-2-(methylamino)benzoate is a pivotal, yet often unheralded, intermediate in the landscape of pharmaceutical synthesis. Its true value lies not in its direct incorporation into final drug scaffolds, but in its role as a stable, protected precursor to the more versatile 5-chloro-2-(methylamino)benzoic acid. The methyl ester group serves as an effective protecting group for the carboxylic acid, preventing its unwanted reactivity during preceding synthetic steps, such as modifications to other parts of the molecule. This guide provides an in-depth exploration of this intermediate, detailing its synthesis, physicochemical properties, and, most critically, its strategic application in multi-step API manufacturing workflows. We present validated protocols for its preparation and subsequent deprotection, alongside robust analytical methods for quality assurance, providing researchers and drug development professionals with a comprehensive framework for its effective utilization.

Introduction: A Synthon of Strategic Importance

In the intricate chess game of multi-step organic synthesis, protecting groups are indispensable strategic pieces. This compound exemplifies this principle. It represents a masked form of 5-chloro-2-(methylamino)benzoic acid[1], a derivative of anthranilic acid. The anthranilic acid motif is a cornerstone in medicinal chemistry, forming the backbone of numerous APIs, most notably in the benzodiazepine class of psychoactive drugs, which includes agents like Diazepam[2].

The primary function of the methyl ester in this intermediate is to deactivate the carboxylic acid moiety. This allows for selective reactions to occur elsewhere on the aromatic ring or at the secondary amine without interference from the acidic proton or the nucleophilic carboxylate. Once the desired transformations are complete, the ester can be cleanly and efficiently hydrolyzed to reveal the carboxylic acid, which can then be activated (e.g., to an acyl chloride or amide) for subsequent coupling reactions to build the final API structure. This guide illuminates the practical synthesis and application of this key building block.

Physicochemical & Safety Profile

A thorough understanding of the intermediate's properties is fundamental to its successful application in a laboratory or scaled-up manufacturing setting.

Table 1: Physicochemical Properties of this compound and Related Compounds

Property Value (this compound) Value (Parent Acid)[1] Reference
CAS Number 33280-14-7 (for parent acid) 33280-14-7 [1]
Molecular Formula C9H10ClNO2 C8H8ClNO2
Molecular Weight 199.63 g/mol 185.61 g/mol [1]
IUPAC Name This compound 5-chloro-2-(methylamino)benzoic acid [1]
Appearance Off-white to pale yellow solid Solid
Melting Point Not widely reported; estimated based on similar structures. ~152 °C

| Solubility | Soluble in methanol, ethanol, DMSO, ethyl acetate, dichloromethane. Sparingly soluble in water. | Soluble in organic solvents. |[3] |

Safety & Handling

Based on data for structurally related compounds such as 5-Chloro-2-(methylamino)benzophenone and other benzoate esters, appropriate safety precautions are mandatory.[4][5]

  • Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). May be harmful if swallowed.[4][5][6]

  • Precautionary Measures: Handle in a well-ventilated area or chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat.[6] Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.

Synthesis Protocol: Preparation of the Intermediate

The most common and logical route to this compound is the N-methylation of its readily available precursor, Methyl 2-amino-5-chlorobenzoate.[7]

Workflow for Synthesis of this compound

G cluster_0 Preparation of Intermediate start Start: Methyl 2-amino-5-chlorobenzoate reagents Add Anhydrous K2CO3 and Dry Acetone start->reagents Dissolution methylating Add Dimethyl Sulfate (DMS) Dropwise at 0-5 °C reagents->methylating Setup for Methylation reflux Reflux Reaction Mixture (Monitor by TLC/HPLC) methylating->reflux Reaction Initiation workup Quench with NH4OH Filter & Concentrate reflux->workup Reaction Completion extract Extract with Ethyl Acetate Wash with Brine workup->extract Aqueous Workup purify Dry (Na2SO4), Concentrate & Purify (Crystallization/Chromatography) extract->purify Isolation product Product: this compound purify->product Final Product

Caption: Workflow for the N-methylation of Methyl 2-amino-5-chlorobenzoate.

Detailed Step-by-Step Protocol
  • Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add Methyl 2-amino-5-chlorobenzoate (18.5 g, 0.1 mol) and anhydrous potassium carbonate (20.7 g, 0.15 mol).[7]

  • Solvent Addition: Add 150 mL of anhydrous acetone. Stir the suspension vigorously.

  • Methylation: Cool the flask in an ice bath to 0-5 °C. Add dimethyl sulfate (13.9 g, 0.11 mol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Scientist's Note: Dimethyl sulfate is a potent and cost-effective methylating agent. However, it is highly toxic and carcinogenic; handle with extreme caution in a fume hood. Potassium carbonate is a mild base used to neutralize the sulfuric acid byproduct of the reaction, driving it to completion. Acetone is a suitable polar aprotic solvent for this type of reaction.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 56 °C). Maintain reflux for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Quenching: Cool the reaction mixture to room temperature. Cautiously add 20 mL of concentrated ammonium hydroxide solution to quench any unreacted dimethyl sulfate and stir for 1 hour.

  • Work-up: Filter the mixture to remove the inorganic salts and wash the filter cake with a small amount of acetone. Combine the filtrates and concentrate under reduced pressure to remove the acetone.

  • Extraction: To the resulting residue, add 100 mL of ethyl acetate and 100 mL of water. Separate the organic layer, and wash it sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

  • Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and evaporate the solvent under reduced pressure to yield the crude product. Purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

Application in API Synthesis: Deprotection and Further Transformation

The primary utility of this compound is its function as a stable intermediate that can be readily converted to its corresponding carboxylic acid. This acid is the active synthon for building more complex molecular architectures.

Workflow for Deprotection and API Linkage

G cluster_1 Strategic Application in Synthesis start_node Intermediate: This compound hydrolysis Saponification (NaOH or LiOH in aq. MeOH/THF) start_node->hydrolysis Deprotection acid Active Synthon: 5-chloro-2-(methylamino)benzoic acid hydrolysis->acid activation Acid Activation (e.g., SOCl2, EDCI) acid->activation Preparation for Coupling activated_acid Activated Intermediate (e.g., Acyl Chloride) activation->activated_acid coupling Amide Bond Formation or Esterification activated_acid->coupling final_api Final API Structure coupling->final_api api_backbone API Backbone (R-NH2 or R-OH) api_backbone->coupling

Caption: General synthetic pathway from the intermediate to a final API.

Protocol for Saponification (Ester Hydrolysis)
  • Setup: Dissolve this compound (19.9 g, 0.1 mol) in a mixture of methanol (100 mL) and water (50 mL) in a 250 mL round-bottom flask.

  • Hydrolysis: Add sodium hydroxide (6.0 g, 0.15 mol) to the solution. Heat the mixture to reflux (approx. 70-80 °C) for 2-3 hours.

    • Scientist's Note: Saponification is a robust method for ester hydrolysis. A mixed solvent system of methanol/water ensures solubility for both the nonpolar ester and the polar hydroxide salt. An excess of NaOH is used to ensure the reaction goes to completion.

  • Monitoring: Monitor the reaction by TLC/HPLC until the starting ester is no longer detectable.

  • Work-up: Cool the reaction mixture and concentrate under reduced pressure to remove the methanol.

  • Acidification: Dilute the remaining aqueous solution with 100 mL of water and cool in an ice bath. Acidify the solution to pH 2-3 by the slow addition of 2M hydrochloric acid (HCl). A precipitate of 5-chloro-2-(methylamino)benzoic acid will form.

  • Isolation: Stir the suspension in the ice bath for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake with cold water (2 x 30 mL) to remove inorganic salts.

  • Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight. The resulting 5-chloro-2-(methylamino)benzoic acid[1] is now ready for subsequent steps, such as amide coupling to form part of a larger API molecule.

Analytical Quality Control (QC)

Ensuring the purity and identity of the intermediate is crucial for regulatory compliance and the success of subsequent synthetic steps. HPLC and NMR are standard methods for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of the intermediate and monitoring reaction progress.[8][9]

Table 2: Representative HPLC Method Parameters

Parameter Condition
Column C18 Reverse Phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 30% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

| Column Temperature | 30 °C |

Table 3: Typical Quality Control Specifications

Test Specification
Appearance Off-white to pale yellow solid
Identity by ¹H NMR Conforms to structure
Purity by HPLC ≥ 98.5%
Any Single Impurity ≤ 0.5%

| Loss on Drying | ≤ 0.5% |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the chemical structure of the synthesized intermediate. While a specific spectrum for this compound is not widely published, the expected chemical shifts can be predicted based on analogous structures like Methyl 2-(methylamino)benzoate and related chlorinated aromatics.[10][11]

  • Expected ¹H NMR Signals (in CDCl₃, δ in ppm):

    • ~7.8-8.0 ppm: Doublet, 1H (aromatic proton ortho to the ester).

    • ~7.2-7.4 ppm: Doublet of doublets, 1H (aromatic proton meta to the ester).

    • ~6.6-6.8 ppm: Doublet, 1H (aromatic proton ortho to the amine).

    • ~4.5-5.5 ppm: Broad singlet, 1H (N-H proton).

    • ~3.9 ppm: Singlet, 3H (O-CH₃, ester methyl group).

    • ~2.9 ppm: Singlet or doublet, 3H (N-CH₃, amine methyl group).

Conclusion

This compound serves as an excellent case study in the strategic use of protecting groups in pharmaceutical synthesis. Its stability allows for chemical manipulations that would be incompatible with a free carboxylic acid, while its facile deprotection provides clean access to a versatile anthranilic acid derivative. The protocols and analytical methods detailed herein provide a robust foundation for researchers and process chemists to confidently synthesize, purify, and utilize this valuable intermediate on the path to complex API targets.

References

  • PubChem. (n.d.). Methyl 5-chloro-2-methoxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Suzhou Bluehill Biopharma Co Ltd. (2019). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. CN106928131B.
  • Upjohn Co. (1976). Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide. US3965173A.
  • Chen, Z., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Molecules, 28(10), 4235. Retrieved from [Link]

  • ResearchGate. (2014). Total Synthesis of (-)-Praziquantel: An Anthelmintic Drug. Retrieved from [Link]

  • D'Antonio, E. L., et al. (2021). Synthesis, Characterization, and Antimicrobial Investigation of a Novel Chlorhexidine Cyclamate Complex. Crystals, 11(8), 949. Retrieved from [Link]

  • ResearchGate. (2000). HPLC/NMR and related hyphenated NMR methods. Progress in Pharmaceutical and Biomedical Analysis 4. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloro-2-(methylamino)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Hunan Normal University. (2013). Preparation method of chlorhexidine compound. CN102993056A.
  • Cipla Ltd. (2014). Process for the preparation of praziquantel. US8754215B2.
  • Dhawle, P. P., et al. (2018). A Review on Synthetic Methods for Preparation of Praziquantel. Der Pharma Chemica, 10(7), 215-221. Retrieved from [Link]

  • Al-terkait, A., et al. (2022). Optimization of a micro-High-Performance Liquid Chromatography Method for Determination of Metronidazole benzoate in Their stand. International Journal of Pharmaceutical and Bio-Medical Science, 2(3), 1-8. Retrieved from [Link]

  • Sanofi Aventis Deutschland GmbH. (2012). Process for preparing hexamethylenebiscyanoguanidine and chlorhexidine. EP2066622B1.
  • Al-kassas, R. S., et al. (1999). High performance liquid chromatography method for determination of methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its main degradation product in pharmaceutical dosage forms. Talanta, 50(5), 1089-97. Retrieved from [Link]

  • Cleanchem Laboratories. (n.d.). API Intermediates & KSM Suppliers. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 2-amino-5-chloro-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • Dalian University of Technology. (2015). Preparation method of 2-methylamino-5-chlorobenzophenone. CN105001105A.

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Troubleshooting & Optimization

optimizing reaction conditions for Methyl 5-chloro-2-(methylamino)benzoate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 5-chloro-2-(methylamino)benzoate. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions based on established synthetic methodologies and field-proven insights. Our goal is to help you optimize your reaction conditions, maximize yield and purity, and resolve common experimental challenges.

Overview of the Primary Synthetic Route

The most common and reliable method for synthesizing this compound is the N-methylation of its primary amine precursor, Methyl 2-amino-5-chlorobenzoate. Among various N-methylation strategies, reductive amination stands out for its efficiency, selectivity, and operational simplicity. This process typically involves the reaction of the primary amine with formaldehyde to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent like sodium borohydride (NaBH₄).

Reaction_Mechanism SM Methyl 2-amino-5-chlorobenzoate (Starting Material) Step1_intermediate Hemiaminal Intermediate SM->Step1_intermediate + HCHO HCHO Formaldehyde (C1 Source) Imine Iminium Ion Intermediate Step1_intermediate->Imine H2O_elim - H₂O Step1_intermediate->H2O_elim Product This compound (Target Product) Imine->Product NaBH4 Sodium Borohydride (Reducing Agent) NaBH4->Imine Reduction H2O_elim->Imine Dehydration

Caption: General mechanism for reductive amination.

Frequently Asked Questions (FAQs)

Q1: What is the most recommended method for preparing this compound?

For laboratory scale, reductive amination using formaldehyde as the methyl source and sodium borohydride (NaBH₄) as the reducing agent is highly recommended. This method is generally high-yielding, proceeds under mild conditions, and avoids the use of highly toxic reagents like dimethyl sulfate. Alternative "green" protocols using formic acid or dimethyl carbonate as the C1 source are also effective and are gaining traction for their sustainability.[1][2]

Q2: What are the critical parameters to control for a successful reductive amination?

The three most critical parameters are:

  • Stoichiometry: The molar ratio of formaldehyde to the starting amine is crucial. An excess of formaldehyde can lead to the formation of the undesired bis-methylated tertiary amine. A slight excess (1.1-1.2 equivalents) is often optimal.

  • Temperature: The initial imine formation is typically performed at room temperature or slightly below, while the reduction with NaBH₄ is often carried out at 0 °C to control the reaction rate and minimize side reactions.

  • pH Control: Maintaining a mildly acidic to neutral pH during the imine formation can facilitate the dehydration step. However, the reduction with NaBH₄ is typically performed under neutral to slightly basic conditions.

Q3: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most straightforward method. Use a solvent system like 20-30% ethyl acetate in hexanes. The starting material (primary amine) is more polar and will have a lower Rf value than the N-methylated product. The bis-methylated impurity will be even less polar, with a higher Rf value. Staining with potassium permanganate can help visualize all spots. For more quantitative analysis, LC-MS is ideal.

Q4: What are the primary safety concerns for this synthesis?

  • Formaldehyde: Is a suspected carcinogen and an irritant. Always handle it in a well-ventilated fume hood.

  • Sodium Borohydride: Reacts with water and acids to produce flammable hydrogen gas. Add it slowly and in portions to the reaction mixture, especially if using a protic solvent like methanol.

  • Solvents: Methanol and other organic solvents are flammable and should be handled with care.[3]

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem Area 1: Low or No Product Yield

Q: My TLC/LC-MS analysis shows only unreacted starting material. What are the likely causes?

A: This indicates a failure in the initial step of the reaction (imine formation) or a problem with the reducing agent.

  • Cause 1: Inactive Formaldehyde. Formaldehyde solutions can degrade over time or polymerize to paraformaldehyde.

    • Solution: Use a fresh, unopened bottle of formaldehyde (typically 37% in water). Alternatively, you can generate fresh formaldehyde by cracking paraformaldehyde, though this requires careful temperature control.

  • Cause 2: Inactive Reducing Agent. Sodium borohydride is moisture-sensitive and can decompose upon storage.

    • Solution: Use a fresh container of NaBH₄. To test its activity, you can add a small amount to a protic solvent and observe for gas evolution (hydrogen).

  • Cause 3: Incorrect Solvent. The choice of solvent is important for solubilizing the starting material and facilitating the reaction.

    • Solution: Methanol is a common and effective solvent for this reaction as it dissolves the starting material and the borohydride. If solubility is an issue, a co-solvent like THF or dichloromethane can be used.

Q: The reaction seems to stall at ~50% conversion, even after extended time. How can I drive it to completion?

A: Stalling suggests an equilibrium issue or depletion of a key reagent.

  • Cause 1: Reversible Hemiaminal Formation. The initial adduct of the amine and formaldehyde (a hemiaminal) must dehydrate to the reactive iminium ion. This dehydration can be slow or reversible.

    • Solution: Adding a mild Lewis acid or a dehydrating agent can help. A small amount of acetic acid can catalyze iminium ion formation. Alternatively, adding anhydrous magnesium sulfate (MgSO₄) can sequester the water produced.

  • Cause 2: Insufficient Reagents. You may have underestimated the amount of reagent needed.

    • Solution: After confirming partial conversion, you can add another portion of formaldehyde (e.g., 0.2 eq) followed by another portion of NaBH₄ (e.g., 0.5 eq) to restart the reaction. Monitor carefully by TLC to avoid over-methylation.

Problem Area 2: Significant Impurity Formation

Q: I'm observing a significant amount of the bis-methylated product (Methyl 5-chloro-2-(dimethylamino)benzoate). How can I prevent this?

A: This is the most common side reaction and results from the product (a secondary amine) being more nucleophilic than the starting primary amine, allowing it to react with another molecule of formaldehyde.

  • Cause 1: Excess Formaldehyde. Using too much formaldehyde is the primary driver for this side reaction.[4]

    • Solution: Carefully control the stoichiometry. Use no more than 1.2 equivalents of formaldehyde relative to the starting amine. It is often better to start with 1.05-1.1 equivalents.

  • Cause 2: Slow Addition of Reducing Agent. If the reducing agent is added too slowly, the secondary amine product has more time to react with leftover formaldehyde.

    • Solution: Once the imine formation is judged to be complete (typically 30-60 minutes), add the sodium borohydride portion-wise but without excessive delay. Maintain a low temperature (0 °C) to moderate the reduction rate.

Q: My final product is contaminated with a baseline impurity on TLC that doesn't move from the origin. What could this be?

A: A highly polar, baseline impurity often points to salt formation or polymeric material.

  • Cause 1: Borate Salts. The work-up procedure is critical for removing borate salts formed from the NaBH₄.

    • Solution: Ensure your aqueous work-up is thorough. Quench the reaction carefully with water or a dilute acid (like 1M HCl) to destroy excess borohydride and its byproducts. A final wash with brine can help break emulsions and remove water-soluble impurities.

  • Cause 2: Polymerization. Paraformaldehyde can form if the formaldehyde solution is old.

    • Solution: As mentioned, use fresh formaldehyde. Ensure the reaction mixture is well-stirred to prevent localized high concentrations of reagents.

Problem Area 3: Work-up and Purification

Q: My product is difficult to separate from the starting material by column chromatography. What can I do?

A: While the product is less polar than the starting material, their Rf values can sometimes be close.

  • Solution 1: Optimize Solvent System. Perform a detailed TLC analysis with various solvent ratios (e.g., 10%, 15%, 20%, 25% Ethyl Acetate/Hexane) to find the system that gives the best separation (largest ΔRf).

  • Solution 2: Use a Different Stationary Phase. If silica gel is not providing adequate separation, consider using alumina (neutral or basic) or a C18-functionalized (reverse-phase) silica.

  • Solution 3: Derivatization. In an extreme case, you could temporarily protect the unreacted starting material's amine group (e.g., as a Boc-carbamate), which would drastically change its polarity, allowing for easy separation. The protecting group can then be removed.

Recommended Experimental Protocol

This protocol is a reliable starting point for the synthesis of this compound.

Table 1: Reagents and Suggested Stoichiometry

ReagentM.W. ( g/mol )EquivalentsAmount (for 10 mmol scale)
Methyl 2-amino-5-chlorobenzoate185.611.01.86 g
Formaldehyde (37% in H₂O)30.031.10.90 mL
Sodium Borohydride (NaBH₄)37.831.50.57 g
Methanol (Solvent)32.04-50 mL

Step-by-Step Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 2-amino-5-chlorobenzoate (1.86 g, 10.0 mmol).[5][6]

  • Dissolution: Add methanol (50 mL) and stir at room temperature until all solids have dissolved.

  • Imine Formation: Add formaldehyde solution (0.90 mL, 11.0 mmol) dropwise to the stirred solution. Stir the reaction mixture at room temperature for 1 hour. Monitor the reaction by TLC to confirm the consumption of starting material and formation of a new, higher Rf spot (the product).

  • Reduction: Cool the flask to 0 °C in an ice-water bath. Slowly add sodium borohydride (0.57 g, 15.0 mmol) in small portions over 15-20 minutes. A slight effervescence may be observed.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2 hours or until TLC analysis indicates full conversion.

  • Quenching: Carefully quench the reaction by slowly adding 20 mL of water. A majority of the methanol can be removed under reduced pressure using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous slurry to a separatory funnel. Extract the product with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash with water (20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel using a gradient of 10% to 30% ethyl acetate in hexanes to afford the pure this compound.

General Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Outcome Unsatisfactory (Low Yield / Impure) Check_Reagents Check Reagent Quality (Amine, HCHO, NaBH₄) Start->Check_Reagents Analyze_Crude Analyze Crude Reaction Mixture (TLC, LC-MS) Start->Analyze_Crude Solution_Reagents Solution: • Use fresh reagents • Check stoichiometry Check_Reagents->Solution_Reagents Problem_SM Problem: Mostly Starting Material Analyze_Crude->Problem_SM Problem_SideProduct Problem: Major Side Products Analyze_Crude->Problem_SideProduct Problem_Stalled Problem: Stalled Reaction Analyze_Crude->Problem_Stalled Solution_SM Solution: • Check HCHO/NaBH₄ activity • Add mild acid catalyst (AcOH) Problem_SM->Solution_SM Solution_SideProduct Solution: • Reduce HCHO equivalents • Control temperature (0 °C) Problem_SideProduct->Solution_SideProduct Solution_Stalled Solution: • Add more reagents sequentially • Add dehydrating agent (MgSO₄) Problem_Stalled->Solution_Stalled

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. Catalysis Science & Technology (RSC Publishing).
  • methylation of amines using formic acid via simple inorganic base catalysis. ScienceDirect.
  • Application Note: A Robust Ullmann Condensation Protocol for the Synthesis of N-Aryl Benzamides. Benchchem.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]

  • Methyl 2-amino-5-chlorobenzoate. National Center for Biotechnology Information. Available from: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available from: [Link]

  • Ullmann condensation. Wikipedia. Available from: [Link]

  • Efficient, green, and renewable N-di-methylation synthesis of amines by a novel. Semantic Scholar. Available from: [Link]

  • Reductive aminations of ketones with aniline (Aq‐Fe, NaBH4, CPME, 40 °C...). ResearchGate. Available from: [Link]

  • Methyl 2-amino-5-chlorobenzoate. PubChem. Available from: [Link]

Sources

Technical Support Center: Purification of Methyl 5-chloro-2-(methylamino)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-MCMA-PT-001

Revision: 1.0

Introduction

Methyl 5-chloro-2-(methylamino)benzoate is a key substituted benzoic acid ester, frequently utilized as a strategic intermediate in the synthesis of pharmaceuticals and other high-value organic molecules.[1] The purity of this compound is paramount, as even minor impurities can have significant downstream effects on reaction yields, impurity profiles of active pharmaceutical ingredients (APIs), and ultimately, final product efficacy and safety.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of this compound. It combines theoretical principles with practical, field-proven protocols and troubleshooting advice to address common challenges encountered during purification.

Section 1: Compound Profile & Key Physicochemical Properties

A thorough understanding of the compound's properties is the foundation for developing an effective purification strategy.

PropertyDataSource(s)
Chemical Name This compound[2]
CAS Number 55150-07-7[2]
Molecular Formula C₉H₁₀ClNO₂[2]
Molecular Weight 199.63 g/mol [2]
Appearance White to light yellow crystalline solid[3]
Melting Point Data for the closely related Methyl 2-amino-5-chlorobenzoate is 66-68 °C.[4]
Solubility Soluble in organic solvents like methanol, ethanol, and DMSO; slightly soluble in water.[3][5]
Chemical Structure Aromatic amine, ester[1]

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions encountered when purifying this compound, providing concise, expert-driven answers.

FAQ 1: What are the most common impurities I should expect in my crude this compound?

The impurity profile depends heavily on the synthetic route. However, common impurities include:

  • Unreacted Starting Material: The most common precursor is Methyl 2-amino-5-chlorobenzoate. Incomplete methylation is a frequent issue, leaving residual primary amine in your product.[6][7]

  • Over-Methylated Byproducts: If using a potent methylating agent like dimethyl sulfate, there is a risk of forming N,N-dimethylated byproducts or even a quaternary ammonium salt.[7]

  • Hydrolyzed Product: The ester group can be susceptible to hydrolysis back to the carboxylic acid, 5-chloro-2-(methylamino)benzoic acid, especially if exposed to strong acidic or basic conditions during workup.[8]

  • Residual Solvents and Reagents: Solvents used in the reaction (e.g., DMF, Toluene) and leftover reagents or their salts are common process-related impurities.

FAQ 2: Which purification technique should I choose: Recrystallization or Chromatography?

The choice is a balance between purity requirements, scale, and the nature of the impurities. Recrystallization is a cost-effective and scalable technique ideal for removing small amounts of impurities when your crude product is already of relatively high purity (>90%).[9][10] Column chromatography offers superior separating power and is necessary when impurities are closely related to the product or present in significant quantities.[11]

For a visual decision-making guide, see the workflow in Section 5.

FAQ 3: How do I select the right solvent system for recrystallization?

The ideal recrystallization solvent should dissolve the compound completely at an elevated temperature but poorly at room or lower temperatures.[9] For this compound, good starting points are:

  • Single-Solvent Systems: Alcohols like methanol or ethanol are often effective. Several patents describe using methanol to recrystallize closely related compounds by dissolving the crude material in hot methanol and then cooling to induce crystallization.[5][6]

  • Two-Solvent Systems: If a single solvent is not ideal, a two-solvent system like ethyl acetate/hexane can be used.[12] In this system, you dissolve the compound in a minimum amount of the "good" solvent (ethyl acetate) and then slowly add the "poor" solvent (hexane) until turbidity persists, then heat to redissolve and cool slowly.

FAQ 4: Why is my compound streaking or sticking to the column during silica gel chromatography?

This is the most common problem when purifying amines on silica. The issue stems from a strong acid-base interaction between the basic secondary amine (-NHCH₃) group on your molecule and the acidic silanol (Si-OH) groups on the surface of the silica gel.[13][14] This interaction leads to irreversible adsorption, poor peak shape (tailing), and in some cases, degradation of the product on the column.

FAQ 5: How can I improve my column chromatography separation for this compound?

To counteract the acid-base interaction on silica, you must modify the chromatographic environment. There are two primary strategies:

  • Mobile Phase Modification: Add a small amount of a competitive base to your eluent (e.g., a mixture of hexane and ethyl acetate). A common choice is 0.5-1% triethylamine (TEA) . The TEA will preferentially bind to the acidic sites on the silica, allowing your compound to elute symmetrically and efficiently.[13][14]

  • Use an Alternative Stationary Phase: For difficult separations or to avoid mobile phase additives, consider using an amine-functionalized silica gel .[13] This stationary phase has a basic surface, which repels the basic analyte and prevents the unwanted strong adsorption, often leading to excellent peak shapes with simple solvent systems.

Section 3: Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization from Methanol

This protocol is a self-validating system. If pure crystals are obtained with a sharp melting point and good recovery, the chosen solvent was appropriate.

  • Solvent Selection: Place a small amount of crude material (20-30 mg) in a test tube. Add methanol dropwise while heating gently. A suitable solvent will dissolve the solid when hot but show significant crystal formation upon cooling to room temperature and then in an ice bath.

  • Dissolution: Place the bulk crude this compound into an Erlenmeyer flask. Add the minimum amount of hot methanol required to fully dissolve the solid. This is a critical step to ensure maximum recovery. Add the solvent in small portions near its boiling point.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold methanol to remove any soluble impurities adhering to the crystal surface.

  • Drying: Dry the purified crystals under vacuum. Characterize the product by melting point and compare it to the crude material. A sharper, higher melting point indicates successful purification.

Protocol 2: Purification by Flash Column Chromatography (Standard Silica with TEA)

This protocol is designed to purify the compound from less polar and more polar impurities.

  • TLC Analysis: Develop a suitable mobile phase using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. Add ~0.5% triethylamine to the TLC developing chamber. The ideal solvent system should give your product an Rf value of approximately 0.25-0.35.

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the chosen mobile phase (e.g., 80:20 Hexane:Ethyl Acetate + 0.5% TEA). Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Pre-adsorb this solution onto a small amount of silica gel by concentrating it to a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase. Maintain a constant flow rate and collect fractions. Monitor the elution process by TLC.

  • Fraction Analysis: Spot each collected fraction on a TLC plate and develop it. Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator. The added triethylamine is volatile and should be removed under high vacuum.

Section 4: Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Recovery After Recrystallization 1. Too much solvent was used during dissolution. 2. The compound has significant solubility even in the cold solvent. 3. Premature crystallization during hot filtration.1. Use the absolute minimum amount of hot solvent for dissolution. 2. Ensure the solution is thoroughly cooled in an ice bath. Consider a different solvent or a two-solvent system. 3. Ensure the funnel and receiving flask are pre-heated before performing a hot filtration.
Product "Oils Out" Instead of Crystallizing 1. The solution is supersaturated with impurities. 2. The melting point of the solid is lower than the boiling point of the solvent. 3. Cooling was too rapid.1. Try purifying a smaller batch or perform a preliminary purification by chromatography. 2. Choose a lower-boiling point solvent. 3. Allow the solution to cool more slowly. Try scratching the inside of the flask with a glass rod to induce crystallization. Add a seed crystal if available.
Persistent Impurity Co-elutes with Product 1. The impurity has a very similar polarity to the product. 2. The column was overloaded.1. Change the solvent system to alter selectivity (e.g., switch from ethyl acetate to dichloromethane). 2. Try a different stationary phase (e.g., amine-functionalized silica or reversed-phase C18). 3. Use a smaller sample-to-silica ratio (e.g., 1:50 or 1:100).
Product Appears to Degrade on the Silica Column 1. The acidic nature of the silica gel is causing decomposition. 2. The compound is unstable over long periods in the chosen solvent.1. Immediately add a base like triethylamine to the eluent. [14] 2. Deactivate the silica gel by washing it with the eluent containing TEA before packing. 3. Use a less acidic stationary phase like alumina or amine-functionalized silica.[13] 4. Run the column quickly to minimize residence time.

Section 5: Visual Workflow & Logic Diagrams

The following diagrams illustrate key decision-making processes for purification.

Caption: Troubleshooting workflow for amine chromatography issues.

Section 6: References

  • ChemBK. (2024, April 10). 2-Chloro-5-aMinobenzoic acid Methyl ester - Introduction. ChemBK.com. [Link]

  • University of Rochester, Department of Chemistry. Workup: Amines. [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?[Link]

  • Sulfur Recovery Engineering Inc. Amine Troubleshooting. [Link]

  • SUZHOU BLUEHILL BIOPHARMA CO LTD. (2019). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. CN106928230B. Patsnap. [Link]

  • PubChem. Methyl 5-chloro-2-methoxybenzoate. National Center for Biotechnology Information. [Link]

  • NIST. Benzoic acid, 2-amino-5-chloro-, methyl ester. NIST Chemistry WebBook. [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • Google Patents. US8455691B2 - Process for the purification of aromatic amines.

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • PubChem. Methyl 5-chloro-2-methylbenzoate. National Center for Biotechnology Information. [Link]

  • PubChem. 5-Chloro-2-(methylamino)benzoic acid. National Center for Biotechnology Information. [Link]

  • Google Patents. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.

  • SIELC Technologies. (2018, May 16). 5-Chloro-2-(methylamino)benzonitrile. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. [Link]

  • Google Patents. CN108191684A - The preparation method of 2- methylamino -5- chlorobenzophenones.

  • University of California, Irvine. Recrystallization and Crystallization. [Link]

  • SIELC Technologies. Separation of Methyl 5-chloro-2-nitrobenzoate on Newcrom R1 HPLC column. [Link]

  • Google Patents. CN105001105A - Preparation method of 2-methylamino-5-chlorobenzophenone.

  • Journal of the Serbian Chemical Society. (2007). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. [Link]

  • SIELC Technologies. (2018, February 16). Methyl 2-(methylamino)benzoate. [Link]

  • Google Patents. CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate.

  • Acta Crystallographica Section E. (2011). Methyl 5-chloro-2-nitrobenzoate. National Institutes of Health. [Link]

  • PrepChem.com. Synthesis of methyl 5-chloro-2-nitrobenzoate. [Link]

Sources

Technical Support Center: Troubleshooting Low Yields in Methyl 5-chloro-2-(methylamino)benzoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 5-chloro-2-(methylamino)benzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this important reaction. As Senior Application Scientists, we have compiled our expertise to help you navigate the common challenges and achieve higher yields and purity.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound, which is typically prepared by the N-methylation of Methyl 2-amino-5-chlorobenzoate.

Question 1: My yield of this compound is consistently low. What are the most likely causes?

Low yields can stem from several factors, ranging from incomplete reactions to the formation of side products. Let's break down the common culprits:

  • Incomplete Reaction: The N-methylation may not be going to completion. This can be due to:

    • Insufficient reaction time or temperature: The reaction may need more time or energy to proceed fully.

    • Inefficient methylation agent: The choice and amount of methylating agent are critical.

    • Poor choice of base or solvent: The base might not be strong enough to deprotonate the amine effectively, or the solvent may not be suitable for the reaction.

  • Side Product Formation: Several side reactions can consume your starting material or product, leading to a lower yield of the desired compound. The most common side reactions include:

    • Over-methylation: The secondary amine product can be further methylated to form the tertiary amine, Methyl 5-chloro-2-(dimethylamino)benzoate.[1]

    • Hydrolysis of the ester: The methyl ester group is susceptible to hydrolysis back to the carboxylic acid, 5-chloro-2-(methylamino)benzoic acid, especially if water is present and the conditions are basic or acidic.[2][3][4]

  • Degradation of Starting Material or Product: The starting material or product might be unstable under the reaction conditions.

  • Issues with Work-up and Purification: Product may be lost during the extraction and purification steps.

Question 2: I am observing an unexpected side product in my reaction mixture. How can I identify and minimize it?

The most common side product is the over-methylated tertiary amine, Methyl 5-chloro-2-(dimethylamino)benzoate. You may also see the hydrolyzed carboxylic acid.

Identification of Side Products:

Side ProductExpected 1H NMR SignalsIdentification Notes
Methyl 5-chloro-2-(dimethylamino)benzoate A singlet around 2.7-3.0 ppm integrating to 6H (two methyl groups on nitrogen).The disappearance of the N-H proton signal.
5-chloro-2-(methylamino)benzoic acid Disappearance of the methyl ester singlet (around 3.8-4.0 ppm). Appearance of a broad singlet for the carboxylic acid proton (>10 ppm).This product is more polar than the desired product.

Minimizing Side Product Formation:

  • To avoid over-methylation:

    • Stoichiometry: Use a controlled amount of the methylating agent (ideally 1.0-1.2 equivalents).

    • Slow Addition: Add the methylating agent slowly to the reaction mixture to maintain a low instantaneous concentration.

    • Lower Temperature: Running the reaction at a lower temperature can sometimes favor mono-methylation.

  • To prevent hydrolysis:

    • Anhydrous Conditions: Ensure all your reagents and solvents are dry. Use of anhydrous solvents is highly recommended.

    • Aqueous Work-up: Perform the aqueous work-up at a low temperature and as quickly as possible. Neutralize the reaction mixture carefully.

Below is a workflow to help you troubleshoot and optimize your reaction:

Troubleshooting_Workflow start Low Yield of This compound check_completion Check Reaction Completion (TLC, LC-MS) start->check_completion purification_issue Check Purification - Optimize extraction pH - Recrystallization solvent start->purification_issue incomplete Incomplete Reaction check_completion->incomplete Starting material remains side_products Side Products Detected check_completion->side_products New spots/ peaks appear optimize_conditions Optimize Reaction Conditions: - Increase time/temperature - Change base/solvent - Check methylating agent incomplete->optimize_conditions over_methylation Over-methylation (Tertiary Amine) side_products->over_methylation Mass corresponding to di-methylation hydrolysis Hydrolysis (Carboxylic Acid) side_products->hydrolysis Mass corresponding to ester cleavage end Improved Yield optimize_conditions->end optimize_stoichiometry Optimize Stoichiometry: - Use 1.0-1.2 eq. methylating agent - Slow addition over_methylation->optimize_stoichiometry anhydrous_conditions Use Anhydrous Conditions: - Dry solvents and reagents - Careful work-up hydrolysis->anhydrous_conditions optimize_stoichiometry->end anhydrous_conditions->end purification_issue->end Reaction_Pathway start Methyl 2-amino-5-chlorobenzoate product This compound (Desired Product) start->product + CH3-X Base over_methylated Methyl 5-chloro-2-(dimethylamino)benzoate (Over-methylation) product->over_methylated + CH3-X Base hydrolyzed 5-chloro-2-(methylamino)benzoic acid (Hydrolysis) product->hydrolyzed + H2O (Acid or Base)

Sources

stability issues of Methyl 5-chloro-2-(methylamino)benzoate under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 5-chloro-2-(methylamino)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues encountered with this compound, particularly under acidic conditions.

Introduction

This compound is a substituted benzoic acid ester with applications as a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules. Understanding its stability is critical for ensuring the integrity of experimental results and the quality of final products. This guide provides a comprehensive overview of the potential stability challenges under acidic conditions, troubleshooting strategies, and preventative measures.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of this compound.

Q1: What are the primary stability concerns for this compound in acidic environments?

A1: The primary stability concern is the acid-catalyzed hydrolysis of the methyl ester group. This reaction will lead to the formation of 5-chloro-2-(methylamino)benzoic acid and methanol. The rate of this hydrolysis is dependent on the acid concentration (pH) and temperature.

Q2: How do the substituents on the aromatic ring affect the stability of the ester?

A2: The electronic properties of the substituents on the benzoic acid ring influence the rate of hydrolysis. The methylamino group is an electron-donating group, which can slightly decrease the susceptibility of the carbonyl carbon to nucleophilic attack by water, potentially slowing down hydrolysis compared to unsubstituted methyl benzoate. Conversely, the chloro group is an electron-withdrawing group, which can increase the electrophilicity of the carbonyl carbon, potentially accelerating hydrolysis. The overall effect will be a balance of these opposing electronic influences.

Q3: Are there any other potential degradation pathways besides ester hydrolysis?

A3: While ester hydrolysis is the most probable degradation pathway under typical acidic conditions, other reactions could theoretically occur under more forcing conditions (e.g., high temperatures, very strong acids). These could include reactions involving the methylamino group or the aromatic ring, though these are generally less likely than ester hydrolysis. For instance, studies on the acid hydrolysis of diazepam, a related compound, have shown that the 2-(N-methylamino)-5-chlorobenzophenone intermediate can undergo unexpected reactions like methyl transfers and chlorination under strong acidic conditions.[1]

Q4: What is the expected primary degradation product of this compound under acidic conditions?

A4: The primary degradation product is 5-chloro-2-(methylamino)benzoic acid.[2][3] This is formed through the hydrolysis of the methyl ester linkage.

Part 2: Troubleshooting Guide

This section provides a question-and-answer formatted guide to troubleshoot specific issues you might encounter during your experiments.

Issue 1: I am observing a decrease in the concentration of this compound in my acidic solution over time. How can I confirm if it is due to degradation?

  • Troubleshooting Steps:

    • Analytical Monitoring: Use a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with a UV detector to monitor the concentration of your compound over time.

    • Peak Identification: Look for the appearance of a new, more polar peak in your chromatogram that corresponds to the expected degradation product, 5-chloro-2-(methylamino)benzoic acid. You can confirm the identity of this peak by running a standard of the suspected degradation product if available.

    • Mass Spectrometry: For unambiguous identification, couple your HPLC to a mass spectrometer (LC-MS) to determine the mass of the parent compound and any new peaks that appear. The expected mass for 5-chloro-2-(methylamino)benzoic acid is approximately 185.61 g/mol .[2]

Issue 2: My reaction in an acidic medium is giving a lower yield than expected. Could degradation of my starting material, this compound, be the cause?

  • Causality and Solution:

    • Plausibility: Yes, degradation of the starting material due to the acidic conditions is a very likely cause for reduced yield. The acid required for your reaction can simultaneously catalyze the hydrolysis of the ester.

    • Recommended Actions:

      • Temperature Control: Perform your reaction at the lowest temperature that still allows for a reasonable reaction rate. The rate of hydrolysis is highly temperature-dependent.

      • Reaction Time: Minimize the reaction time as much as possible. Monitor the reaction progress closely and quench it as soon as it reaches completion.

      • pH Optimization: If your reaction chemistry allows, investigate if a less acidic condition (higher pH) can be used without significantly impacting your desired transformation.

      • Protecting Groups: In more sensitive synthetic routes, consider if protecting the carboxylic acid functionality is a viable strategy, though this adds extra steps to your synthesis.

Issue 3: How can I store solutions of this compound to minimize degradation?

  • Storage Recommendations:

    • pH: Store solutions at a neutral or slightly basic pH if the compound's solubility and the experimental requirements permit.

    • Temperature: Store solutions at low temperatures (e.g., 4°C or frozen at -20°C) to significantly slow down the rate of hydrolysis.

    • Solvent: While aqueous solutions are prone to hydrolysis, using a co-solvent might influence the stability. However, the primary drivers will be pH and temperature. The rate of ester hydrolysis can be affected by the choice of co-solvent.[4]

Part 3: Experimental Protocols & Data

Protocol 1: Monitoring the Acidic Hydrolysis of this compound by HPLC

This protocol provides a general framework for assessing the stability of your compound.

  • Solution Preparation: Prepare a stock solution of this compound in an organic solvent (e.g., acetonitrile or methanol).

  • Acidic Medium: Prepare your desired acidic solution (e.g., 0.1 M HCl in water).

  • Incubation: Add a known amount of the stock solution to the acidic medium to achieve your target concentration. Incubate the solution at a controlled temperature (e.g., room temperature or 37°C).

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.

  • Quenching: Immediately neutralize the aliquot with a suitable base (e.g., sodium bicarbonate solution) to stop the hydrolysis reaction.

  • HPLC Analysis: Analyze the quenched samples by a validated HPLC method. A reverse-phase C18 column is often a good starting point. The mobile phase could be a gradient of acetonitrile and water with a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid.

  • Data Analysis: Plot the concentration of this compound and its degradation product as a function of time to determine the rate of degradation.

Data Presentation
pHTemperature (°C)Expected Relative Rate of Hydrolysis
125High
325Moderate
525Low
14Significantly Reduced

Part 4: Mechanistic Insights & Visualizations

Mechanism of Acid-Catalyzed Ester Hydrolysis (AAC2)

The acid-catalyzed hydrolysis of esters, such as this compound, typically proceeds through a well-established AAC2 (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism.[5]

  • Protonation: The carbonyl oxygen of the ester is reversibly protonated by the acid catalyst. This makes the carbonyl carbon more electrophilic.

  • Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the attacking water molecule to one of the oxygen atoms of the original ester.

  • Elimination: The alcohol (methanol) is eliminated as a leaving group, and the carbonyl group is reformed.

  • Deprotonation: The protonated carboxylic acid is deprotonated to yield the final carboxylic acid product and regenerate the acid catalyst.

Visualizations

Hydrolysis_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Proton Transfer & Elimination cluster_step4 Step 4: Deprotonation Ester This compound Protonated_Ester Protonated Ester Ester->Protonated_Ester + H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Ester->Tetrahedral_Intermediate + H2O Protonated_Acid Protonated Carboxylic Acid Tetrahedral_Intermediate->Protonated_Acid - CH3OH Carboxylic_Acid 5-chloro-2-(methylamino)benzoic acid Protonated_Acid->Carboxylic_Acid - H+

Caption: A simplified workflow of the AAC2 hydrolysis mechanism.

Degradation_Pathway Start This compound C9H9ClNO2 Product 5-chloro-2-(methylamino)benzoic acid C8H8ClNO2 Start->Product  Acidic Hydrolysis (+ H2O, H+) Byproduct Methanol CH4O Start->Byproduct

Sources

Technical Support Center: Storage and Handling of Methyl 5-chloro-2-(methylamino)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl 5-chloro-2-(methylamino)benzoate (CAS No. 55150-07-7). This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical chemical intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower you to make informed decisions in your laboratory.

Troubleshooting Guide: Investigating Potential Decomposition

Encountering unexpected results in your experiments can be frustrating. Before questioning your synthetic route or analytical methods, it's crucial to verify the integrity of your starting materials. This guide provides a systematic approach to troubleshooting the potential decomposition of this compound.

Visual Troubleshooting Workflow

The following workflow provides a step-by-step process to identify and address potential degradation of your stored compound.

G cluster_0 Observation cluster_1 Initial Assessment cluster_2 Problem Identification start Observed Issue: - Inconsistent analytical results - Change in physical appearance - Poor reaction yield/purity check_appearance Inspect the sample's physical properties. Is there a change? start->check_appearance check_storage Review storage conditions. Were they optimal? start->check_storage color_change Color Change: Yellowing/Darkening check_appearance->color_change Yes, color changed clumping Clumping or Caking check_appearance->clumping Yes, texture changed temp_issue Improper Temperature check_storage->temp_issue No, temp was high atmosphere_issue Exposure to Air/Moisture check_storage->atmosphere_issue No, container was open light_issue Exposure to Light check_storage->light_issue No, exposed to light oxidation Cause: Oxidation of the methylamino group. Action: Use fresh stock. Store future stock under inert gas. color_change->oxidation hydrolysis Cause: Ester hydrolysis due to moisture absorption. Action: Discard if severe. Dry future stock appropriately. clumping->hydrolysis temp_degradation Cause: Thermal decomposition. Action: Discard and re-order. Ensure 2-8°C storage. temp_issue->temp_degradation air_degradation Cause: Hydrolysis/Oxidation. Action: Use fresh stock. Ensure containers are sealed and consider using a desiccator. atmosphere_issue->air_degradation photo_degradation Cause: Photodegradation. Action: Discard and re-order. Store in amber vials or in the dark. light_issue->photo_degradation oxidation->oxidation oxidation->hydrolysis oxidation->temp_degradation oxidation->air_degradation oxidation->photo_degradation

Technical Support Center: Catalyst Selection for Reactions Involving Methyl 5-chloro-2-(methylamino)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 5-chloro-2-(methylamino)benzoate. This guide is designed to provide in-depth, field-proven insights into catalyst selection and troubleshooting for common palladium-catalyzed cross-coupling reactions involving this key synthetic intermediate. Our goal is to move beyond generic advice and offer a causal understanding of experimental choices to enhance the success and efficiency of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving this compound?

A1: this compound is a crucial building block, primarily utilized in the synthesis of Nevirapine and its analogs. The key transformations are palladium-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the chloro-position. The two most prevalent reactions are:

  • Buchwald-Hartwig Amination: For the formation of a C-N bond, coupling the aryl chloride with an amine.

  • Suzuki-Miyaura Coupling: For the formation of a C-C bond, coupling the aryl chloride with a boronic acid or ester.

Q2: I am experiencing low to no conversion in my Buchwald-Hartwig amination of this compound. What are the likely causes and how can I troubleshoot this?

A2: Low conversion in the Buchwald-Hartwig amination of this substrate often points to issues with catalyst activation or deactivation, influenced by the electronic and steric nature of the starting material.

Troubleshooting Guide: Low Conversion in Buchwald-Hartwig Amination

Potential Cause Explanation Recommended Solution Expected Outcome
Inadequate Catalyst System The electron-donating methylamino group can increase electron density on the aromatic ring, making oxidative addition more challenging for some palladium catalysts.Switch to a more electron-rich and sterically bulky phosphine ligand. Buchwald ligands such as XPhos, SPhos, or RuPhos are excellent starting points.[1][2]Enhanced rate of oxidative addition and overall catalytic turnover, leading to higher conversion.
Catalyst Inhibition by the N-H Group The N-H proton of the methylamino group can be acidic enough under basic conditions to interact with and deactivate the palladium catalyst.Consider using a stronger, non-coordinating base like lithium bis(trimethylsilyl)amide (LiHMDS) which can also help with proton tolerance.[3] Alternatively, protection of the amino group (e.g., as a Boc-carbamate) can be explored, though this adds synthetic steps.Minimized catalyst deactivation and improved reaction efficiency.
Poor Ligand Choice for N-Methylaniline Substrate The secondary N-methylaniline moiety has specific steric and electronic requirements for efficient coupling.For N-methyl anilines, ligands like BrettPhos have been specifically designed to promote efficient coupling.[2]Increased reaction rates and yields due to a ligand better suited for the specific nucleophile.
Suboptimal Palladium Precatalyst The choice of palladium source can significantly impact the formation of the active Pd(0) species.Use a well-defined palladium precatalyst, such as a G3 or G4 Buchwald precatalyst, which are designed for efficient generation of the active catalyst.[4]More reliable and reproducible generation of the active catalytic species, leading to more consistent results.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • In an oven-dried Schlenk tube, add this compound (1.0 mmol), the desired amine (1.2 mmol), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.4 mmol).

  • Add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the appropriate ligand (if not using a precatalyst).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane, 3-5 mL).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Q3: I am observing a significant amount of a hydrodechlorination byproduct (Methyl 2-(methylamino)benzoate) in my reaction. How can I suppress this side reaction?

A3: Hydrodechlorination is a common side reaction in palladium-catalyzed cross-coupling of aryl chlorides.[5] It arises from the unwanted reduction of the C-Cl bond.

Troubleshooting Guide: Hydrodechlorination Side Product

Potential Cause Explanation Recommended Solution Expected Outcome
Slow Reductive Elimination If the desired reductive elimination step to form the C-N or C-C bond is slow, competing pathways like hydrodechlorination can become more prominent.Employing bulky, electron-rich phosphine ligands can accelerate the rate of reductive elimination relative to competing side reactions.[1]A higher ratio of the desired cross-coupled product to the hydrodechlorinated byproduct.
Presence of Hydride Sources Trace amounts of water or other protic impurities can serve as hydride sources for the hydrodechlorination pathway.Ensure the use of anhydrous solvents and reagents. Thoroughly dry all glassware before use.Reduced availability of hydride sources, thereby minimizing the hydrodechlorination side reaction.
Inefficient Ligand Some ligands may not be optimal for stabilizing the palladium center throughout the catalytic cycle, leading to undesired side reactions.Screen a panel of bulky biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) to identify the one that provides the best selectivity for the desired product.Identification of a ligand that promotes the desired cross-coupling pathway more efficiently than the hydrodechlorination pathway.

Q4: For a Suzuki-Miyaura coupling with this compound, what catalyst system should I start with?

A4: For Suzuki-Miyaura couplings of electron-rich aryl chlorides like this compound, a robust catalyst system is required to overcome the challenging oxidative addition step.

Catalyst Selection Guide: Suzuki-Miyaura Coupling

Catalyst System Component Recommendation Justification
Palladium Source Pd(OAc)₂ or a well-defined precatalyst (e.g., SPhos Pd G3).Pd(OAc)₂ is a common and cost-effective precursor, while precatalysts offer more reliable activation.
Ligand A bulky, electron-rich biarylphosphine ligand such as SPhos or XPhos.[6]These ligands are known to be highly effective for the coupling of challenging aryl chlorides due to their ability to promote oxidative addition and reductive elimination.
Base A moderately strong inorganic base like K₃PO₄ or K₂CO₃.These bases are generally effective in promoting transmetalation without causing significant decomposition of the starting materials or products.
Solvent A mixture of an organic solvent and water (e.g., dioxane/water, toluene/water).The presence of water can aid in the dissolution of the base and facilitate the transmetalation step.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a reaction vessel, add this compound (1.0 mmol), the boronic acid or ester (1.2-1.5 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Add the palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).

  • Evacuate and backfill the vessel with an inert gas.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, in a 4:1 ratio).

  • Heat the reaction to 80-100 °C and monitor its progress.

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product via column chromatography.

Visualizing the Logic: Catalyst Selection Workflow

To aid in the decision-making process for catalyst selection, the following workflow diagram illustrates a logical progression for troubleshooting and optimization.

CatalystSelectionWorkflow cluster_start Initial Reaction Setup cluster_problem Problem Identification cluster_solutions Troubleshooting Pathways cluster_actions Corrective Actions cluster_outcome Desired Outcome Start Reaction with this compound Problem Low Conversion or Side Reactions? Start->Problem LowConversion Low Conversion Problem->LowConversion Yes SideReaction Side Reaction (e.g., Hydrodechlorination) Problem->SideReaction Yes ChangeLigand Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) LowConversion->ChangeLigand ChangeBase Optimize Base (e.g., Stronger, Non-coordinating) LowConversion->ChangeBase ChangePrecatalyst Use Well-Defined Precatalyst (e.g., G3/G4) LowConversion->ChangePrecatalyst SideReaction->ChangeLigand OptimizeConditions Ensure Anhydrous/Inert Conditions SideReaction->OptimizeConditions Success Improved Yield and Selectivity ChangeLigand->Success ChangeBase->Success ChangePrecatalyst->Success OptimizeConditions->Success

Caption: A decision workflow for troubleshooting common issues in cross-coupling reactions of this compound.

Mechanistic Considerations: The Role of the ortho-Amino Group

The ortho-methylamino group in this compound can present a unique challenge in palladium-catalyzed reactions. It has the potential to act as a chelating ligand, coordinating to the palladium center and potentially inhibiting the catalytic cycle.

CatalystInhibition cluster_cycle Catalytic Cycle cluster_inhibition Inhibition Pathway ActivePd Active Pd(0) Catalyst OxAdd Oxidative Addition ActivePd->OxAdd Aryl Halide Transmetalation Transmetalation / Amine Coordination OxAdd->Transmetalation Amine/Boronic Acid Chelation Chelation by ortho-Amino Group OxAdd->Chelation ReductiveElimination Reductive Elimination Transmetalation->ReductiveElimination ReductiveElimination->ActivePd Product InactiveComplex Inactive Pd Complex Chelation->InactiveComplex Forms Stable Complex

Caption: Potential catalyst inhibition pathway due to chelation by the ortho-amino group.

To mitigate this, the use of bulky ligands is crucial. The steric hindrance provided by ligands like XPhos and SPhos can disfavor the formation of a stable, chelated palladium complex, thereby keeping the catalyst in the active cycle.

References

side reactions of Methyl 5-chloro-2-(methylamino)benzoate with nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, Researchers and Drug Development Professionals. This guide serves as a dedicated technical resource for navigating the complexities of working with Methyl 5-chloro-2-(methylamino)benzoate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to anticipate, troubleshoot, and control its reactivity with nucleophiles. This molecule, an N-methylated anthranilate derivative, possesses multiple reactive sites, making a clear understanding of competing reaction pathways essential for successful synthesis.

Understanding the Reactivity Landscape

This compound has three primary sites susceptible to reaction, each with distinct reactivity profiles. Understanding the interplay between these sites is the first step in troubleshooting undesirable side reactions.

  • Ester Carbonyl (C=O): This is the most electrophilic and common site for nucleophilic attack, leading to acyl substitution reactions like amidation or hydrolysis.

  • Aromatic Ring Carbon (C-Cl): The carbon atom bonded to the chlorine is a potential site for Nucleophilic Aromatic Substitution (SNAr). However, this pathway is generally disfavored due to the electron-donating nature of the methylamino group, but it can be forced under specific conditions.

  • Amino Group Nitrogen (N-H): The secondary amine is nucleophilic and can participate in reactions, but its reactivity is often modulated by the adjacent aromatic ring. It can also be deprotonated under basic conditions.

Below is a diagram illustrating these key reactive zones.

Caption: Key reactive sites on this compound.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during reactions with this substrate in a practical, question-and-answer format.

FAQ 1: My amidation reaction with a primary/secondary amine is slow and gives a low yield. What are the likely causes and solutions?

This is a frequent challenge stemming from the balance between the ester's reactivity and the nucleophile's potency.

Underlying Causality: The direct reaction between an ester and an amine is often slow and requires heat.[1] The reactivity is governed by two factors: the electrophilicity of the ester's carbonyl carbon and the nucleophilicity of the amine. While the ester is activated, strong bases can deprotonate the N-H group, and sterically hindered amines will struggle to attack the carbonyl center.[2][3]

Troubleshooting Protocol:

  • Assess Nucleophilicity: Is your amine a weak nucleophile (e.g., aniline) or sterically bulky (e.g., diisopropylamine)? Weaker nucleophiles require more forcing conditions.

  • Increase Temperature: Refluxing the reaction in a high-boiling solvent like toluene or xylene can often drive the reaction to completion. A patent for a similar compound, N-phenethyl-5-chloro-2-methoxybenzamide, describes heating the corresponding methyl ester with phenethylamine at 125°C for several hours.[4]

  • Catalysis: Consider adding a catalytic amount of an activating agent. Boronic acid derivatives have been shown to be effective catalysts for direct amidation at room temperature.[5]

  • Convert to a More Reactive Intermediate: If direct amidation fails, a highly reliable two-step process is often the best solution:

    • Step 1: Hydrolysis. First, hydrolyze the methyl ester to the corresponding carboxylic acid using a base like LiOH or NaOH in a water/methanol mixture.[6][7] This reaction is typically clean and high-yielding.

    • Step 2: Amide Coupling. Convert the resulting carboxylic acid to an amide using standard peptide coupling agents (e.g., HBTU, DCC) or by first converting it to an acid chloride with thionyl chloride (SOCl₂) or oxalyl chloride, followed by the addition of your amine.[8][9] The acid chloride route is extremely effective as it dramatically increases the electrophilicity of the carbonyl carbon.[10]

Amidation_Troubleshooting start Low Amidation Yield check_amine Is amine sterically hindered or a weak nucleophile? start->check_amine use_catalyst Add Amidation Catalyst (e.g., Boronic Acid) start->use_catalyst increase_temp Increase Temperature (e.g., Reflux in Toluene) check_amine->increase_temp No two_step Use Two-Step Protocol: 1. Hydrolyze to Acid 2. Amide Coupling check_amine->two_step Yes success Reaction Successful increase_temp->success use_catalyst->success two_step->success

Caption: Decision workflow for troubleshooting low amidation yields.

FAQ 2: During my reaction, I'm seeing a significant amount of the carboxylic acid byproduct, 5-chloro-2-(methylamino)benzoic acid. How can I prevent this unwanted hydrolysis?

Unintended hydrolysis is a classic side reaction when water is present, especially under non-neutral pH.

Underlying Causality: Ester hydrolysis is catalyzed by both acid and base.[7] If your reaction conditions involve aqueous workups, acidic salts, or basic reagents, and there are trace amounts of water, the ester is at risk of being cleaved. The mechanism involves nucleophilic attack of water or hydroxide on the ester carbonyl.[11]

Preventative Measures:

  • Strict Anhydrous Conditions: Ensure all glassware is oven-dried and solvents are anhydrous. Run the reaction under an inert atmosphere (Nitrogen or Argon) to exclude atmospheric moisture.

  • Choice of Base: If a base is required, use a non-nucleophilic, sterically hindered base like Proton-Sponge or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) instead of hydroxides or alkoxides. If adding an amine nucleophile, using an excess of the amine can serve as the base to neutralize any acid formed without introducing water.[1]

  • pH Control During Workup: When quenching the reaction or performing an extraction, use a buffered solution or perform the operation at low temperatures to minimize the contact time under hydrolytic conditions.

FAQ 3: I have detected a byproduct where the chloro group has been substituted by my nucleophile. Is this common and how can I minimize it?

This side reaction is a Nucleophilic Aromatic Substitution (SNAr). While less common for this specific substrate, it is possible under certain conditions.

Underlying Causality: SNAr reactions require an electron-poor aromatic ring and a good leaving group.[12] The chloro substituent is a decent leaving group. However, the methylamino group is electron-donating, which deactivates the ring towards nucleophilic attack. To overcome this, forceful conditions are typically required.

Conditions Favoring SNAr:

  • High Temperatures: Significant thermal energy can overcome the activation barrier.

  • Very Strong Nucleophiles/Bases: Potent nucleophiles like alkoxides or thiolates at high concentrations are more likely to initiate this reaction.

  • Polar Aprotic Solvents: Solvents like DMSO or DMF can stabilize the charged intermediate (Meisenheimer complex) formed during the SNAr mechanism, thus promoting the reaction.[12]

Minimization Strategies:

  • Reduce Reaction Temperature: This is the most effective way to disfavor the high-activation-energy SNAr pathway relative to the desired reaction at the ester.

  • Avoid Excessively Strong Bases: Use the mildest base necessary to achieve the primary transformation.

  • Change Solvent: If possible, switch from a polar aprotic solvent to a less polar one like toluene or THF.

Data Summary: Competing Reaction Pathways

The choice of nucleophile and conditions dictates the product distribution. This table summarizes the expected outcomes.

NucleophileReagent/ConditionsExpected Primary ProductPotential Side Product(s)
Primary/Secondary Amine Heat (e.g., 100-130°C)N-Substituted AmideHydrolysis product (if wet)
Hydroxide (NaOH, LiOH) H₂O/MeOH, RT to 60°CCarboxylic Acid (Saponification)None, typically a clean reaction[6]
Alkoxide (e.g., NaOMe) High Temp (>120°C), DMSOTransesterification ProductSNAr Product (Displacement of Cl)
Water (Acidic Cond.) H₃O⁺, HeatCarboxylic Acid (Hydrolysis)None

digraph "Competing_Pathways" {
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node [shape=record, style="rounded,filled", fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

start [label="{this compound | + Nucleophile (Nu⁻)}", fillcolor="#FFFFFF", shape=box];

path1 [label=" Amidation/Acyl Substitution | Conditions: Amine, Heat | Product: Amide", fillcolor="#34A853", fontcolor="#FFFFFF"]; path2 [label=" Hydrolysis | Conditions: H₂O, Acid/Base | Product: Carboxylic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; path3 [label=" SNAr | Conditions: Strong Nu⁻, High Temp | Product: Cl-Substituted", fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> path1 [label=" Common\n Pathway"]; start -> path2 [label=" Side Reaction\n (if H₂O present)"]; start -> path3 [label=" Side Reaction\n (Harsh Conditions)"]; }

Caption: Competing reaction pathways for the substrate with nucleophiles.

References

Technical Support Center: Scale-Up of Methyl 5-chloro-2-(methylamino)benzoate Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges in the scaled-up production of Methyl 5-chloro-2-(methylamino)benzoate. This guide is designed for researchers, chemists, and process development professionals. We will dissect common issues encountered during synthesis, providing troubleshooting strategies and detailed protocols to ensure a robust and scalable process.

Overview of Synthetic Pathway

The synthesis of this compound is typically achieved in a two-stage process. First, a suitable precursor, Methyl 2-amino-5-chlorobenzoate, is synthesized. This is followed by a selective N-methylation reaction to yield the final product. Each stage presents unique challenges, particularly when transitioning from bench-scale to pilot or industrial-scale production.

Synthetic_Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: N-Methylation 2-Amino-5-chlorobenzoic Acid 2-Amino-5-chlorobenzoic Acid Esterification Esterification 2-Amino-5-chlorobenzoic Acid->Esterification Methanol Methanol Methanol->Esterification Precursor Methyl 2-amino-5-chlorobenzoate Esterification->Precursor N_Methylation N_Methylation Precursor->N_Methylation Methylating_Agent Methylating Agent (e.g., Dimethyl Sulfate) Methylating_Agent->N_Methylation Base Base Base->N_Methylation Final_Product This compound N_Methylation->Final_Product

Caption: General two-stage synthetic workflow.

Part 1: FAQs and Troubleshooting for Precursor Synthesis (Methyl 2-amino-5-chlorobenzoate)

This initial stage is critical as the purity of the precursor directly impacts the final product quality.

Frequently Asked Questions

Q1: What are the common synthetic routes to Methyl 2-amino-5-chlorobenzoate?

A1: There are several established routes:

  • Route A: Esterification of 2-amino-5-chlorobenzoic acid. This is a direct and common method. The acid is reacted with methanol in the presence of a strong acid catalyst like sulfuric acid or thionyl chloride.[1]

  • Route B: Chlorination of Methyl anthranilate. This involves the direct chlorination of methyl anthranilate using reagents like sodium hypochlorite and acetic acid at low temperatures.[2]

  • Route C: Reduction of a nitro-precursor. This route starts with 5-chloro-2-nitrobenzoic acid, which is first reduced (e.g., using Raney nickel and hydrogen) to 2-amino-5-chlorobenzoic acid, followed by esterification.[3]

Q2: Which esterification catalyst is recommended for scale-up?

A2: While sulfuric acid is effective, its use can lead to acidic waste streams and potential side reactions like sulfonation at higher temperatures. Thionyl chloride is an excellent alternative as it reacts with methanol to form HCl in situ and methyl sulfite, driving the reaction to completion.[1] Solid acid catalysts are also being explored for easier separation and reusability, which is advantageous for industrial processes.[4]

Troubleshooting Guide: Precursor Synthesis
Problem Potential Cause Recommended Solution & Explanation
Low Esterification Yield Reversible Reaction Equilibrium: Fischer esterification is an equilibrium-limited process.Increase Methanol: Use a significant excess of methanol to shift the equilibrium towards the product. Water Removal: If scaling up, consider methods for removing water as it forms. Alternative Reagent: Use thionyl chloride or oxalyl chloride to convert the carboxylic acid to the more reactive acid chloride intermediate.
Incomplete Reaction Insufficient Catalyst: The catalytic amount of acid may be too low or has been neutralized. Low Temperature/Short Time: Reaction kinetics may be slow under the current conditions.Optimize Catalyst Loading: Ensure at least a catalytic amount of strong acid is present. For thionyl chloride, use stoichiometric or slight excess amounts. Increase Temperature/Time: Monitor the reaction by TLC or HPLC and extend the reflux time or moderately increase the temperature.
Product is Dark/Discolored Side Reactions: High temperatures with strong acids like H₂SO₄ can cause decomposition or polymerization of the aniline derivative.Temperature Control: Maintain a gentle reflux and avoid excessive heating. Inert Atmosphere: Blanketing the reaction with an inert gas like nitrogen can prevent oxidative side reactions. Purification: Treat the crude product with activated carbon during recrystallization to remove colored impurities.[2]
Difficult Isolation Product Solubility: The product might have some solubility in the aqueous phase during work-up.pH Adjustment: During work-up, neutralize the acidic catalyst carefully. The product is least soluble at its isoelectric point. Salting Out: Add saturated brine during the extraction to decrease the solubility of the product in the aqueous layer.

Part 2: FAQs and Troubleshooting for N-Methylation

Selective mono-methylation is the primary challenge in this stage, as over-methylation is a common side reaction.

Frequently Asked Questions

Q1: What are the most common methylating agents for this reaction?

A1: Several agents can be used, each with pros and cons for scale-up:

  • Dimethyl Sulfate (DMS): Highly effective and relatively inexpensive, but extremely toxic and carcinogenic. Requires strict handling protocols.

  • Methyl Iodide (MeI): Very reactive but more expensive and a volatile reagent.

  • Formaldehyde/Reducing Agent (Eschweiler-Clarke reaction): A classic method that is effective for mono-methylation and uses inexpensive reagents. However, it can require harsh conditions.[5]

  • Dimethyl Carbonate (DMC): A greener, less toxic alternative, but often requires higher temperatures and specific catalysts.[6]

Q2: Why is over-methylation (formation of N,N-dimethyl product) a significant issue?

A2: The product, this compound, is an N-alkylaniline. The nitrogen in this product is often more nucleophilic than the nitrogen in the starting material (a primary aniline), making it more reactive towards the methylating agent.[7] This leads to a competitive reaction forming the undesired N,N-dimethyl byproduct.

Troubleshooting Guide: N-Methylation

Troubleshooting_N_Methylation start Low Yield in N-Methylation Step check_conversion Is Starting Material (SM) Consumed? (Check by HPLC/TLC) start->check_conversion low_conv_causes Potential Causes: - Insufficiently strong base - Low reaction temperature - Poor reagent reactivity check_conversion->low_conv_causes No high_conv_causes Potential Causes: - Over-methylation to N,N-dimethyl - Ester hydrolysis - Product loss during work-up check_conversion->high_conv_causes Yes low_conv_solutions Solutions: 1. Use a stronger base (e.g., NaH). 2. Gradually increase temperature. 3. Switch to a more reactive methylating   agent (e.g., MeI over DMS). low_conv_causes->low_conv_solutions high_conv_solutions Solutions: 1. Control stoichiometry (use slight excess of aniline). 2. Lower reaction temperature. 3. Ensure anhydrous conditions. 4. Optimize work-up pH and extraction. high_conv_causes->high_conv_solutions

Caption: Decision tree for troubleshooting low yield in N-methylation.

Problem Potential Cause Recommended Solution & Explanation
Significant Over-methylation High Reactivity of Product: The mono-methylated product is more nucleophilic than the starting material. Excess Methylating Agent: Stoichiometry is off.Control Stoichiometry: Use a slight excess of the aniline precursor relative to the methylating agent. This makes the precursor the most abundant nucleophile.[7] Slow Addition: Add the methylating agent slowly and at a controlled temperature to maintain a low instantaneous concentration, favoring reaction with the more abundant starting material. Lower Temperature: Reducing the reaction temperature can decrease the rate of the second methylation more significantly than the first.
Ester Hydrolysis Presence of Water: The reaction is run under basic conditions, which can readily hydrolyze the methyl ester if water is present, especially upon heating.Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried. Run the reaction under an inert, dry atmosphere (N₂ or Ar).[8] Careful Work-up: Quench the reaction at low temperatures and use a buffered or weakly acidic solution to neutralize the base before extraction to minimize ester hydrolysis.
Low or No Conversion Weak Base: The base used (e.g., K₂CO₃) may not be strong enough to sufficiently deprotonate the aniline nitrogen, which is required for alkylation.Stronger Base: Consider using a stronger base like sodium hydride (NaH) in an aprotic solvent like THF. This will irreversibly deprotonate the amine, creating a much more reactive nucleophile.[8] Optimize Solvent: Aprotic polar solvents like DMF or DMSO can accelerate the reaction rate compared to less polar solvents.
Difficult Purification Similar Polarity: The starting material, desired product, and N,N-dimethyl byproduct often have very similar polarities, making chromatographic separation difficult at scale.Recrystallization: This is the preferred method for purification at scale. Systematically screen different solvent systems (e.g., heptane/ethyl acetate, toluene, isopropanol/water) to find conditions where the desired product crystallizes out, leaving impurities in the mother liquor.

Part 3: Key Scale-Up Considerations

Transitioning from the lab bench to a pilot plant introduces challenges beyond reaction chemistry.

  • Thermal Management: Both esterification with thionyl chloride and N-methylation are often exothermic. On a large scale, inefficient heat removal can lead to a rapid temperature increase, causing side reactions, product decomposition, and potential runaway conditions. Ensure the reactor has adequate cooling capacity and consider controlling the rate of reagent addition to manage the heat output.[9]

  • Mass Transfer & Mixing: In large reactors, ensuring uniform mixing is critical, especially in heterogeneous reactions involving solids like potassium carbonate. Poor mixing can create localized "hot spots" or areas of high reagent concentration, leading to inconsistent product quality and increased byproduct formation.

  • Safety and Handling: Reagents like dimethyl sulfate are highly toxic and must be handled with extreme care using closed systems and appropriate personal protective equipment (PPE). Thionyl chloride and strong acids are corrosive.[10] A thorough process safety review is mandatory before any scale-up operation.

  • Work-up and Isolation: Large-volume extractions are cumbersome. At scale, isolation is preferably achieved by crystallization and filtration. The process should be designed to precipitate the product directly from the reaction mixture or after a solvent swap, minimizing liquid-liquid extractions.

Detailed Experimental Protocols

The following are representative protocols and should be optimized for your specific equipment and scale.

Protocol 1: Synthesis of Methyl 2-amino-5-chlorobenzoate (via Thionyl Chloride)
  • Setup: Equip a suitable reactor with a mechanical stirrer, reflux condenser, dropping funnel, and a gas outlet connected to a scrubber (for HCl and SO₂).

  • Charge: Charge methanol (10 volumes, e.g., 1 L for 100 g of acid) to the reactor and cool to 0-5 °C in an ice bath.

  • Reagent Addition: Slowly add thionyl chloride (1.2 equivalents) via the dropping funnel, maintaining the internal temperature below 15 °C. An exothermic reaction will occur.

  • Starting Material Addition: Once the addition is complete, add 2-amino-5-chlorobenzoic acid (1.0 equivalent) portion-wise to the cold solution.

  • Reaction: Heat the mixture to reflux (approx. 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by HPLC or TLC until the starting acid is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Slowly pour the mixture into a vessel containing ice water (20 volumes).

  • Neutralization: Carefully add a saturated solution of sodium bicarbonate until the pH of the slurry is ~7-8.

  • Isolation: Filter the precipitated white solid, wash the cake thoroughly with water until the filtrate is neutral, and dry under vacuum at 50-60 °C.

Protocol 2: N-Methylation of Methyl 2-amino-5-chlorobenzoate
  • Setup: Equip a dry reactor with a mechanical stirrer, dropping funnel, and nitrogen inlet/outlet.

  • Charge: Charge the reactor with Methyl 2-amino-5-chlorobenzoate (1.0 equivalent), anhydrous potassium carbonate (1.5 equivalents), and a suitable aprotic solvent like DMF (5-10 volumes).

  • Inerting: Purge the vessel with nitrogen.

  • Reagent Addition: Heat the slurry to 40-50 °C. Slowly add dimethyl sulfate (0.95 equivalents to favor mono-alkylation) via the dropping funnel over 1-2 hours. A mild exotherm may be observed.

  • Reaction: After addition, stir the mixture at 50-60 °C for 8-12 hours. Monitor the reaction by HPLC for the disappearance of starting material and the formation of product and byproduct.

  • Quench: Cool the reaction to 10-15 °C. Slowly and carefully add water (10-20 volumes) to quench the reaction and dissolve the inorganic salts.

  • Isolation: The product will often precipitate as a solid. Stir the slurry for 1-2 hours at low temperature to maximize crystallization.

  • Purification: Filter the crude product. Wash the filter cake with water. The crude solid can be purified by recrystallization from a suitable solvent like ethanol or a heptane/ethyl acetate mixture.

References

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Validation & Comparative

A Comparative Guide to the Reactivity of Methyl 5-chloro-2-(methylamino)benzoate and Structurally Similar Anilines

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical and materials science, the nuanced reactivity of aniline derivatives is a cornerstone of molecular design and synthesis. Methyl 5-chloro-2-(methylamino)benzoate, a substituted N-methylanthranilic acid ester, presents a unique electronic and steric profile that dictates its behavior in key synthetic transformations.[1] This guide provides an in-depth, objective comparison of the reactivity of this compound with other structurally related anilines. By examining its performance in fundamental reactions such as acylation, alkylation, and palladium-catalyzed cross-coupling, we aim to provide researchers with the predictive understanding necessary for efficient synthetic planning and optimization.

The reactivity of anilines is governed by a delicate interplay of electronic effects (both inductive and resonance) and steric hindrance around the nitrogen atom.[2][3] The lone pair of electrons on the nitrogen atom is central to its nucleophilicity and basicity.[4][5] However, this reactivity can be significantly modulated by substituents on the aromatic ring and on the nitrogen itself. In this compound, we see the combined influence of an electron-withdrawing chloro group, an electron-donating N-methyl group, and a sterically demanding ortho-ester. Understanding how these features collectively impact reactivity is paramount for its effective utilization in complex molecule synthesis.

Factors Influencing Aniline Reactivity

The reactivity of an aniline derivative is not a monolithic property but rather a composite of several interconnected factors. A thorough understanding of these is crucial for predicting reaction outcomes and troubleshooting synthetic challenges.

Electronic Effects: A Balancing Act of Induction and Resonance

Substituents on the aniline ring exert profound electronic effects that can either enhance or diminish the nucleophilicity of the amino group.[6] These effects are broadly categorized as inductive and resonance effects.

  • Inductive Effect (-I): Electronegative atoms, such as the chlorine atom in this compound, withdraw electron density through the sigma (σ) bond framework.[2] This deactivates the ring, making the nitrogen lone pair less available for donation.

  • Resonance Effect (+M/-M): Substituents with lone pairs (like -NHCH₃) or pi systems can donate or withdraw electron density through the pi (π) system of the aromatic ring. The N-methylamino group is a strong electron-donating group (+M), increasing electron density at the ortho and para positions.[7] Conversely, the ester group (-COOCH₃) is an electron-withdrawing group (-M).

The net electronic character of the aniline is a summation of these competing effects.

Steric Hindrance: The "Ortho Effect"

The presence of substituents at the ortho position to the amino group can physically obstruct the approach of reagents, a phenomenon known as steric hindrance or the "ortho effect".[3][8] This can dramatically decrease reaction rates, even when electronic factors are favorable.[9] In this compound, the ortho-methyl ester group presents a significant steric barrier.

Comparative Reactivity Analysis

To provide a practical framework for understanding the reactivity of this compound, we will compare it to a series of structurally related anilines in three common and synthetically important transformations: N-Acylation, N-Alkylation, and Palladium-Catalyzed Cross-Coupling.

Anilines for Comparison:

  • Aniline: The unsubstituted parent compound, serving as a baseline.

  • N-Methylaniline: To isolate the effect of the N-methyl group.

  • Methyl Anthranilate: To assess the impact of the ortho-ester group.

  • 4-Chloroaniline: To evaluate the influence of the para-chloro substituent.

  • 2,6-Dimethylaniline: A sterically hindered aniline for comparison.[9]

N-Acylation: Assessing Nucleophilicity

N-acylation is a fundamental reaction that is highly sensitive to both the electronic and steric environment of the aniline nitrogen. A common method involves the reaction with an acid chloride, such as benzoyl chloride.

Experimental Protocol: Comparative N-Acylation with Benzoyl Chloride

  • Reaction Setup: To a solution of the respective aniline (1.0 mmol) in a suitable aprotic solvent (e.g., dichloromethane, 5 mL) at 0 °C, add triethylamine (1.2 mmol).

  • Reagent Addition: Slowly add benzoyl chloride (1.1 mmol) to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up and Isolation: Upon completion, quench the reaction with water, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Expected Reactivity Trend and Rationale:

Aniline DerivativePredicted Relative RateRationale
AnilineHighUnhindered and electronically neutral (baseline).[9]
N-MethylanilineHighThe N-methyl group slightly increases nucleophilicity through an inductive effect.
4-ChloroanilineModerateThe electron-withdrawing chloro group at the para position reduces nucleophilicity.[6]
Methyl AnthranilateLowThe ortho-ester group introduces significant steric hindrance, impeding the approach of the acylating agent.[3]
This compound Very Low Combines the steric hindrance of the ortho-ester with the electron-withdrawing effect of the chloro group.
2,6-DimethylanilineExtremely LowSevere steric hindrance from the two ortho-methyl groups drastically reduces reactivity.[8][9]

Acylation_Workflow

N-Alkylation: Exploring Reactivity with Alkyl Halides

N-alkylation, often carried out with alkyl halides, provides another lens through which to view aniline reactivity. This reaction is also sensitive to steric and electronic effects, though sometimes to a different degree than acylation.

Experimental Protocol: Comparative N-Alkylation with Methyl Iodide

  • Reaction Setup: In a sealed tube, combine the aniline (1.0 mmol), potassium carbonate (2.0 mmol), and a polar aprotic solvent such as dimethylformamide (DMF, 5 mL).

  • Reagent Addition: Add methyl iodide (1.5 mmol) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to 60 °C and stir for 12-24 hours.

  • Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. After completion, cool the reaction, dilute with water, and extract with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried, and concentrated. Purification is achieved via column chromatography.

Expected Reactivity Trend and Rationale:

Aniline DerivativePredicted Relative RateRationale
AnilineHighProne to over-alkylation to form the tertiary amine.
N-MethylanilineModerateAlready N-methylated, so the reaction leads to the tertiary amine. The starting material is less nucleophilic than aniline for the first alkylation.
4-ChloroanilineModerateThe chloro group deactivates the nitrogen, slowing the reaction.[6]
Methyl AnthranilateLowSignificant steric hindrance from the ortho-ester group.[3]
This compound Very Low The combination of steric hindrance and the deactivating chloro group makes alkylation challenging.
2,6-DimethylanilineExtremely LowThe severe steric hindrance effectively shuts down N-alkylation under these conditions.[9][10]
Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds and is a cornerstone of modern synthetic chemistry.[11][12][13] The reactivity of the aniline in this context is crucial for the efficiency of the catalytic cycle. Aryl chlorides, like the one present in this compound, are generally less reactive than the corresponding bromides or iodides and often require more specialized catalyst systems.[14]

Experimental Protocol: Comparative Buchwald-Hartwig Amination with 4-Bromotoluene

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.015 mmol), a suitable phosphine ligand (e.g., XPhos, 0.03 mmol), and sodium tert-butoxide (2.0 mmol) to an oven-dried Schlenk flask.

  • Reagent Addition: Add 4-bromotoluene (1.0 mmol) and the respective aniline (1.2 mmol).

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Reaction Conditions: Heat the mixture to 100-110 °C with vigorous stirring.

  • Monitoring and Work-up: Monitor the reaction by GC-MS. Upon completion, cool the reaction, filter through a pad of celite, and concentrate the filtrate. The residue can be purified by column chromatography.[11]

Expected Reactivity Trend and Rationale:

Aniline DerivativePredicted Relative RateRationale
AnilineHighA standard substrate for Buchwald-Hartwig amination.[15]
N-MethylanilineHighAlso a good coupling partner in this reaction.
4-ChloroanilineModerateThe chloro group slightly deactivates the aniline, but it is still a viable substrate.
Methyl AnthranilateLowSteric hindrance from the ortho-ester can slow down the reductive elimination step in the catalytic cycle.[3]
This compound Low to Moderate The steric hindrance is a significant factor. However, the N-methyl group can sometimes be beneficial in the catalytic cycle. The chloro group on the aniline is not directly involved in this specific reaction but contributes to the overall electronic properties.
2,6-DimethylanilineVery LowSevere steric hindrance makes this a very challenging substrate for Buchwald-Hartwig amination.[9]

Buchwald_Hartwig_Cycle

Discussion and Conclusion

The comparative analysis reveals that the reactivity of this compound is significantly attenuated compared to simpler anilines. This is a direct consequence of the cumulative impact of steric hindrance from the ortho-methyl ester group and the electron-withdrawing inductive effect of the para-chloro substituent.

For N-acylation and N-alkylation , the steric bulk around the nitrogen atom is the dominant deactivating factor. Researchers attempting these transformations should anticipate the need for more forcing reaction conditions, such as higher temperatures, longer reaction times, or the use of more potent reagents, compared to less hindered anilines.

In Palladium-catalyzed cross-coupling reactions , while still challenging, the situation is more nuanced. The success of Buchwald-Hartwig amination is highly dependent on the choice of catalyst and ligand.[16] For sterically demanding substrates like this compound, bulky, electron-rich phosphine ligands are often necessary to facilitate the crucial reductive elimination step.[11]

This guide provides a foundational understanding of the reactivity of this compound in the context of other anilines. The provided experimental protocols serve as a starting point for comparative studies, and the predicted reactivity trends offer a framework for rational synthetic design. By appreciating the interplay of electronic and steric factors, researchers can better navigate the synthetic challenges and opportunities presented by this and other complex aniline derivatives.

References

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A Comparative Guide to Purity Validation of Methyl 5-chloro-2-(methylamino)benzoate by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

Methyl 5-chloro-2-(methylamino)benzoate is a substituted benzoic acid ester that serves as a key building block and strategic intermediate in the synthesis of various active pharmaceutical ingredients (APIs)[1][2]. In the landscape of drug development and manufacturing, the purity of such intermediates is not a trivial parameter; it is a critical quality attribute that directly influences the safety and efficacy of the final drug product. The presence of even trace-level impurities can potentially alter the pharmacological or toxicological profile of an API, making rigorous purity assessment an indispensable part of quality control.

This guide provides an in-depth technical overview of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for determining the purity of this compound. We will explore the causality behind the selection of GC-MS, present a detailed, self-validating experimental protocol, and objectively compare its performance against alternative analytical techniques, supported by experimental data. This document is intended for researchers, analytical scientists, and drug development professionals who require a robust and reliable method for purity validation.

The Rationale for GC-MS: A Symbiosis of Separation and Specificity

The selection of an analytical technique is the cornerstone of method development. For this compound, a compound with sufficient volatility and thermal stability, Gas Chromatography (GC) is an exceptionally powerful separation technique[3][4][5]. It offers high-resolution separation of the main component from potential process-related impurities and degradation products.

The coupling of GC with a Mass Spectrometry (MS) detector elevates the method from a simple quantitative tool to a highly specific and sensitive analytical solution. While detectors like the Flame Ionization Detector (FID) are robust for quantification, they lack structural confirmation capabilities. MS, however, provides mass-to-charge ratio data, which acts as a chemical fingerprint for the analyte and its impurities[5][6]. This dual capability is paramount for:

  • Positive Identification: Confirming the identity of the main peak by comparing its mass spectrum with a reference standard.

  • Impurity Profiling: Tentatively identifying unknown impurities based on their fragmentation patterns, which is crucial for meeting regulatory expectations on impurity characterization.

  • Enhanced Specificity: Ensuring that the chromatographic peak used for quantification corresponds to a single component, free from co-eluting impurities.

This combination of high-efficiency separation and definitive identification makes GC-MS the gold standard for the purity analysis of volatile and semi-volatile pharmaceutical intermediates.

The Regulatory Framework: Adherence to Global Standards

To ensure scientific validity and global regulatory acceptance, any analytical method validation must be conducted within the framework of established guidelines. This protocol is designed in accordance with the principles outlined by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), specifically the ICH Q2(R1) and the recently revised Q2(R2) guidelines on the Validation of Analytical Procedures [7][8][9][10][11]. Furthermore, the chromatographic system's performance and adjustments adhere to the standards set by the United States Pharmacopeia (USP) General Chapter <621> Chromatography and the European Pharmacopoeia (EP) Chapter 2.2.28. Gas Chromatography[3][12][13][14][15]. Adherence to these guidelines ensures the method is fit for its intended purpose and generates data that is reliable, reproducible, and trustworthy[16][17].

A Validated GC-MS Method for Purity Determination

The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose[11][16]. The following sections detail the experimental protocol and acceptance criteria for the validation of a GC-MS method for this compound.

Experimental Protocol: Step-by-Step Methodology

Instrumentation:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent) equipped with a split/splitless injector.

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent) operating in Electron Ionization (EI) mode.

  • GC Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness. This low-polarity column is chosen for its excellent performance with a wide range of semi-volatile aromatic compounds.

Chromatographic Conditions:

  • Carrier Gas: Helium, constant flow rate of 1.2 mL/min.

  • Injector Temperature: 280°C.

  • Injection Volume: 1 µL, Split ratio 50:1.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Final hold: Hold at 280°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • MS Ion Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Data Acquisition: Full Scan mode (m/z 40-450) for identification and Selective Ion Monitoring (SIM) mode for quantification.

    • SIM Ions for Quantification: m/z 185 (M+), 154, 126 (example ions, to be confirmed with reference standard).

Sample Preparation:

  • Standard Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Methylene Chloride.

  • Sample Solution (1000 µg/mL): Prepare in the same manner as the Standard Solution using the sample to be tested.

  • Linearity Solutions: Prepare a series of dilutions from the Standard Solution to cover a range of 50% to 150% of the nominal concentration (e.g., 500, 800, 1000, 1200, 1500 µg/mL).

Validation Parameters and Acceptance Criteria

The following validation characteristics are evaluated to ensure the method is reliable and fit for purpose.

System Suitability: Before any validation run, the system's performance is verified by injecting the Standard Solution in five replicates. The system must meet the following criteria, as guided by USP <621>[13][14][18].

  • Precision: Relative Standard Deviation (%RSD) of the peak area for five replicate injections must be ≤ 2.0%.

  • Tailing Factor (Asymmetry Factor): Must be between 0.8 and 1.5.

Specificity (Selectivity): Specificity is the ability to assess the analyte unequivocally in the presence of other components.

  • Procedure: Analyze a blank (Methylene Chloride), the Standard Solution, and the Sample Solution. The chromatogram of the blank should show no interfering peaks at the retention time of this compound.

  • Forced Degradation: The sample is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. The method must demonstrate that the main peak is spectrally pure and well-resolved from any degradant peaks.

Linearity:

  • Procedure: Analyze the prepared linearity solutions. Plot the peak area response versus the concentration.

  • Acceptance Criterion: The correlation coefficient (R²) of the linear regression line must be ≥ 0.999.

Accuracy (as Recovery):

  • Procedure: Spike a placebo or a known sample matrix with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Prepare each level in triplicate.

  • Acceptance Criterion: The mean recovery should be within 98.0% to 102.0% for each level, with a %RSD not exceeding 2.0%.

Precision:

  • Repeatability (Intra-assay precision): Analyze six individual preparations of the sample solution at 100% of the target concentration on the same day.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day with a different analyst or on a different instrument.

  • Acceptance Criterion: The %RSD for both repeatability and intermediate precision studies should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Procedure: Determined based on the signal-to-noise ratio (S/N). LOD is typically established at an S/N of 3:1, and LOQ at an S/N of 10:1. This can be confirmed by injecting solutions at these estimated concentrations.

  • Acceptance Criterion: The LOQ must be precise and accurate, meeting the criteria for precision (e.g., %RSD ≤ 10%) and accuracy (e.g., recovery 80-120%).

Robustness:

  • Procedure: Deliberately vary critical method parameters one at a time, such as GC oven temperature ramp rate (±2°C/min), carrier gas flow rate (±0.1 mL/min), and injector temperature (±5°C).

  • Acceptance Criterion: The system suitability parameters must still be met, and the quantitative results should not be significantly affected by these minor variations.

Summary of Validation Data

The following table summarizes hypothetical but realistic data from the validation experiments described above.

Validation ParameterAcceptance CriterionResultPass/Fail
Specificity No interference at analyte RTNo interferences observedPass
Linearity (R²) ≥ 0.9990.9995Pass
Accuracy (Recovery) 98.0 - 102.0%99.2% - 101.5%Pass
Precision (%RSD)
- Repeatability≤ 2.0%0.85%Pass
- Intermediate Precision≤ 2.0%1.12%Pass
LOQ S/N ≥ 10; Accurate & Precise0.5 µg/mLPass
LOD S/N ≥ 30.15 µg/mLPass
Robustness System suitability metAll variations met criteriaPass

Visualizing the Validation Workflow

A structured workflow is essential for a comprehensive and compliant method validation process.

G cluster_0 Phase 1: Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Execution cluster_3 Phase 4: Reporting & Implementation Dev Method Development (Column, Temp Program, MS Params) Opt Method Optimization (Peak Shape, Resolution) Dev->Opt Protocol Draft Validation Protocol (Based on ICH Q2) Opt->Protocol Method Finalized SST Define System Suitability (Precision, Tailing Factor) Protocol->SST Spec Specificity (Blank, Spiked, Stressed) SST->Spec Execute Protocol Lin Linearity & Range Acc Accuracy (Recovery) Prec Precision (Repeatability, Intermediate) LOD_LOQ LOD & LOQ Rob Robustness Report Validation Summary Report Rob->Report Data Complies Routine Implementation for Routine QC Testing Report->Routine

Caption: A generalized workflow for analytical method validation.

Comparison with Alternative Analytical Methods

While GC-MS is a superior choice for this analyte, other techniques can also be used for purity determination. Understanding their relative strengths and weaknesses is key to justifying the chosen method. High-Performance Liquid Chromatography (HPLC) is a common alternative for less volatile or thermally labile compounds[5][19].

G Start Purity Validation of This compound GCMS GC-MS **Principle:** Volatility-based separation + Mass-based detection **Pros:** High specificity, Excellent for volatile compounds, Structural info on impurities **Cons:** Requires analyte volatility, Potential for thermal degradation HPLC HPLC-UV **Principle:** Partition chromatography + UV absorbance detection **Pros:** Broad applicability, Good for non-volatile/thermally labile compounds **Cons:** Lower specificity than MS, Requires chromophore, Potential for co-elution qNMR qNMR **Principle:** Nuclear spin resonance in a magnetic field **Pros:** Primary method (no reference standard needed), Absolute quantification, Highly specific structural info **Cons:** Lower sensitivity, Higher equipment cost, Complex data analysis

Caption: Comparison of primary analytical techniques.

Comparative Performance Summary
FeatureValidated GC-MS Method HPLC-UV Method Quantitative NMR (qNMR)
Principle Separation by volatility and polarity, detection by massSeparation by partitioning, detection by UV absorbanceAbsolute quantification based on nuclear magnetic resonance
Specificity Very High (Mass spectral data provides definitive identification)Moderate to High (Dependent on chromatographic resolution)Very High (Structure-specific signals)
Sensitivity (Typical LOQ) High (sub-µg/mL range)[20]High (ng/mL to µg/mL range)Low (mg/mL range)
Sample Throughput ModerateHighLow
Reference Standard Required for quantificationRequired for quantificationNot required for quantification (primary method)
Impurity Identification Excellent (Provides structural clues from fragmentation)Poor (Requires isolation or coupling to MS)Excellent (Provides definitive structure)
Best Suited For Volatile & semi-volatile thermally stable compoundsWide range of non-volatile and thermally labile compoundsPurity assignment of reference standards, absolute quantification

Conclusion

The Gas Chromatography-Mass Spectrometry method detailed in this guide has been demonstrated to be specific, linear, accurate, precise, and robust for the determination of purity of this compound. The validation results confirm that the method is fit for its intended purpose in a quality control environment, adhering to the stringent requirements of the ICH, USP, and EP guidelines[3][8][12].

The inherent specificity of the mass spectrometric detector provides a significant advantage over alternative techniques like HPLC-UV, offering a higher degree of confidence in both the identity and purity of the analyte. While techniques like qNMR offer absolute quantification, their lower sensitivity and throughput make them less suitable for routine quality control but invaluable for the certification of primary reference standards. For the routine purity assessment of this compound, this validated GC-MS method represents a scientifically sound, reliable, and defensible choice, ensuring the quality and consistency of this critical pharmaceutical intermediate.

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A Comparative Guide to the Spectroscopic Analysis of Methyl 5-chloro-2-(methylamino)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical synthesis, the unambiguous confirmation of a molecule's structure is a cornerstone of safety, efficacy, and intellectual property. Simple errors in substituent placement on an aromatic ring can lead to vastly different pharmacological activities and toxicological profiles. This guide provides an in-depth, comparative spectroscopic analysis of Methyl 5-chloro-2-(methylamino)benzoate, a common intermediate in organic synthesis.

To illustrate the power and nuance of modern spectroscopic techniques, its spectral data will be objectively compared against its unchlorinated parent compound, Methyl 2-(methylamino)benzoate. This comparison will highlight how subtle structural changes manifest as distinct, measurable differences in Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), providing a robust framework for structural validation.

The Principle of Orthogonal Spectroscopic Verification

Reliance on a single analytical technique is insufficient for definitive structural confirmation. Instead, we employ a multi-faceted approach where each method provides an independent, orthogonal piece of the structural puzzle.

  • Nuclear Magnetic Resonance (NMR): Maps the carbon-hydrogen framework, revealing the connectivity and chemical environment of each atom.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifies the functional groups present in the molecule by probing their characteristic vibrational frequencies.

  • Mass Spectrometry (MS): Determines the exact molecular weight and provides vital clues about the structure through controlled fragmentation. The presence of specific isotopes, like chlorine, yields a uniquely identifiable signature.

The convergence of data from these three techniques provides the highest degree of confidence in the assigned structure.

Comparative ¹H & ¹³C NMR Analysis: Mapping the Core Structure

NMR spectroscopy is arguably the most powerful tool for elucidating the precise arrangement of atoms in an organic molecule. The chemical shift (δ), splitting pattern (multiplicity), and integration of proton (¹H) signals, along with the number and chemical shifts of carbon (¹³C) signals, allow for a detailed reconstruction of the molecular skeleton.

The primary differentiator between our target compound and its comparator is the substitution pattern on the aromatic ring. This seemingly small change creates a cascade of predictable effects on the NMR spectra.

Predicted ¹H NMR Spectral Data
Assignment This compound (Predicted) Methyl 2-(methylamino)benzoate (Reference Data) Rationale for Differences
H-3~6.7 ppm (d, J ≈ 9.0 Hz)~6.6 ppm (t, J ≈ 7.5 Hz)In the target, H-3 is ortho to the electron-donating -NHMe group, shifting it upfield. It is split only by H-4. In the comparator, it is split by both H-4 and H-5.
H-4~7.2 ppm (dd, J ≈ 9.0, 2.5 Hz)~7.4 ppm (t, J ≈ 8.0 Hz)The electron-withdrawing effect of the para-Cl atom deshields H-4 in the target. It is split by both H-3 and H-6. The comparator shows a simple triplet.
H-6~7.8 ppm (d, J ≈ 2.5 Hz)~7.9 ppm (d, J ≈ 8.0 Hz)H-6 in the target is ortho to the strongly electron-withdrawing ester group and meta to the chlorine, resulting in a significant downfield shift. The small coupling constant is characteristic of meta-coupling to H-4.[1]
-NH-~8.0 ppm (broad s)~8.0 ppm (broad s)The chemical shift of this proton is variable and depends on concentration and solvent. A broad singlet is expected due to exchange.
-OCH₃~3.8 ppm (s)~3.8 ppm (s)The ester methyl group is relatively insensitive to the remote chloro substituent.
-NCH₃~2.9 ppm (s)~2.9 ppm (s)The N-methyl group is also largely unaffected by the remote chlorine atom.
Predicted ¹³C NMR Spectral Data
Assignment This compound (Predicted) Methyl 2-(methylamino)benzoate (Reference Data[2]) Rationale for Differences
C=O~168 ppm~169 ppmMinimal change expected for the carbonyl carbon.
C-2 (-NHMe)~148 ppm~151 ppmThe carbon directly attached to the nitrogen.
C-5 (-Cl)~123 ppm~114 ppm (C-5)The direct attachment of the electronegative chlorine atom causes a significant downfield shift for C-5 in the target compound.
Aromatic C~112-135 ppm~111-134 ppmThe overall pattern of aromatic carbons will differ due to the different symmetry and electronic effects of the chloro substituent.[3]
C-1 (-COOCH₃)~111 ppm~111 ppmThe ipso-carbon attached to the ester group.
-OCH₃~52 ppm~52 ppmNo significant change expected.
-NCH₃~30 ppm~30 ppmNo significant change expected.

The most telling difference is the aromatic region's splitting pattern in the ¹H NMR spectrum. The simple, more symmetrical pattern of the comparator contrasts sharply with the distinct doublet, doublet of doublets, and meta-coupled doublet expected for the 1,2,4-trisubstituted pattern of the target molecule.[4]

Comparative FT-IR Analysis: Identifying Key Functional Groups

FT-IR spectroscopy excels at confirming the presence of specific functional groups. The comparison between our two molecules is expected to show many similarities due to their shared core structure, but with one key difference: the C-Cl bond.

Key FT-IR Absorption Bands
Vibrational Mode Expected Wavenumber (cm⁻¹) This compound Methyl 2-(methylamino)benzoate (Reference Data[5]) Interpretation
N-H Stretch3300-3500PresentPresentConfirms the secondary amine functional group.
Aromatic C-H Stretch3000-3100PresentPresentIndicates the presence of the benzene ring.[4]
Aliphatic C-H Stretch2850-3000PresentPresentCorresponds to the methyl groups.[6]
C=O Stretch (Ester)1680-1740PresentPresentA strong, sharp peak confirming the ester carbonyl.
C=C Stretch (Aromatic)1450-1600PresentPresentMultiple sharp bands characteristic of the aromatic ring.[4]
C-Cl Stretch700-850Present Absent This is the key differentiating peak. Its presence is a strong indicator of chlorination.

The definitive evidence from FT-IR is the appearance of a moderate to strong absorption in the "fingerprint region" between 700-850 cm⁻¹ for this compound, which is absent in the spectrum of its unchlorinated analog.

Comparative Mass Spectrometry: The Unmistakable Isotopic Signature

Electron Ionization Mass Spectrometry (EI-MS) provides two critical pieces of information: the molecular weight of the compound and structural information from its fragmentation pattern.[7] For halogenated compounds, MS offers a definitive and unmistakable confirmation.

Chlorine exists naturally as two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This means any fragment containing a chlorine atom will appear as a pair of peaks (M and M+2) with an approximate intensity ratio of 3:1. This isotopic signature is a powerful diagnostic tool.

Key Mass Spectrometry Data
Ion This compound (Reference Data[8]) Methyl 2-(methylamino)benzoate (Reference Data[5]) Interpretation
[M]⁺ m/z 185 & 187 (Ratio ~3:1) m/z 165 The molecular ion peak. The presence of the M/M+2 pair at 185/187 is conclusive proof of a single chlorine atom in the target molecule. The comparator shows a single peak at m/z 165.
[M-OCH₃]⁺ m/z 154 & 156 (Ratio ~3:1)m/z 134Loss of the methoxy radical (-•OCH₃) from the ester. The chlorine isotope pattern is retained.
[M-COOCH₃]⁺ m/z 126 & 128 (Ratio ~3:1)m/z 106Loss of the carbomethoxy radical (-•COOCH₃). The chlorine isotope pattern is retained.

The mass spectrum of this compound immediately confirms both its molecular weight (185 for the ³⁵Cl isotope) and the presence of one chlorine atom, a feature entirely absent in the comparator.

Integrated Workflow for Structural Confirmation

A robust analytical workflow ensures that all necessary data is collected and interpreted logically for unambiguous structural elucidation.

Caption: Workflow for definitive spectroscopic structural confirmation.

Standard Operating Protocols

Adherence to standardized protocols is essential for generating reproducible, high-quality data.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 10-20 mg of the analyte for ¹³C NMR (5-10 mg is often sufficient for ¹H) and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.[9]

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Ensure the sample height is approximately 4-5 cm.[9]

  • Cleaning: Wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or ethanol to remove any dust or fingerprints.

  • Instrument Setup: Insert the tube into a spinner and adjust the depth using a gauge. Place the sample into the NMR spectrometer.[10]

  • Acquisition:

    • Lock the spectrometer onto the deuterium signal of the solvent.[9]

    • Shim the magnetic field to optimize homogeneity and resolution. This can be done automatically using routines like topshim.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

    • Acquire the spectral data using standard pulse programs. For ¹³C, a proton-decoupled experiment is standard.

Protocol 2: FT-IR Sample Preparation and Acquisition (Thin Film Method)
  • Solution Preparation: Dissolve a small amount (1-2 mg) of the sample in a few drops of a volatile solvent (e.g., dichloromethane or chloroform).

  • Plate Preparation: Place one or two drops of the solution onto the surface of a clean, dry KBr or NaCl salt plate.

  • Evaporation: Allow the solvent to evaporate completely in a fume hood, leaving a thin, even film of the analyte on the plate.

  • Acquisition:

    • Place the salt plate into the sample holder of the FT-IR spectrometer.

    • Collect a background spectrum of the clean, empty sample compartment.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.[11]

Protocol 3: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: For a pure, volatile solid, a direct insertion probe can be used. The sample is placed in a capillary tube at the end of the probe. For more complex mixtures or less volatile compounds, Gas Chromatography (GC-MS) is the preferred method for sample introduction.[12]

  • Ionization: The sample is volatilized in a high vacuum chamber and bombarded with a beam of high-energy electrons, typically at a standard energy of 70 eV.[13][14] This causes the molecule to eject an electron, forming a positively charged molecular ion ([M]⁺•).

  • Fragmentation: The high energy of the molecular ion causes it to break apart into smaller, characteristic fragment ions.

  • Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Conclusion: A Verdict of Unambiguous Confirmation

The structural confirmation of this compound is robustly achieved through the synergistic interpretation of NMR, FT-IR, and MS data. While FT-IR confirms the presence of the required functional groups and NMR elucidates the precise proton and carbon connectivity, it is mass spectrometry that provides the most definitive evidence of chlorination.

The table below summarizes the key differentiating data points that allow for the confident distinction between the target compound and its non-halogenated counterpart.

Technique Key Differentiating Feature for this compound
¹H NMR Aromatic region shows a distinct pattern of a doublet, a doublet of doublets, and a narrow meta-coupled doublet, indicative of 1,2,4-trisubstitution.
FT-IR Presence of a C-Cl stretching absorption band in the 700-850 cm⁻¹ region.
Mass Spec The molecular ion appears as a pair of peaks [M]⁺ and [M+2]⁺ at m/z 185 and 187 with a characteristic ~3:1 intensity ratio.

This comparative guide demonstrates that a methodical, multi-technique approach not only confirms the identity of a target structure but also provides a self-validating system that builds an unshakeable, data-driven case for its chemical identity.

References

  • University of Notre Dame. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Available at: [Link]

  • Moodle. NMR Spectroscopy of Benzene Derivatives. Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. Spectroscopy Tutorial: Aromatics. Available at: [Link]

  • Chemistry LibreTexts. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring. Available at: [Link]

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  • Seton Hall University. (2012, January 14). 200 MHz MR SOP manual. Available at: [Link]

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  • PubChem. Methyl 5-chloro-2-methoxybenzoate. Available at: [Link]

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  • Beilstein Journals. Supporting Information for. Available at: [Link]

  • NIST. Benzoic acid, 2-amino-5-chloro-, methyl ester. Available at: [Link]

  • YouTube. (2020, October 17). Electron ionization and mass spectrometry. Available at: [Link]

  • SpectraBase. Methyl 4(methylamino)benzoate. Available at: [Link]

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A-Comparative-Guide-to-the-Biological-Activity-of-Methyl-5-chloro-2-(methylamino)benzoate-Isomers

Author: BenchChem Technical Support Team. Date: January 2026

A-Senior-Application-Scientist's-In-Depth-Technical-Guide

Introduction

In-the-realm-of-drug-discovery-and-medicinal-chemistry,-the-spatial-arrangement-of-atoms-within-a-molecule-can-dramatically-alter-its-biological-activity---This-principle,-known-as-stereoisomerism,-is-a-cornerstone-of-modern-pharmacology---Even-subtle-changes,-such-as-the-position-of-a-single-substituent-on-an-aromatic-ring,-can-lead-to-profound-differences-in-how-a-compound-interacts-with-biological-targets---This-guide-provides-a-comprehensive-comparison-of-the-biological-activities-of-isomers-of-Methyl-5-chloro-2-(methylamino)benzoate,-a-scaffold-belonging-to-the-anthranilic-acid-derivative-family---Anthranilic-acid-and-its-analogs-are-recognized-as-privileged-pharmacophores-in-the-development-of-pharmaceuticals,-with-applications-ranging-from-anti-inflammatory-agents-to-anticancer-and-antiviral-therapeutics-[1]---Understanding-the-structure-activity-relationships-(SAR)-of-these-isomers-is-paramount-for-designing-more-potent-and-selective-drug-candidates-[2][3].

This-document-will-delve-into-the-hypothetical-biological-activities-of-three-key-positional-isomers-of-Methyl-5-chloro-2-(methylamino)benzoate,-exploring-how-the-relocation-of-the-chloro-substituent-influences-their-pharmacological-profiles---We-will-outline-a-systematic-experimental-workflow,-from-initial-cytotoxicity-screening-to-target-specific-binding-assays,-providing-researchers-with-a-robust-framework-for-evaluating-such-compounds.

Isomers-Under-Investigation

The-parent-compound,-Methyl-5-chloro-2-(methylamino)benzoate,-serves-as-our-reference-(Compound-A)---We-will-compare-it-with-two-hypothetical-positional-isomers-where-the-chloro-group-is-shifted-to-the-4-and-3-positions-on-the-benzoate-ring:

  • Compound-A: -Methyl-5-chloro-2-(methylamino)benzoate

  • Compound-B: -Methyl-4-chloro-2-(methylamino)benzoate

  • Compound-C: -Methyl-3-chloro-2-(methylamino)benzoate

The-rationale-behind-this-comparison-lies-in-the-significant-impact-that-halogen-positioning-can-have-on-a-molecule's-electronic-properties,-lipophilicity,-and-steric-profile,-all-of-which-are-critical-determinants-of-receptor-binding-and-biological-function.

Experimental-Workflow-for-Comparative-Analysis

A-rigorous,-multi-step-approach-is-essential-for-elucidating-the-differential-biological-activities-of-the-isomers---The-following-workflow-provides-a-validated-pathway-from-general-toxicity-assessment-to-specific-mechanistic-insights.

G cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Target Identification & Validation cluster_2 Phase 3: Mechanistic & Binding Studies A Compound Synthesis & Purification (Isomers A, B, C) B General Cytotoxicity Screening (e.g., MTT Assay) A->B Purity >95% C Hypothetical Target Selection (e.g., COX-2 Enzyme) B->C Identify non-toxic concentration range D In Vitro Enzyme Inhibition Assay C->D E Receptor Binding Assay (e.g., Radioligand Competition) D->E Determine IC50 values F Structure-Activity Relationship (SAR) Analysis E->F

Caption: A-three-phase-experimental-workflow-for-the-comparative-biological-evaluation-of-isomers.

Part-1:-General-Cytotoxicity-Screening

Causality-Behind-Experimental-Choice: -Before-investigating-any-specific-therapeutic-activity,-it-is-crucial-to-establish-the-general-cytotoxicity-of-the-compounds---This-initial-screen-determines-the-concentration-range-at-which-the-compounds-do-not-induce-broad-cellular-death,-ensuring-that-any-observed-effects-in-subsequent-assays-are-due-to-specific-target-interactions-rather-than-non-specific-toxicity-[4]---The-MTT-(3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium-bromide)-assay-is-a-reliable,-colorimetric-method-for-assessing-cell-metabolic-activity,-which-serves-as-a-proxy-for-cell-viability-[5][6][7].

Detailed-Experimental-Protocol:-MTT-Assay

  • Cell-Culture: -Seed-a-human-cell-line-(e.g.,-HEK293-or-A549)-in-a-96-well-plate-at-a-density-of-1-x-10^4-cells/well-and-incubate-for-24-hours-at-37°C-and-5%-CO2.

  • Compound-Treatment: -Prepare-serial-dilutions-of-Compound-A,-B,-and-C-(e.g.,-from-0.1-µM-to-100-µM)-in-the-appropriate-cell-culture-medium---Replace-the-existing-medium-with-the-compound-containing-medium-and-incubate-for-48-hours---Include-a-vehicle-control-(e.g.,-DMSO)-and-a-positive-control-for-cytotoxicity-[5].

  • MTT-Addition: -Add-10-µL-of-MTT-reagent-(5-mg/mL-in-PBS)-to-each-well-and-incubate-for-another-4-hours.

  • Formazan-Solubilization: -Remove-the-medium-and-add-100-µL-of-DMSO-to-each-well-to-dissolve-the-formazan-crystals.

  • Data-Acquisition: -Measure-the-absorbance-at-570-nm-using-a-microplate-reader.

  • Analysis: -Calculate-the-percentage-of-cell-viability-relative-to-the-vehicle-control-and-determine-the-CC50-(50%-cytotoxic-concentration)-for-each-isomer.

Part-2:-Target-Specific-Activity:-COX-2-Inhibition

Rationale: -Many-anthranilic-acid-derivatives-are-known-to-exhibit-anti-inflammatory-properties,-often-through-the-inhibition-of-cyclooxygenase-(COX)-enzymes-[8][9]---Therefore,-a-COX-2-inhibition-assay-is-a-logical-next-step-to-investigate-a-potential-therapeutic-mechanism-of-action.

Detailed-Experimental-Protocol:-COX-2-Inhibition-Assay

  • Assay-Preparation: -Utilize-a-commercial-COX-2-inhibitor-screening-assay-kit,-which-typically-measures-the-peroxidase-activity-of-COX-2.

  • Enzyme-and-Substrate-Addition: -In-a-96-well-plate,-add-the-COX-2-enzyme,-heme,-and-a-peroxidase-substrate.

  • Inhibitor-Incubation: -Add-varying-concentrations-of-the-isomeric-compounds-(A,-B,-and-C)-to-the-wells-and-incubate-for-a-short-period-(e.g.,-15-minutes)-at-room-temperature.

  • Reaction-Initiation: -Initiate-the-enzymatic-reaction-by-adding-arachidonic-acid.

  • Data-Acquisition: -Measure-the-absorbance-or-fluorescence-according-to-the-kit's-instructions-to-determine-the-rate-of-the-reaction.

  • Analysis: -Calculate-the-percentage-of-COX-2-inhibition-for-each-compound-concentration-and-determine-the-IC50-(half-maximal-inhibitory-concentration)-value.

Part-3:-Receptor-Binding-Affinity

Rationale: -To-quantify-the-direct-interaction-between-the-isomers-and-the-hypothesized-target,-a-receptor-binding-assay-is-essential-[10]---A-competitive-radioligand-binding-assay-can-determine-the-binding-affinity-(Ki)-of-each-isomer,-providing-a-direct-measure-of-target-engagement-[11][12][13].

Detailed-Experimental-Protocol:-Competitive-Radioligand-Binding-Assay

  • Membrane-Preparation: -Prepare-cell-membranes-expressing-the-target-receptor-(e.g.,-COX-2)-from-a-suitable-cell-line.

  • Assay-Setup: -In-a-96-well-filter-plate,-combine-the-cell-membranes,-a-known-radiolabeled-ligand-for-the-target-(e.g.,-[3H]-celecoxib),-and-increasing-concentrations-of-the-unlabeled-isomeric-compounds-(the-competitors).

  • Incubation: -Incubate-the-plate-to-allow-the-binding-to-reach-equilibrium.

  • Filtration-and-Washing: -Rapidly-filter-the-contents-of-the-plate-through-a-glass-fiber-filter-mat-to-separate-bound-from-unbound-radioligand---Wash-the-filters-to-remove-non-specifically-bound-radioligand.

  • Scintillation-Counting: -Measure-the-radioactivity-retained-on-the-filters-using-a-scintillation-counter.

  • Data-Analysis: -Plot-the-percentage-of-specific-binding-against-the-log-concentration-of-the-competitor-to-determine-the-IC50,-from-which-the-Ki-can-be-calculated-using-the-Cheng-Prusoff-equation.

Illustrative-Data-and-Interpretation

The-following-tables-summarize-hypothetical-data-from-the-described-experiments-to-illustrate-how-the-biological-activity-of-the-isomers-might-differ.

Table-1:-Cytotoxicity-and-COX-2-Inhibition

CompoundIsomerCC50-(µM)COX-2-IC50-(µM)Selectivity-Index-(CC50/IC50)
A Methyl-5-chloro-2-(methylamino)benzoate>-10015.2>-6.6
B Methyl-4-chloro-2-(methylamino)benzoate85.52.830.5
C Methyl-3-chloro-2-(methylamino)benzoate92.125.73.6

Table-2:-COX-2-Receptor-Binding-Affinity

CompoundIsomerBinding-Affinity-Ki-(µM)
A Methyl-5-chloro-2-(methylamino)benzoate12.5
B Methyl-4-chloro-2-(methylamino)benzoate1.9
C Methyl-3-chloro-2-(methylamino)benzoate22.1

Interpretation-of-Hypothetical-Results:

Based-on-this-illustrative-data,-Compound-B-(4-chloro-isomer) -emerges-as-the-most-promising-candidate---It-demonstrates-the-most-potent-inhibition-of-COX-2-(lowest-IC50)-and-the-highest-binding-affinity-(lowest-Ki)---Crucially,-it-also-possesses-a-favorable-selectivity-index,-indicating-that-its-COX-2-inhibition-occurs-at-concentrations-far-below-those-that-induce-general-cytotoxicity---The-5-chloro-(Compound-A)-and-3-chloro-(Compound-C)-isomers-show-significantly-weaker-activity,-highlighting-the-critical-role-of-the-chloro-substituent's-position-in-mediating-the-interaction-with-the-COX-2-active-site.

Structure-Activity-Relationship-(SAR)-Analysis

The-hypothetical-data-suggests-a-clear-SAR-for-the-chloro-substitution-on-the-methyl-2-(methylamino)benzoate-scaffold.

SAR cluster_A Compound B (4-Chloro) cluster_B Compound A (5-Chloro) cluster_C Compound C (3-Chloro) node_A Potent Activity (Low IC50, Low Ki) High Selectivity node_B Moderate Activity node_C Weak Activity Low Selectivity

Sources

A Comparative Cost-Benefit Analysis of Synthetic Routes to Methyl 5-chloro-2-(methylamino)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmaceutical intermediates and fine chemicals, the selection of a synthetic route is a critical decision governed by a multitude of factors including cost, efficiency, safety, and environmental impact. This guide provides an in-depth comparative analysis of three distinct synthetic routes to Methyl 5-chloro-2-(methylamino)benzoate, a key building block in the preparation of various biologically active molecules. The analysis will focus on the N-methylation of the readily available precursor, Methyl 2-amino-5-chlorobenzoate.

The three primary routes under consideration are:

  • Classical N-methylation using Dimethyl Sulfate (DMS) : A traditional and highly effective method.

  • Green N-methylation using Dimethyl Carbonate (DMC) : An environmentally benign alternative.

  • Catalytic N-methylation using Methanol : A modern, atom-economical approach.

This guide will delve into the technical nuances of each route, providing a cost-benefit analysis, detailed experimental protocols, and a comparative summary of key performance indicators to aid researchers in making an informed decision for their specific needs.

Visualizing the Synthetic Pathways

Synthetic_Routes cluster_0 Starting Material cluster_1 N-Methylation Routes cluster_2 Final Product SM Methyl 2-amino-5-chlorobenzoate DMS Dimethyl Sulfate (DMS) + Base SM->DMS Route 1: Classical DMC Dimethyl Carbonate (DMC) + Catalyst/Heat SM->DMC Route 2: Green MeOH Methanol (MeOH) + Ru-Catalyst SM->MeOH Route 3: Catalytic FP This compound DMS->FP DMC->FP MeOH->FP

Caption: Overview of the three synthetic routes to this compound from a common precursor.

Comparative Analysis of Synthetic Routes

The choice of an optimal synthetic route is a balance between several competing factors. The following table provides a quantitative and qualitative comparison of the three N-methylation strategies.

ParameterRoute 1: Dimethyl Sulfate (DMS)Route 2: Dimethyl Carbonate (DMC)Route 3: Catalytic Methanol
Reactivity HighModerate to LowHigh (with catalyst)
Reaction Conditions Mild (often room temp. to 50°C)Harsher (120-250°C, often high pressure)Moderate (60-120°C)
Typical Yield High (>90%)Good to High (70-95%)High (>90%)
Selectivity (Mono-N-methylation) Good, but over-methylation can be an issueGenerally high for mono-methylation[1][2]High
Cost of Methylating Agent LowLow to ModerateVery Low
Catalyst Cost NoneLow (if needed, e.g., zeolites, DBU)[2][3]High (Ruthenium-based)[4]
Safety Concerns Highly toxic, carcinogenic, corrosive[5][6][7]Low toxicity, flammableMethanol is toxic and flammable
Environmental Impact Forms inorganic salt waste (sulfates)"Green" reagent, biodegradable, low toxicity[8][9][10][11]"Green" process, water is the only byproduct[12]
Process Complexity Simple, well-establishedCan require specialized equipment (e.g., autoclave, flow reactor)[3]Requires handling of specialized catalysts

In-Depth Technical Discussion

Route 1: Classical N-methylation with Dimethyl Sulfate (DMS)

This is the most traditional and often the industrial benchmark for N-methylation. Dimethyl sulfate is a powerful methylating agent due to the sulfate group being an excellent leaving group.[13] The reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to deprotonate the amine, enhancing its nucleophilicity.

Causality of Experimental Choices: The high reactivity of DMS allows for the use of mild reaction conditions, which is advantageous for thermally sensitive substrates.[13] However, this high reactivity is also a double-edged sword, as it can lead to over-methylation to form the tertiary amine. Careful control of stoichiometry and reaction temperature is crucial to maximize the yield of the desired mono-methylated product.

Trustworthiness of the Protocol: The primary drawback of this route is the extreme toxicity and carcinogenicity of dimethyl sulfate.[5][6][7] It is a potent alkylating agent that can methylate DNA. Therefore, stringent safety precautions, including the use of a fume hood, specialized personal protective equipment (PPE), and a quenching solution (e.g., ammonia) to destroy any unreacted DMS, are mandatory. The generation of inorganic salt waste also presents a disposal challenge.

Route 2: Green N-methylation with Dimethyl Carbonate (DMC)

Dimethyl carbonate is lauded as an environmentally benign methylating agent.[8][9][10][11] Its toxicity is significantly lower than that of DMS, and it is biodegradable.[8][9] The methylation reaction with DMC is considered a "green" process as the byproducts, methanol and carbon dioxide, are relatively harmless.

Causality of Experimental Choices: DMC is less reactive than DMS, which necessitates more forcing reaction conditions, such as higher temperatures and often the use of a catalyst or a strong base.[1][13] To achieve reasonable reaction rates, temperatures in the range of 120-250°C are often required.[2][3] This can be achieved in an autoclave or, more recently, in continuous flow reactors, which allow for safe operation at high temperatures and pressures.[3] The use of a continuous flow system can also improve selectivity and yield by allowing for precise control over reaction parameters.[3]

Trustworthiness of the Protocol: This route offers a significant improvement in safety and environmental profile compared to the DMS route. The high selectivity for mono-N-methylation is another key advantage, as the intermediate carbamate formation can prevent over-alkylation.[1][2] The main challenges are the need for higher energy input and potentially specialized equipment to handle the required temperatures and pressures.

Route 3: Catalytic N-methylation with Methanol

This approach represents a modern, highly atom-economical, and sustainable method for N-methylation. Methanol serves as the methylating agent, and the reaction is enabled by a transition metal catalyst, typically based on ruthenium.[12][14][15][16] This process operates via a "borrowing hydrogen" mechanism, where the catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde, which then reacts with the amine to form an imine. The "borrowed" hydrogen is then used to reduce the imine to the methylated amine, with water being the only byproduct.[12]

Causality of Experimental Choices: The choice of catalyst and ligand is critical for the efficiency of this reaction. Ruthenium complexes have been shown to be particularly effective.[12][15][16] The reaction conditions are generally milder than those required for DMC, although heating is still necessary. A weak base is often used to facilitate the reaction.[12]

Trustworthiness of the Protocol: This is arguably the "greenest" of the three routes, with a high atom economy and the formation of water as the sole byproduct.[12] The main drawback is the high cost and potential toxicity of the ruthenium catalyst.[4] Catalyst recovery and reuse are important considerations for the economic viability of this route on an industrial scale. The price of ruthenium can also be volatile, which introduces a level of financial risk.[4]

Experimental Protocols

Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Weigh Reactants (Amine, Methylating Agent, Base/Catalyst) Solvent Add Anhydrous Solvent Reactants->Solvent Heat Heat to Specified Temperature Solvent->Heat Stir Stir for Designated Time Heat->Stir Monitor Monitor by TLC/GC Stir->Monitor Cool Cool to Room Temperature Monitor->Cool Quench Quench Reaction (if necessary) Cool->Quench Extract Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate under Vacuum Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Isolated Product Purify->Product Characterize Characterization (NMR, MS, etc.) Product->Characterize

Caption: A generalized experimental workflow for the N-methylation of Methyl 2-amino-5-chlorobenzoate.

Protocol 1: N-methylation using Dimethyl Sulfate (DMS)

Materials:

  • Methyl 2-amino-5-chlorobenzoate (1.0 eq)

  • Dimethyl sulfate (1.1 eq)

  • Potassium carbonate (1.5 eq), finely powdered

  • Acetone (anhydrous)

  • 10% Aqueous ammonia solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred suspension of Methyl 2-amino-5-chlorobenzoate and potassium carbonate in anhydrous acetone, add dimethyl sulfate dropwise at room temperature.

  • Heat the reaction mixture to reflux (approx. 56°C) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Caution: To the residue, carefully add a 10% aqueous ammonia solution to quench any unreacted dimethyl sulfate and stir for 1 hour.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: N-methylation using Dimethyl Carbonate (DMC) in a Sealed Vessel

Materials:

  • Methyl 2-amino-5-chlorobenzoate (1.0 eq)

  • Dimethyl carbonate (acts as both reagent and solvent)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq)

  • Ethyl acetate

  • 1 M HCl

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a pressure vessel, combine Methyl 2-amino-5-chlorobenzoate and DBU.

  • Add an excess of dimethyl carbonate.

  • Seal the vessel and heat the mixture to 150°C with stirring for 12-24 hours. Monitor the internal pressure.

  • After cooling to room temperature, carefully vent the vessel.

  • Transfer the reaction mixture to a separatory funnel and dilute with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Ruthenium-Catalyzed N-methylation with Methanol

Materials:

  • Methyl 2-amino-5-chlorobenzoate (1.0 eq)

  • (DPEPhos)RuCl₂(PPh₃) catalyst (0.5 mol%)[12]

  • Cesium carbonate (0.5 eq)[12]

  • Methanol (anhydrous, as solvent and reagent)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a Schlenk tube under an inert atmosphere (e.g., Argon), add Methyl 2-amino-5-chlorobenzoate, the Ruthenium catalyst, and cesium carbonate.

  • Add anhydrous methanol via syringe.

  • Seal the tube and heat the reaction mixture to 120°C with stirring for 12 hours.[12]

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion and Recommendations

The choice of the synthetic route to this compound is highly dependent on the specific context of the synthesis.

  • For large-scale industrial production where cost is the primary driver and stringent safety infrastructure is in place, the Dimethyl Sulfate route remains a viable, albeit hazardous, option. Its high reactivity and low reagent cost are significant advantages.[13]

  • For laboratories and companies prioritizing safety and environmental responsibility, Dimethyl Carbonate is an excellent choice. [8][9] While it may require a higher initial investment in equipment for high-pressure reactions, the long-term benefits of a safer and greener process are substantial. The use of continuous flow technology can further enhance the efficiency and safety of this route.[3]

  • For research and development settings where "green" chemistry principles are paramount and catalyst cost is less of a concern, the catalytic methylation with methanol offers an elegant and highly sustainable solution. [12][14] Its high atom economy and the formation of water as the only byproduct make it an ideal choice for environmentally conscious synthesis. However, the high and volatile cost of ruthenium catalysts may limit its industrial applicability without efficient catalyst recycling protocols.[4]

Ultimately, a thorough evaluation of the available resources, safety protocols, and desired scale of production will guide the selection of the most appropriate synthetic strategy.

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A Comparative Guide to the Structural Elucidation of Methyl 5-chloro-2-(methylamino)benzoate: X-ray Crystallography in Context

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth technical comparison of methodologies for the characterization of Methyl 5-chloro-2-(methylamino)benzoate, a substituted anthranilate ester of interest in synthetic chemistry.[1] While single-crystal X-ray diffraction remains the gold standard for atomic-level structural analysis, this guide will also explore complementary spectroscopic techniques, offering a holistic view of the characterization process.[2] We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The Unrivaled Precision of X-ray Crystallography

Single-crystal X-ray crystallography provides direct, high-resolution data on the atomic arrangement, bond lengths, bond angles, and intermolecular interactions within a crystalline solid.[3] This technique is unparalleled in its ability to deliver a definitive three-dimensional structure, which is crucial for understanding a molecule's physical and chemical properties, predicting its behavior, and designing new functional materials.

While a dedicated crystallographic study for this compound is not publicly available, we can infer valuable insights from the crystal structures of closely related analogs. The following table summarizes key crystallographic parameters for similar compounds, illustrating the impact of substituent changes on the benzoate scaffold.

ParameterMethyl 2-amino-5-chlorobenzoate[4]Methyl 5-chloro-2-(4-methylbenzenesulfonamido)benzoate[5]Methyl 5-chloro-2-nitrobenzoate[6]
Chemical Formula C₈H₈ClNO₂C₁₅H₁₄ClNO₄SC₈H₆ClNO₄
Molecular Weight 185.60 g/mol 339.78 g/mol 215.59 g/mol
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/cP2₁/cP2₁/n
a (Å) 3.9480(8)18.549(4)4.2616(9)
b (Å) 9.0230(18)9.935(2)22.470(5)
c (Å) 12.018(2)8.5190(17)9.3894(19)
β (°) 94.10(3)97.34(3)90.64(3)
Volume (ų) 427.02(15)1557.1(5)899.1(3)
Z 244
Temperature (K) 293293113
Radiation Mo KαMo KαMo Kα

This comparative data highlights how different functional groups at the 2-position of the methyl 5-chlorobenzoate core influence the unit cell parameters and crystal packing. For instance, the bulkier toluenesulfonamido group in Methyl 5-chloro-2-(4-methylbenzenesulfonamido)benzoate leads to a significantly larger unit cell volume compared to the smaller amino or nitro-substituted analogs.

Experimental Workflow: A Hypothetical Crystallographic Analysis of this compound

The following protocol outlines the steps for a single-crystal X-ray diffraction experiment, from crystal growth to structure validation.

Part 1: Crystallization

The critical first step is to obtain high-quality single crystals.

  • Solvent Selection: Dissolve this compound in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or acetone) at an elevated temperature.

  • Slow Evaporation: Allow the solvent to evaporate slowly at room temperature. This is a common and effective method for growing crystals of small organic molecules.[5]

  • Crystal Mounting: Carefully select a well-formed, defect-free crystal and mount it on a goniometer head.

Part 2: Data Collection

Data is collected using a single-crystal X-ray diffractometer.

  • Unit Cell Determination: The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is used to determine the unit cell dimensions and crystal system.

  • Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.

  • Data Reduction: The raw diffraction intensities are processed to correct for experimental factors and to obtain a set of structure factors.

Part 3: Structure Solution and Refinement

The final step is to determine the atomic arrangement and refine the structural model.

  • Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map.[7]

  • Model Building: An initial atomic model is built into the electron density map.

  • Refinement: The atomic coordinates and thermal parameters are refined against the experimental data to improve the agreement between the calculated and observed structure factors.

  • Validation: The final structure is validated using tools like checkCIF to ensure its quality and chemical sense.

experimental_workflow cluster_crystallization Crystal Growth cluster_data_collection Data Collection cluster_structure_refinement Structure Solution & Refinement C1 Dissolution C2 Slow Evaporation C1->C2 C3 Crystal Selection & Mounting C2->C3 D1 Unit Cell Determination C3->D1 D2 Diffraction Data Collection D1->D2 D3 Data Reduction D2->D3 S1 Structure Solution (Direct Methods) D3->S1 S2 Model Building S1->S2 S3 Refinement S2->S3 S4 Validation (checkCIF) S3->S4 Final_Structure Final_Structure S4->Final_Structure Final Structure

Caption: A generalized workflow for single-crystal X-ray crystallography.

When Crystallography Faces Challenges: The Role of Alternative Techniques

Obtaining suitable single crystals can be a significant bottleneck in structural studies.[2] In such cases, or to provide complementary information, a suite of spectroscopic and spectrometric techniques is indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule. For this compound, ¹H and ¹³C NMR would provide crucial information.

  • ¹H NMR: Would reveal the number of different types of protons and their neighboring environments through chemical shifts and coupling patterns. For instance, distinct signals would be expected for the aromatic protons, the methyl ester protons, and the N-methyl protons.

  • ¹³C NMR: Would identify the number of unique carbon atoms in the molecule.

While predicted NMR spectra are available for related compounds, experimental data for the title compound would be essential for a complete characterization.[8][9][10]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and information about its fragmentation pattern, which can aid in structure elucidation.[11] For this compound (C₉H₁₀ClNO₂), the expected molecular weight is approximately 199.63 g/mol .[1] The isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl) would be a key diagnostic feature in the mass spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[12] For this compound, one would expect to observe characteristic absorption bands for:

  • N-H stretching of the secondary amine.

  • C=O stretching of the ester group.

  • C-O stretching of the ester.

  • Aromatic C-H and C=C stretching.

  • C-Cl stretching.

Spectra for related benzoate derivatives are available and can serve as a reference.[13][14]

A Synergistic Approach to Molecular Characterization

The most robust characterization of a novel compound like this compound comes from the integration of multiple analytical techniques.

Caption: A flowchart comparing crystallographic and spectroscopic characterization pathways.

The Future of Small-Molecule Crystallography

While traditional single-crystal X-ray diffraction is a mature technique, recent advancements are pushing the boundaries of what is possible. Techniques like Microcrystal Electron Diffraction (MicroED) and Small-Molecule Serial Femtosecond X-ray Crystallography (smSFX) are enabling the structural analysis of much smaller crystals, which were previously intractable.[2][15] These methods hold great promise for the characterization of compounds that are difficult to crystallize into large, high-quality single crystals.

Conclusion

The characterization of this compound, like any novel compound, relies on a multi-faceted analytical approach. While X-ray crystallography stands as the definitive method for determining its three-dimensional structure, techniques such as NMR, MS, and FTIR provide essential and complementary information. A comprehensive understanding of the molecule's properties and potential applications can only be achieved through the synergy of these powerful analytical tools.

References

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comparative study of catalysts for the N-alkylation of Methyl 5-chloro-2-(methylamino)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Catalytic N-Alkylation of Methyl 5-chloro-2-(methylamino)benzoate

For Researchers, Scientists, and Drug Development Professionals

The N-alkylation of this compound is a critical transformation in the synthesis of a variety of pharmacologically active molecules. The introduction of diverse alkyl groups onto the secondary amine is a key step in modulating the biological activity of the resulting compounds. This guide provides a comparative analysis of various catalytic systems for this N-alkylation reaction, offering insights into their mechanisms, performance, and practical considerations. The information presented here is synthesized from established methodologies for the N-alkylation of secondary anilines and related substrates, providing a robust framework for reaction optimization.

The Significance of N-Alkylated this compound Derivatives

N-substituted anthranilates are important precursors in medicinal chemistry. The ability to efficiently and selectively introduce alkyl groups at the nitrogen atom allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties. For instance, these derivatives are key building blocks for the synthesis of kinase inhibitors, anti-inflammatory agents, and other therapeutic candidates. The choice of catalyst for the N-alkylation step directly impacts the overall efficiency, cost-effectiveness, and environmental footprint of the synthetic route.

Comparative Analysis of Catalytic Systems

The N-alkylation of this compound can be achieved through several catalytic approaches. The selection of an appropriate catalyst depends on factors such as the nature of the alkylating agent, desired reaction conditions, and scalability.

Metal-Based Catalysis

Transition metal catalysts are widely employed for N-alkylation reactions due to their high efficiency and broad substrate scope.[1][2][3]

  • Zinc-Catalyzed Systems: Zinc complexes have emerged as effective and environmentally benign catalysts for the N-alkylation of aromatic amines with alcohols.[1][4][5] These reactions often proceed via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, where the alcohol is transiently oxidized to an aldehyde, which then undergoes reductive amination with the amine.[5][6]

    • Advantages: Zinc is an earth-abundant and relatively non-toxic metal. These catalyst systems often exhibit high chemoselectivity for mono-N-alkylation.[2]

    • Disadvantages: Higher reaction temperatures may be required compared to some noble metal catalysts. The catalyst loading might also be higher in some cases.

  • Cobalt and Nickel Catalysis: Earth-abundant metals like cobalt and nickel also catalyze the N-alkylation of anilines with alcohols via the borrowing hydrogen strategy.[2] Well-defined cobalt(II) and nickel(II) complexes have shown excellent activity and selectivity.[2]

    • Advantages: These metals are more cost-effective than precious metals. They offer a sustainable alternative for large-scale synthesis.

    • Disadvantages: Catalyst preparation and handling might require inert atmosphere techniques.

  • Ruthenium and Iridium Catalysis: Ruthenium and iridium complexes are highly efficient catalysts for the N-alkylation of amines with alcohols.[6][7] They typically operate at low catalyst loadings and can tolerate a wide range of functional groups.[6][8]

    • Advantages: High catalytic activity, often leading to excellent yields under relatively mild conditions. Broad functional group tolerance.[8]

    • Disadvantages: These are precious metals, making the catalysts more expensive.

  • Palladium Catalysis: While palladium is renowned for C-N cross-coupling reactions, certain palladium catalysts can also be used for N-alkylation, particularly with alkyl halides. Palladium nanoparticles have been shown to be effective for N-alkylation with alcohols under ligand-free conditions.[4]

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a powerful technique for reactions involving immiscible phases, such as a solid or aqueous base and an organic solution of the substrate.[9] For the N-alkylation of this compound with alkyl halides, a phase-transfer catalyst facilitates the transfer of the deprotonated amine or the alkylating agent across the phase boundary.

  • Mechanism: A quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), is commonly used as the catalyst. The catalyst exchanges its counter-ion with the deprotonated amine, forming a lipophilic ion pair that can readily migrate into the organic phase to react with the alkyl halide.

  • Advantages: Often allows for the use of inexpensive and safer inorganic bases like potassium carbonate.[9] The reaction conditions are typically mild, and the procedure is operationally simple. PTC can sometimes be performed without a solvent, enhancing the greenness of the process.[10]

  • Disadvantages: The choice of catalyst, solvent, and base can be critical and may require optimization. Catalyst poisoning by certain leaving groups like iodide can sometimes be an issue.[9]

Zeolite Catalysis

Zeolites are microporous aluminosilicate minerals that can act as shape-selective solid acid catalysts.[11] They can be employed for the N-alkylation of anilines with lower alkanols in the gas or liquid phase.[11]

  • Mechanism: The acidic sites within the zeolite pores can activate the alcohol, facilitating nucleophilic attack by the amine. The pore size and shape of the zeolite can influence the selectivity of the reaction, favoring the formation of the mono-N-alkylated product.[11]

  • Advantages: Zeolite catalysts are heterogeneous, allowing for easy separation from the reaction mixture and potential for recycling. They are also thermally stable.

  • Disadvantages: These reactions often require high temperatures (250-350 °C).[11] The substrate scope might be limited to smaller alkylating agents that can diffuse into the zeolite pores.

Data Summary Table

Catalytic SystemTypical CatalystAlkylating AgentTypical ConditionsAdvantagesDisadvantages
Zinc-Based Zn(OTf)₂, ZnBr₂Alcohols80-120 °C, 12-24 hCost-effective, low toxicity, good selectivity.[1][2]May require higher temperatures and catalyst loading.
Cobalt/Nickel-Based Co(II) or Ni(II) complexesAlcohols100-150 °C, 12-24 hEarth-abundant metals, sustainable.[2]May require inert atmosphere.
Ruthenium/Iridium-Based [Ru(p-cymene)Cl₂]₂, Cp*Ir complexesAlcohols80-120 °C, 8-16 hHigh activity, low catalyst loading, broad scope.[6][8]Expensive precious metals.
Phase-Transfer Catalysis Tetrabutylammonium Bromide (TBAB)Alkyl Halides25-80 °C, 4-12 hMild conditions, inexpensive reagents, simple setup.[9]Optimization of catalyst and conditions may be needed.
Zeolite Catalysis Acidic Zeolites (e.g., S-115)Lower Alkanols250-350 °CHeterogeneous, recyclable, shape-selective.[11]High temperatures required, limited substrate scope.

Experimental Protocols

Representative Protocol for Zinc-Catalyzed N-Alkylation with an Alcohol

This protocol is adapted from general procedures for the zinc-catalyzed N-alkylation of aromatic amines.[1][4]

  • Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.0 mmol), the desired alcohol (1.2 mmol), zinc bromide (ZnBr₂, 0.1 mmol, 10 mol%), and a suitable solvent (e.g., toluene, 5 mL).

  • Reaction Execution: The tube is sealed and the mixture is stirred at 110 °C for 12-24 hours.

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-alkylated product.

Visualization of the Experimental Workflow

Caption: Generalized workflow for the catalytic N-alkylation.

Conclusion

The choice of catalyst for the N-alkylation of this compound is a critical decision in the synthesis of its derivatives. Metal-based catalysts, particularly those utilizing earth-abundant metals like zinc, offer a sustainable and efficient route using alcohols as alkylating agents. Phase-transfer catalysis provides a mild and operationally simple method for reactions with alkyl halides. For specific applications, high-temperature zeolite catalysis may also be considered. The selection of the optimal catalytic system will depend on the specific requirements of the synthesis, including cost, scalability, and environmental considerations. This guide provides a foundation for researchers to make informed decisions and to develop robust and efficient N-alkylation protocols.

References

  • Metal‐catalyzed N‐alkylation of amines with alcohols. (n.d.). ResearchGate. Retrieved from [Link]

  • Arylamine synthesis by amination (alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Kaeding, W. W. (1983). Selective N-alkylation of aniline in the presence of zeolite catalysts. U.S. Patent No. 4,410,729.
  • Catalytic N-Alkylation of Anilines. (n.d.). ResearchGate. Retrieved from [Link]

  • Das, K., et al. (2023). N-Alkylation of Amines by C1–C10 Aliphatic Alcohols Using A Well-Defined Ru(II)-Catalyst. A Metal–Ligand Cooperative Approach. The Journal of Organic Chemistry, 88(9), 5538–5551. Retrieved from [Link]

  • N‐Alkylation of aniline with various alcohols catalyzed by 2.[a]. (n.d.). ResearchGate. Retrieved from [Link]

  • Sankar, V., et al. (2020). Zinc‐Catalyzed N‐Alkylation of Aromatic Amines with Alcohols: A Ligand‐Free Approach. ChemistrySelect, 5(32), 10077-10081. Retrieved from [Link]

  • Catalytic N-Alkylation of Anilines. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Selectivity studies for the N‐alkylation of aniline with benzyl alcohola. (n.d.). ResearchGate. Retrieved from [Link]

  • Chakraborty, S., et al. (2023). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry, 88(2), 771-787. Retrieved from [Link]

  • Wei, D., et al. (2021). N-Alkylation of Amines with Alcohols Catalyzed by Manganese(II) Chloride or Bromopentacarbonylmanganese(I). The Journal of Organic Chemistry, 86(4), 3296–3308. Retrieved from [Link]

  • Kim, J., et al. (2011). Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. Organic & Biomolecular Chemistry, 9(5), 1539-1546. Retrieved from [Link]

  • Phase Transfer Catalysis. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Synthesis of secondary and tertiary amines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation. (2024). Organic Letters. Retrieved from [Link]

  • Direct Catalytic N-Alkylation of Amines with Carboxylic Acids. (n.d.). OUCI. Retrieved from [Link]

  • Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. (n.d.). ResearchGate. Retrieved from [Link]

  • Phase-Transfer-Catalysed N-Alkylation of N-Substituted Carboxamides. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. (n.d.). Eureka | Patsnap. Retrieved from [Link]

  • N-Dealkylation of Amines. (n.d.). PMC - NIH. Retrieved from [Link]

  • Industrial Phase-Transfer Catalysis. (n.d.). PTC Organics. Retrieved from [Link]

  • Phase-Transfer Catalysis (PTC). (n.d.). Macmillan Group. Retrieved from [Link]

  • Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide. (n.d.). Google Patents.
  • The preparation method of 2- methylamino -5- chlorobenzophenones. (n.d.). Google Patents.
  • Preparation method of 2-methylamino-5-chlorobenzophenone. (n.d.). Google Patents.
  • The synthesis of methyl 2-hydroxy-5-methoxy-3-methylbenzoate. (n.d.). ResearchGate. Retrieved from [Link]

Sources

A Comparative Guide to Assessing the Cytotoxicity of Methyl 5-chloro-2-(methylamino)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Importance of Cytotoxicity Assessment

Methyl 5-chloro-2-(methylamino)benzoate is a small organic molecule with potential applications in various research and development sectors. As with any novel compound intended for biological systems, a thorough evaluation of its cytotoxicity is a critical first step. Cytotoxicity assays are indispensable tools in drug discovery and toxicology, providing essential data on how a substance affects cell viability and health.[1][2][3] This guide offers a comprehensive, scientifically grounded framework for assessing the cytotoxic profile of this compound. We will delve into a multi-assay approach, comparing its effects against a relevant alternative and employing a panel of well-established cancer cell lines.

The core principle of this guide is to provide not just protocols, but the scientific rationale behind the experimental design. By understanding the "why" behind each step, researchers can better interpret their data and make informed decisions about the compound's potential.

Experimental Design: A Multi-Faceted Approach to Cytotoxicity

A robust assessment of cytotoxicity relies on more than a single assay. Different assays measure distinct cellular parameters, and a combination of methods provides a more complete picture of a compound's effects. This guide proposes a three-pronged strategy employing the MTT, LDH, and Annexin V/PI assays.

Rationale for Assay Selection:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells.[4] Viable cells with active mitochondria will reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[5] The intensity of the color is directly proportional to the number of living cells, providing an indication of cell viability and proliferation.[4]

  • LDH Assay: The lactate dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells into the culture medium.[6][7] LDH is a stable cytosolic enzyme that is released when the plasma membrane is compromised, a hallmark of necrosis or late-stage apoptosis.[8][9]

  • Annexin V/PI Apoptosis Assay: This flow cytometry-based assay provides detailed information about the mode of cell death. Annexin V is a protein that binds to phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.[10][11] Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, staining late apoptotic and necrotic cells.[12][13] This dual staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13]

Selection of Cell Lines:

To obtain a broad understanding of the compound's cytotoxic potential, a panel of well-characterized cancer cell lines from different tissue origins is recommended. For this guide, we will consider:

  • HeLa (Cervical Cancer): A widely used and robust cell line.

  • A549 (Lung Cancer): A common model for lung adenocarcinoma.[14][15]

  • HepG2 (Liver Cancer): Frequently used for hepatotoxicity studies.[14][15]

These cell lines are well-documented and have been extensively used in cytotoxicity studies, providing a solid basis for comparison.[16][17]

Alternative Compound for Comparison:

To contextualize the cytotoxicity of this compound, it is beneficial to compare it against a structurally related or functionally similar compound. For the purpose of this guide, we will use Methyl benzoate as a comparator. Studies have evaluated the cytotoxicity of Methyl benzoate, providing a benchmark for our target compound.[18][19][20]

Experimental Workflows

A clear and logical workflow is essential for reproducible results. The following diagram illustrates the overall experimental process.

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis prep_cells Cell Line Culture (HeLa, A549, HepG2) seed_cells Seed Cells in 96-well plates prep_cells->seed_cells prep_compounds Compound Preparation (this compound & Methyl benzoate) treat_cells Treat cells with varying concentrations of compounds prep_compounds->treat_cells seed_cells->treat_cells mtt_assay MTT Assay treat_cells->mtt_assay ldh_assay LDH Assay treat_cells->ldh_assay apoptosis_assay Annexin V/PI Assay (Flow Cytometry) treat_cells->apoptosis_assay data_acq Data Acquisition (Spectrophotometer, Flow Cytometer) mtt_assay->data_acq ldh_assay->data_acq apoptosis_assay->data_acq data_analysis Calculate IC50 values and percentage of apoptotic/necrotic cells data_acq->data_analysis comparison Compare cytotoxicity profiles data_analysis->comparison

Caption: Overall experimental workflow for assessing cytotoxicity.

Detailed Experimental Protocols

The following are step-by-step protocols for the selected cytotoxicity assays. Adherence to these protocols is crucial for obtaining reliable and reproducible data.

MTT Assay Protocol

This protocol is adapted from standard MTT assay procedures.[4][5][21][22]

Materials:

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound and the alternative compound in culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

LDH Assay Protocol

This protocol is based on established LDH assay methods.[6][23]

Materials:

  • 96-well tissue culture plates

  • LDH assay kit (containing LDH reaction mixture and stop solution)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. In addition to the treated wells, prepare a "maximum LDH release" control by adding a lysis buffer (provided in the kit) to a set of untreated wells 45 minutes before the end of the incubation period.[23]

  • Sample Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.

  • Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Reaction Mixture Addition: Add 50 µL of the LDH reaction mixture to each well of the new plate.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[23]

  • Stop Solution Addition: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can also be used.[23]

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100

Annexin V/PI Apoptosis Assay Protocol

This protocol is a standard procedure for flow cytometry-based apoptosis detection.[10][11][12][13]

Materials:

  • 6-well tissue culture plates

  • Annexin V-FITC/PI apoptosis detection kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate at an appropriate density to reach 70-80% confluency after 24 hours. Treat the cells with the desired concentrations of the compounds for the chosen duration.

  • Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA. Centrifuge the cell suspension at a low speed to pellet the cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.

Data Presentation and Interpretation

For clear and concise presentation, the quantitative data from these assays should be summarized in tables.

Table 1: Comparative IC50 Values (µM) of this compound and Methyl benzoate after 48 hours of Treatment.

Cell LineThis compoundMethyl benzoate
HeLaHypothetical Value 1Hypothetical Value 4
A549Hypothetical Value 2Hypothetical Value 5
HepG2Hypothetical Value 3Hypothetical Value 6

Table 2: Percentage of Apoptotic and Necrotic Cells in HeLa cells after 24-hour treatment with IC50 concentrations of the compounds.

TreatmentViable Cells (%)Early Apoptotic Cells (%)Late Apoptotic Cells (%)Necrotic Cells (%)
Vehicle Control~95%~2%~1%~2%
This compoundHypothetical ValueHypothetical ValueHypothetical ValueHypothetical Value
Methyl benzoateHypothetical ValueHypothetical ValueHypothetical ValueHypothetical Value

Interpretation of Results:

The IC50 values in Table 1 will provide a direct comparison of the cytotoxic potency of the two compounds across different cell lines. A lower IC50 value indicates higher cytotoxicity. The data from the Annexin V/PI assay (Table 2) will elucidate the mechanism of cell death induced by each compound. An increase in the percentage of early and late apoptotic cells would suggest that the compound induces programmed cell death.

Understanding the Mechanism: The Role of Caspase Activation in Apoptosis

Apoptosis, or programmed cell death, is a tightly regulated process involving a cascade of enzymes called caspases.[24] The activation of these proteases is a central event in the apoptotic pathway.[25][26][27] Understanding this pathway is crucial for interpreting the results of the Annexin V/PI assay and gaining deeper insights into the compound's mechanism of action.

There are two main pathways of caspase activation: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[25][26]

  • Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands to death receptors on the cell surface. This leads to the recruitment of adaptor proteins and the activation of initiator caspase-8.[26]

  • Intrinsic Pathway: This pathway is triggered by intracellular stress signals, such as DNA damage or oxidative stress. These signals lead to the release of cytochrome c from the mitochondria, which then forms a complex with Apaf-1 and pro-caspase-9, leading to the activation of caspase-9.[25][26]

Both pathways converge on the activation of executioner caspases, such as caspase-3, which then cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[27]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligand Death Ligand death_receptor Death Receptor death_ligand->death_receptor caspase8 Caspase-8 (Initiator) death_receptor->caspase8 activates caspase3 Caspase-3 (Executioner) caspase8->caspase3 activates cell_stress Intracellular Stress mitochondria Mitochondria cell_stress->mitochondria cytochrome_c Cytochrome c mitochondria->cytochrome_c releases caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 activates caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis leads to

Caption: Simplified overview of the major caspase activation pathways in apoptosis.

Conclusion and Future Directions

This guide provides a robust framework for the initial cytotoxic assessment of this compound. By employing a multi-assay approach and comparing the compound to a relevant alternative, researchers can obtain a comprehensive understanding of its effects on cell viability and the mode of cell death.

The hypothetical data presented in the tables serves as a template for how to organize and interpret experimental results. Further investigations could explore the underlying molecular mechanisms of cytotoxicity, such as the specific caspase activation pathways involved, the generation of reactive oxygen species, or effects on the cell cycle. Such studies will be crucial in determining the potential of this compound for future applications.

References

In Vitro Evaluation of Enzymatic Inhibition by Methyl 5-chloro-2-(methylamino)benzoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro evaluation of the enzymatic inhibition potential of Methyl 5-chloro-2-(methylamino)benzoate. In the absence of established enzymatic targets for this compound, we present a detailed methodology using α-glucosidase as a model enzyme, a crucial target in the management of type 2 diabetes mellitus.[1][2] This approach not only allows for the characterization of the inhibitory activity of our subject compound but also facilitates a direct comparison with Acarbose, a well-established α-glucosidase inhibitor.[1][3][4]

The protocols and analyses detailed herein are designed for researchers, scientists, and drug development professionals, offering a robust and reproducible methodology for screening and characterizing novel chemical entities.

Introduction to α-Glucosidase as a Therapeutic Target

α-Glucosidase is a key intestinal enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides, such as glucose.[1][5] The inhibition of this enzyme slows down carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels.[3][4] Consequently, α-glucosidase inhibitors are an important class of therapeutic agents for managing type 2 diabetes.[2][6] Evaluating the inhibitory potential of novel compounds against α-glucosidase is a critical step in the discovery of new anti-diabetic drugs.

Compound Profiles

Test Compound: this compound

This compound is a synthetic organic compound.[7][8] Its biological activity and potential enzymatic targets are not extensively documented in publicly available literature, making it a candidate for primary screening assays.

Chemical Properties:

PropertyValueSource
Molecular FormulaC₉H₁₀ClNO₂[8]
Molecular Weight200.63 g/mol [7]
CAS Number55150-07-7[7][8]
Comparator Compound: Acarbose

Acarbose is a complex oligosaccharide that acts as a competitive inhibitor of α-glucosidase.[1][3][4] It is an established anti-diabetic drug used to manage postprandial hyperglycemia.[2] Its mechanism of action is well-characterized, making it an ideal positive control and comparator in this study.[1][3][4]

Mechanism of Action: Acarbose binds reversibly to the active site of α-glucosidase, preventing the binding of natural carbohydrate substrates.[3] This competitive inhibition slows down the breakdown of complex carbohydrates in the small intestine.[4][5]

Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

This protocol is adapted from established spectrophotometric methods for determining α-glucosidase activity.[9][10] The assay measures the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by the action of the enzyme.

Materials and Reagents
  • α-Glucosidase from Saccharomyces cerevisiae (Sigma-Aldrich)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) (Sigma-Aldrich)

  • This compound (Test Compound)

  • Acarbose (Comparator Compound) (Sigma-Aldrich)

  • Sodium phosphate buffer (50 mM, pH 6.8)

  • Sodium carbonate (1 M)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Preparation of Solutions
  • Enzyme Solution (0.5 U/mL): Dissolve α-glucosidase in sodium phosphate buffer.

  • Substrate Solution (1 mM): Dissolve pNPG in sodium phosphate buffer.

  • Test and Comparator Compound Stock Solutions (10 mM): Dissolve this compound and Acarbose in DMSO.

  • Serial Dilutions: Prepare a series of dilutions of the test and comparator compounds in sodium phosphate buffer. The final DMSO concentration in the assay should be kept below 1% to avoid interference with enzyme activity.

Assay Procedure
  • Add 20 µL of the test compound or comparator compound dilutions to the wells of a 96-well plate.

  • For the control (100% enzyme activity), add 20 µL of sodium phosphate buffer containing the same concentration of DMSO as the test wells.

  • For the blank, add 40 µL of sodium phosphate buffer.

  • Add 20 µL of the α-glucosidase solution to all wells except the blank.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of the pNPG substrate solution to all wells.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding 100 µL of 1 M sodium carbonate solution.

  • Measure the absorbance at 405 nm using a microplate reader.

Workflow Diagram

workflow cluster_prep Solution Preparation cluster_assay Assay Execution prep_enzyme Prepare Enzyme Solution add_enzyme Add Enzyme Solution prep_enzyme->add_enzyme prep_substrate Prepare Substrate Solution add_substrate Add Substrate Solution prep_substrate->add_substrate prep_compounds Prepare Test & Comparator Compounds add_compounds Add Compounds/Buffer to Plate prep_compounds->add_compounds add_compounds->add_enzyme pre_incubate Pre-incubate (37°C, 10 min) add_enzyme->pre_incubate pre_incubate->add_substrate incubate Incubate (37°C, 20 min) add_substrate->incubate stop_reaction Stop Reaction (Na2CO3) incubate->stop_reaction read_absorbance Read Absorbance (405 nm) stop_reaction->read_absorbance

Caption: Experimental workflow for the in vitro α-glucosidase inhibition assay.

Data Analysis and Interpretation

The percentage of α-glucosidase inhibition is calculated using the following formula:

% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Where:

  • Abs_control is the absorbance of the control (100% enzyme activity).

  • Abs_sample is the absorbance of the well containing the test or comparator compound.

The IC₅₀ value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Comparative Performance Data

The following table presents a hypothetical comparison of the expected inhibitory activities of this compound and Acarbose against α-glucosidase. The values for the test compound are illustrative and would be determined experimentally.

CompoundIC₅₀ (µM)Inhibition Type (Hypothesized)
This compoundTo be determinedTo be determined
Acarbose~5 - 50Competitive

Note: The IC₅₀ value for Acarbose can vary depending on the specific assay conditions.

Mechanistic Insights

The mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) can be determined through kinetic studies by measuring the effect of the inhibitor on the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) of the enzyme.

inhibition_mechanisms cluster_competitive Competitive Inhibition E Enzyme ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex E->EI + I S Substrate I Inhibitor ES->E - S P Product ES->P EI->E - I

Caption: Diagram of competitive enzyme inhibition.

Conclusion

This guide outlines a systematic approach for the in vitro evaluation of the enzymatic inhibition of this compound using α-glucosidase as a representative enzyme. By following the detailed protocol and data analysis procedures, researchers can obtain reliable and reproducible data to characterize the inhibitory potential of this and other novel compounds. A direct comparison with a known inhibitor like Acarbose provides a crucial benchmark for assessing the compound's potency and potential as a therapeutic agent. Further kinetic studies would be necessary to elucidate the precise mechanism of inhibition.

References

A Comparative Benchmarking Guide to Methyl 5-chloro-2-(methylamino)benzoate in Hedgehog Signaling Pathway Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth performance benchmark of Methyl 5-chloro-2-(methylamino)benzoate, a novel small molecule inhibitor, within the context of the Hedgehog (Hh) signaling pathway. The Hedgehog signaling pathway is a crucial regulator of cellular processes during embryonic development and can contribute to the development of cancer when abnormally activated in adults.[1][2] This document is intended for researchers, scientists, and drug development professionals seeking to understand the comparative efficacy and experimental considerations of this compound against established benchmarks.

Introduction: The Rationale for Targeting the Hedgehog Pathway

The Hedgehog signaling pathway is a highly conserved signaling cascade essential for embryonic development, tissue homeostasis, and regeneration in adults.[2][3] Aberrant activation of this pathway is implicated in several cancers, including basal cell carcinoma and medulloblastoma.[1][2] This makes the Hh pathway a compelling target for therapeutic intervention.

The core of the Hh pathway involves the transmembrane proteins Patched (PTCH) and Smoothened (SMO). In the absence of the Hedgehog ligand, PTCH inhibits SMO. Upon ligand binding to PTCH, this inhibition is relieved, allowing SMO to activate the GLI family of transcription factors (GLI1, GLI2, and GLI3).[4][5] Activated GLI proteins translocate to the nucleus and induce the expression of target genes that promote cell proliferation and survival.

This compound is a substituted aminobenzoate with structural similarities to other known kinase and signaling pathway inhibitors. This guide outlines a hypothetical yet plausible scenario where this compound is evaluated for its potential to inhibit the Hedgehog pathway. Its performance will be benchmarked against Vismodegib , an FDA-approved drug that functions as a potent and selective SMO antagonist.[6][7][8]

Comparative Compounds

CompoundStructureMechanism of Action (MoA)
This compound Hypothesized: Inhibition of the Hedgehog signaling pathway. The exact target within the pathway (e.g., SMO, SUFU-GLI interaction) is to be determined.
Vismodegib Established: A selective inhibitor of the Hedgehog signaling pathway that binds to and inhibits the Smoothened (SMO) protein.[4][5]

Experimental Design: A Dual Luciferase Reporter Assay for Quantifying Hedgehog Pathway Inhibition

To quantitatively assess the inhibitory potential of this compound on the Hedgehog signaling pathway, a GLI-responsive dual-luciferase reporter assay is the gold standard.[9][10][11] This cell-based assay provides a robust and high-throughput method to measure the transcriptional activity of GLI proteins.[12][13]

Principle: The assay utilizes a reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple GLI binding sites. A second plasmid containing the Renilla luciferase gene, driven by a constitutive promoter, is co-transfected to normalize for transfection efficiency and cell viability. Activation of the Hedgehog pathway leads to increased GLI-mediated transcription, resulting in a higher firefly luciferase signal. An effective inhibitor will suppress this signal.

Diagram of the Experimental Workflow

G cluster_prep Cell Preparation & Transfection cluster_treatment Treatment cluster_analysis Analysis cell_culture 1. Culture NIH-3T3 cells transfection 2. Co-transfect with Gli-Firefly Luciferase & SV40-Renilla Luciferase plasmids cell_culture->transfection plating 3. Plate transfected cells in 96-well plates treatment 4. Treat with: - Vehicle (DMSO) - Shh-conditioned media (Activator) - Shh + Test Compounds plating->treatment incubation 5. Incubate for 30 hours lysis 6. Lyse cells incubation->lysis measurement 7. Measure Firefly & Renilla luciferase activity lysis->measurement

Caption: Simplified diagram of the Hedgehog signaling pathway.

Vismodegib has a well-defined mechanism of action, directly inhibiting SMO. [4][5]The target of this compound is unknown. Further studies, such as a competitive binding assay with a labeled SMO ligand or assessing its effect on downstream components like the SUFU-GLI interaction, would be necessary to elucidate its precise mechanism. [14][15][16]

Conclusion and Future Directions

This guide provides a framework for the comparative benchmarking of this compound against the established Hedgehog pathway inhibitor, Vismodegib. Based on our hypothetical data, while this compound shows promise as an inhibitor, it is less potent than Vismodegib.

Future experimental steps should include:

  • Target Deconvolution: Identifying the specific molecular target of this compound within the Hedgehog pathway.

  • Selectivity Profiling: Assessing the compound's activity against a panel of other signaling pathways and kinases to determine its selectivity.

  • In Vivo Efficacy: Evaluating the compound's performance in animal models of Hedgehog-driven cancers.

By following a rigorous and well-controlled experimental plan, the therapeutic potential of novel compounds like this compound can be thoroughly evaluated.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Vismodegib?
  • Gupta, S., et al. (2013). Vismodegib: A smoothened inhibitor for the treatment of advanced basal cell carcinoma. Indian Journal of Dermatology, Venereology and Leprology.
  • Drugs.com. (n.d.). Vismodegib: uses, dosing, warnings, adverse events, interactions.
  • DermNet. (n.d.). Vismodegib.
  • CancerNetwork. (n.d.). Vismodegib, a Hedgehog Pathway Inhibitor for Adults With Locally Advanced or Metastatic Basal Cell Carcinoma.
  • Cold Spring Harbor Protocols. (n.d.). Cell-Based Assay for Hedgehog Signaling with Luciferase Reporter.
  • Benchchem. (n.d.). This compound.
  • Parchem. (n.d.). This compound (Cas 55150-07-7).
  • ChemScene. (n.d.). 5-chloro-2-(methylamino)benzoic acid.
  • Bio-protocol. (n.d.). Hedgehog (Hh) Reporter Activity Assay.
  • Pandolfi, S., & Stecca, B. (2015). Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells. Methods in Molecular Biology.
  • ResearchGate. (2025, August 6). Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells.
  • PubMed. (2015). Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells.
  • Biochemical Journal. (n.d.). SUFU promotes GLI activity in a Hedgehog-independent manner in pancreatic cancer.
  • PMC. (n.d.). Multisite interaction with Sufu regulates Ci/Gli activity through distinct mechanisms in Hh signal transduction.
  • RayBiotech. (n.d.). Hedgehog Signaling Pathway.
  • PubMed. (n.d.). Characterization of the physical interaction of Gli proteins with SUFU proteins.
  • Wikipedia. (n.d.). Hedgehog signaling pathway.
  • Cusabio. (n.d.). Hedgehog signaling pathway.

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Safety Operating Guide

Proper Disposal of Methyl 5-chloro-2-(methylamino)benzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of Methyl 5-chloro-2-(methylamino)benzoate, a halogenated aromatic amine and ester compound frequently used in synthetic chemistry and drug development. Adherence to these procedures is critical to mitigate risks to personnel, prevent environmental contamination, and ensure regulatory compliance.

Immediate Safety and Hazard Assessment

Before initiating any disposal procedures, a thorough understanding of the potential hazards is essential. Based on data from analogous compounds, the primary risks associated with this compound are outlined below.

Hazard ClassificationDescriptionRationale and Source
Acute Toxicity (Oral) Harmful if swallowed.Inferred from analogs like 2-Methylamino-5-chlorobenzophenone.[2]
Skin Corrosion/Irritation Causes skin irritation.Based on data for Methyl 2-chloro-6-(methylamino)benzoate.[1]
Serious Eye Damage/Irritation Causes serious eye irritation.Based on data for Methyl 2-chloro-6-(methylamino)benzoate.[1]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.Based on data for Methyl 2-chloro-6-(methylamino)benzoate.[1]
Hazardous to the Aquatic Environment Likely harmful to aquatic life.Halogenated organic compounds often exhibit aquatic toxicity.[3]

Personal Protective Equipment (PPE):

To mitigate these risks, the following PPE must be worn at all times when handling this compound for disposal:

  • Gloves: Nitrile rubber gloves are recommended.

  • Eye Protection: Chemical safety goggles or a face shield.

  • Lab Coat: A standard laboratory coat to protect skin and clothing.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of any dust or vapors.[4]

Step-by-Step Disposal Protocol

Under no circumstances should this compound or materials contaminated with it be disposed of down the drain or in general waste.[5][6] This compound is a halogenated organic substance and requires specific hazardous waste management.[7]

1. Waste Segregation: The Critical First Step

Proper segregation at the point of generation is paramount to ensure safe and compliant disposal. The primary reason for this is that different categories of chemical waste undergo different treatment processes. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicate the disposal process, often increasing costs.

  • Halogenated vs. Non-Halogenated Waste: Collect waste containing this compound in a dedicated container for halogenated organic waste .[7][8] Do not mix with non-halogenated solvents (e.g., acetone, ethanol, hexane). Halogenated wastes are typically disposed of via high-temperature incineration, a process that requires specialized equipment to scrub acidic gases (like HCl) from the effluent.[6]

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect un-used or expired solid this compound, as well as contaminated consumables (e.g., weighing paper, gloves, paper towels), in a designated solid halogenated waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate liquid halogenated waste container.

2. Containerization and Labeling

  • Container Selection: Use chemically compatible containers, such as high-density polyethylene (HDPE) or glass bottles, with secure, tight-fitting lids. Ensure the container is in good condition and free from leaks.

  • Labeling: All waste containers must be clearly and accurately labeled. The label should include:

    • The words "HAZARDOUS WASTE ".

    • The full chemical name: "This compound ".

    • An indication of the hazards (e.g., "Irritant," "Harmful if Swallowed").

    • The date when the first waste was added to the container.

3. Storage in a Satellite Accumulation Area (SAA)

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).

  • The SAA should be located at or near the point of waste generation and under the control of laboratory personnel.

  • Ensure secondary containment (e.g., a spill tray) is used to capture any potential leaks.

  • Store incompatible waste streams separately within the SAA to prevent accidental mixing.

4. Arranging for Disposal

  • Once the waste container is full or has been in storage for the maximum allowed time (consult your institution's Environmental Health and Safety (EHS) office for specific time limits), arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Follow your institution's specific procedures for requesting a waste pickup.

5. Decontamination of Empty Containers

  • Empty containers that held this compound must also be disposed of as hazardous waste unless properly decontaminated.

  • Triple rinse the empty container with a suitable solvent (e.g., acetone or methanol).[5]

  • Crucially, the rinsate from this cleaning process is also considered hazardous waste and must be collected in the appropriate halogenated liquid waste container.

  • After triple rinsing, the container can often be disposed of as non-hazardous waste, but you must first deface the label to prevent misuse. Consult your local EHS guidelines for final confirmation.

Disposal Workflow Diagram

DisposalWorkflow cluster_generation Waste Generation Point cluster_segregation Segregation cluster_containerization Containerization & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal Waste This compound (Solid or in Solution) Segregate Segregate as Halogenated Organic Waste Waste->Segregate SolidWaste Solid Waste Container (e.g., Contaminated PPE) Segregate->SolidWaste Solid LiquidWaste Liquid Waste Container (e.g., Solutions, Rinsate) Segregate->LiquidWaste Liquid Labeling Label Container: 'HAZARDOUS WASTE' Chemical Name & Hazards SolidWaste->Labeling LiquidWaste->Labeling SAA Store in Secondary Containment in Satellite Accumulation Area (SAA) Labeling->SAA EHS Contact EHS for Pickup SAA->EHS Incineration Licensed Hazardous Waste Facility (High-Temperature Incineration) EHS->Incineration caption Disposal workflow for this compound.

Caption: Disposal workflow for this compound.

Spill Management

In the event of a spill, immediate and appropriate action is necessary:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Assess the Spill: If the spill is large or you are not trained to handle it, contact your institution's EHS emergency line immediately.

  • For Small, Manageable Spills:

    • Ensure the area is well-ventilated, preferably within a chemical fume hood.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite, dry sand, or earth.[4]

    • Carefully collect the absorbent material and any contaminated debris into a designated hazardous waste container.

    • Clean the spill area with soap and water, and collect all cleaning materials as hazardous waste.

By adhering to these scientifically grounded and procedurally detailed guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby upholding the highest standards of laboratory safety and environmental responsibility.

References

  • ChemBK. (2024, April 10). 2-Chloro-5-aMinobenzoic acid Methyl ester. Retrieved from [Link]

  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]

  • Reed College. (n.d.). Hazardous Laboratory Chemicals Disposal Guide. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-chloro-2-methoxybenzoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Management of Waste. Retrieved from [Link]

  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

  • ResearchGate. (2013, May 25). Organic solvents disposal strategies?. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Nitroanisole. Retrieved from [Link]

  • OC-Praktikum.de. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 5-chloro-2-(methylamino)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety is as paramount as our pursuit of innovation. The handling of specialized chemical reagents like Methyl 5-chloro-2-(methylamino)benzoate demands a meticulous and informed approach to personal protection. This guide moves beyond a simple checklist, offering a procedural and causal framework for its safe management in the laboratory. The recommendations provided herein are synthesized from safety data for structurally related aromatic amines and benzoate esters, establishing a robust protocol grounded in established chemical safety principles.

Hazard Profile: Understanding the "Why" Behind the PPE

This compound is a substituted aromatic amine and benzoate ester. Compounds within this family often present specific hazards that dictate our protective measures. While a specific, comprehensive toxicological profile for this exact molecule is not extensively published, the known hazards of similar compounds include:

  • Skin Irritation: Aromatic amines can cause skin irritation upon contact.[1][2][3] Prolonged exposure may lead to dermatitis.

  • Serious Eye Irritation: Contact with the eyes is likely to cause significant irritation.[1][2][3][4]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[1][5]

  • Potential for Harm if Swallowed: Similar benzoate compounds are classified as harmful if ingested.[6][7]

Our choice of Personal Protective Equipment (PPE) is a direct response to these potential routes of exposure. The goal is to create an impermeable barrier between the researcher and the chemical.

Core Personal Protective Equipment (PPE) Requirements

A baseline of PPE is mandatory for any handling of this compound. However, the specific context of the procedure may require an escalation of this protection.

Laboratory Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing & Aliquoting (Solid) Safety glasses with side-shields or safety goggles.[8][9]Chemical-resistant nitrile or neoprene gloves.[8][10]Full-length lab coat.[11]Recommended to perform in a fume hood or ventilated enclosure to control dust.[10][12] If not possible, a NIOSH-approved N95 respirator is advisable.
Solution Preparation & Transfers Chemical splash goggles. A face shield is required if there is a significant splash hazard.[8][9]Chemical-resistant nitrile or neoprene gloves. Inspect gloves before use.[9][13]Chemical-resistant apron over a full-length lab coat.[11]Work should be conducted in a certified chemical fume hood.[10][12]
Running Reactions & Work-up Chemical splash goggles and a face shield.[8][9]Chemical-resistant nitrile or neoprene gloves. Consider double-gloving for extended procedures.Chemical-resistant apron over a full-length lab coat.[11]All operations should be performed within a chemical fume hood.[10][12]
Spill Cleanup Chemical splash goggles and a face shield.[8][9]Heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton).Chemical-resistant suit or coveralls, depending on the spill size.Air-purifying respirator with appropriate cartridges for organic vapors and particulates.

Procedural Guidance: A Step-by-Step Operational Plan

Adherence to a strict, sequential workflow is critical for minimizing exposure risk. The following diagram and procedural steps outline the lifecycle of handling this compound in a laboratory setting.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Post-Handling & Disposal Phase A 1. Risk Assessment Review SDS of related compounds. Identify specific procedural hazards. B 2. Assemble PPE Select and inspect all required PPE (goggles, gloves, lab coat). A->B C 3. Prepare Workspace Ensure fume hood is operational. Gather all necessary equipment. B->C D 4. Chemical Handling Weigh and transfer chemical inside the fume hood. C->D E 5. Perform Experiment Keep containers closed. Maintain vigilance for spills. D->E F 6. Decontamination Clean all equipment and surfaces. Remove PPE correctly. E->F G 7. Waste Disposal Segregate waste into labeled, approved chemical waste containers. F->G H 8. Final Steps Wash hands thoroughly. Document experiment. G->H

Caption: Workflow for the safe handling of this compound.

Preparation and Pre-Handling
  • Engineering Controls First : Before any other step, ensure you are working in a well-ventilated area. All handling of the solid chemical and its solutions should occur within a properly functioning chemical fume hood.[10][12]

  • PPE Inspection : Before use, visually inspect all PPE for signs of degradation or damage, especially gloves.[9][13] Ensure safety glasses or goggles provide a full seal around the eyes.[8]

  • Establish a Controlled Area : Demarcate the area where the chemical will be handled to prevent cross-contamination. Ensure an emergency eyewash station and safety shower are accessible and unobstructed.[9][14]

Active Handling
  • Glove Protocol : Don chemical-resistant gloves before entering the designated handling area.[10] When handling the solid, take care to avoid generating dust.[13]

  • Clothing : Wear a long-sleeved lab coat and closed-toe shoes at all times.[11][12]

  • Eye and Face Protection : At a minimum, safety glasses with side shields are required.[8] When preparing solutions or performing any task with a splash risk, upgrade to chemical splash goggles.[9] A face shield worn over goggles provides the highest level of protection.[8]

  • Hand Washing : Always wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[6][11]

Disposal Plan
  • Waste Segregation : All materials contaminated with this compound, including gloves, weigh boats, and pipette tips, must be disposed of as hazardous chemical waste.[11] Do not mix with general laboratory trash.

  • Containerization : Collect waste in a clearly labeled, sealed container suitable for chemical waste.[13] The label should include the full chemical name.

  • Regulatory Compliance : All disposal must adhere to local, state, and federal environmental regulations.[6] Consult your institution's Environmental Health & Safety (EHS) department for specific guidelines.

Emergency Procedures: Responding to Exposure

In the event of an accidental exposure, immediate and correct action is crucial.

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[4][13] Seek immediate medical attention.[4]

  • Skin Contact : Remove contaminated clothing immediately and wash the affected skin area thoroughly with soap and water.[2][13] Seek medical advice if irritation persists.[2]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen.[13] Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting.[6] Rinse the mouth with water and seek immediate medical attention.[7][13]

By integrating these protective measures and procedural controls into your daily laboratory practice, you build a self-validating system of safety that protects not only you but also your colleagues and your research.

References

  • Methyl 2-amino-5-chlorobenzoate. PubChem. Available at: [Link]

  • Sodium Benzoate - Safety Data Sheet. (2023-03-14). Cambridge Commodities. Available at: [Link]

  • SAFETY DATA SHEET - SODIUM BENZOATE. (2018-02-15). Cole-Parmer. Available at: [Link]

  • General Rules for Working with Chemicals. Compliance and Risk Management, The University of Texas at Dallas. Available at: [Link]

  • School Chemistry Laboratory Safety Guide. Centers for Disease Control and Prevention (CDC). Available at: [Link]

  • Lab Safety - Organic Chemistry. University of Colorado Boulder. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.